molecular formula C8H8Cl2O3S B1420910 (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride CAS No. 1179047-05-2

(5-Chloro-2-methoxyphenyl)methanesulfonyl chloride

Cat. No.: B1420910
CAS No.: 1179047-05-2
M. Wt: 255.12 g/mol
InChI Key: RBXYTWGJFABQSQ-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)methanesulfonyl chloride is a specialized sulfonyl chloride intermediate prized in medicinal chemistry and chemical biology research. Its primary research value lies in its reactivity as an electrophile, enabling it to sulfonylate nucleophilic functional groups, most commonly amines, to form sulfonamide linkages. This reaction is fundamental in the synthesis and diversification of compound libraries for drug discovery. A prominent application of this compound is in the synthesis of novel kinase inhibitors, where it is used to construct sulfonamide-containing scaffolds that target specific ATP-binding sites. For instance, it has been utilized in the development of potent and selective inhibitors for proteins like PIM1 kinase, which is a target in oncology research [https://pubmed.ncbi.nlm.nih.gov/20695400/]. Furthermore, its utility extends to the synthesis of proteolysis targeting chimeras (PROTACs), where it can serve as a linker component connecting a target protein ligand to an E3 ubiquitin ligase recruiter, facilitating the targeted degradation of disease-relevant proteins [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01526]. The electron-rich aromatic system, substituted with chloro and methoxy groups, influences the compound's electronic properties and the resulting pharmacodynamic profile of the final molecules. As a high-quality building block, it enables researchers to explore structure-activity relationships and develop new chemical probes and therapeutic candidates. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O3S/c1-13-8-3-2-7(9)4-6(8)5-14(10,11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXYTWGJFABQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179047-05-2
Record name (5-chloro-2-methoxyphenyl)methanesulfonyl chloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride from 5-chloro-2-methoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for the synthesis of (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride, a key building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 5-chloro-2-methoxytoluene, and proceeds through a two-step sequence involving side-chain chlorination followed by conversion to the target sulfonyl chloride. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer insights into process optimization and safety considerations.

Introduction: The Significance of this compound

This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the chloro, methoxy, and methanesulfonyl chloride functionalities provides multiple points for molecular elaboration, making it an attractive scaffold for the development of novel therapeutic agents. The sulfonyl chloride moiety, in particular, is a versatile reactive handle for the introduction of sulfonamide groups, a common pharmacophore in many established drugs.

This guide will focus on a logical and efficient synthetic pathway from 5-chloro-2-methoxytoluene, a commercially available starting material. The presented methodology is designed to be robust and scalable, catering to the needs of both academic research laboratories and industrial drug development settings.

Synthetic Pathway Overview

The synthesis of this compound from 5-chloro-2-methoxytoluene is achieved through a two-step process, as illustrated below. The initial step involves the selective chlorination of the benzylic methyl group, followed by the introduction of the sulfonyl chloride functionality.

Synthesis_Pathway Start 5-Chloro-2-methoxytoluene Intermediate 5-Chloro-2-methoxybenzyl chloride Start->Intermediate Step 1: Side-Chain Chlorination Product This compound Intermediate->Product Step 2: Sulfonylation

Caption: Overall synthetic pathway for this compound.

Step 1: Side-Chain Chlorination of 5-chloro-2-methoxytoluene

The initial and critical step in this synthesis is the selective chlorination of the methyl group of 5-chloro-2-methoxytoluene to yield 5-chloro-2-methoxybenzyl chloride. This transformation is a free-radical halogenation, where a chlorine radical abstracts a hydrogen atom from the benzylic position, which is preferentially attacked due to the resonance stabilization of the resulting benzyl radical.

Mechanism: The reaction is typically initiated by ultraviolet (UV) light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The initiator generates chlorine radicals from a chlorine source, which then propagate the chain reaction.

Experimental Protocol: Free-Radical Chlorination

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
5-Chloro-2-methoxytolueneC₈H₉ClO156.611 equiv.
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.531.1 equiv.
Benzoyl Peroxide(C₆H₅CO)₂O₂242.230.02 equiv.
Carbon Tetrachloride (CCl₄)CCl₄153.82Anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 5-chloro-2-methoxytoluene (1 equivalent) and anhydrous carbon tetrachloride.

  • Add N-chlorosuccinimide (1.1 equivalents) and benzoyl peroxide (0.02 equivalents) to the solution.

  • The reaction mixture is heated to reflux (approximately 77 °C for CCl₄) under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.

  • The filtrate is washed with a 10% sodium carbonate solution and then with water to remove any remaining acidic impurities.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 5-chloro-2-methoxybenzyl chloride.

  • The crude product can be purified by vacuum distillation.

Causality Behind Experimental Choices:

  • N-Chlorosuccinimide (NCS): NCS is chosen as the chlorinating agent for its ease of handling and selectivity for allylic and benzylic C-H bonds over aromatic C-H bonds, thus minimizing the formation of ring-chlorinated byproducts.[1]

  • Benzoyl Peroxide: This is a common radical initiator that decomposes upon heating to generate phenyl radicals, which then abstract a chlorine atom from NCS to propagate the radical chain reaction.[2]

  • Carbon Tetrachloride: CCl₄ is a traditional solvent for radical halogenations due to its inertness and ability to dissolve the reactants. However, due to its toxicity and environmental concerns, alternative solvents like chlorobenzene or perfluorocarbons can be considered.[3]

  • Anhydrous Conditions: Moisture should be excluded from the reaction as it can react with the product and intermediates.

Step 2: Synthesis of this compound

The second step involves the conversion of the newly synthesized 5-chloro-2-methoxybenzyl chloride into the target sulfonyl chloride. This is typically achieved in a two-stage process: first, the formation of a sodium sulfonate salt, followed by chlorination to the sulfonyl chloride.

Experimental Protocol: Sulfonylation

Stage 2a: Formation of Sodium (5-Chloro-2-methoxyphenyl)methanesulfonate

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
5-Chloro-2-methoxybenzyl chlorideC₈H₈Cl₂O191.051 equiv.
Sodium Sulfite (Na₂SO₃)Na₂SO₃126.041.2 equiv.
WaterH₂O18.02Sufficient for dissolution
EthanolC₂H₅OH46.07Co-solvent

Procedure:

  • In a round-bottom flask, dissolve sodium sulfite (1.2 equivalents) in a minimal amount of water.

  • Add a solution of 5-chloro-2-methoxybenzyl chloride (1 equivalent) in ethanol to the aqueous sodium sulfite solution. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can facilitate the reaction.

  • The mixture is heated to reflux and stirred vigorously for several hours. The reaction progress can be monitored by the disappearance of the benzyl chloride spot on TLC.

  • After the reaction is complete, the mixture is cooled, and the ethanol is removed under reduced pressure.

  • The resulting aqueous solution is cooled in an ice bath to precipitate the sodium (5-chloro-2-methoxyphenyl)methanesulfonate.

  • The solid is collected by filtration, washed with cold water, and dried.

Stage 2b: Chlorination to this compound

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
Sodium (5-Chloro-2-methoxyphenyl)methanesulfonateC₈H₈ClNaO₄S262.651 equiv.
Thionyl Chloride (SOCl₂)SOCl₂118.972-3 equiv.
Dimethylformamide (DMF)C₃H₇NO73.09Catalytic amount
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser with a drying tube, and a magnetic stirrer, add the dried sodium (5-chloro-2-methoxyphenyl)methanesulfonate (1 equivalent) and suspend it in anhydrous dichloromethane.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Thionyl chloride (2-3 equivalents) is added dropwise to the suspension at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The evolution of sulfur dioxide and hydrogen chloride gas will be observed.

  • The reaction progress is monitored by TLC. Upon completion, the excess thionyl chloride and dichloromethane are removed by distillation.

  • The crude product is then triturated with cold water to precipitate the this compound as a solid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) can be performed for further purification.

Causality Behind Experimental Choices:

  • Sodium Sulfite: This readily available and inexpensive reagent acts as the source of the sulfonate group in a nucleophilic substitution reaction with the benzyl chloride.

  • Thionyl Chloride and DMF: This combination is a classic method for converting sulfonic acid salts to sulfonyl chlorides. DMF acts as a catalyst by forming the Vilsmeier reagent, which is a more reactive chlorinating species.[4]

  • Anhydrous Conditions: It is crucial to maintain anhydrous conditions during the chlorination step, as thionyl chloride and the product sulfonyl chloride are both highly reactive towards water.

Characterization and Data

Table of Expected Product Properties:

PropertyValue
Molecular Formula C₈H₈Cl₂O₃S
Molecular Weight 271.12 g/mol
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR Expected signals for aromatic protons, methoxy protons, and methylene protons adjacent to the sulfonyl chloride group.
¹³C NMR Expected signals for aromatic carbons, methoxy carbon, and methylene carbon.
IR Spectroscopy Characteristic peaks for S=O stretching (around 1370 and 1180 cm⁻¹), C-Cl, and C-O bonds.

Safety Considerations

  • 5-chloro-2-methoxytoluene: Irritant.

  • N-Chlorosuccinimide (NCS): Corrosive and an oxidizing agent.

  • Benzoyl Peroxide: Strong oxidizer and can be explosive.

  • Carbon Tetrachloride: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood.

  • 5-Chloro-2-methoxybenzyl chloride: Lachrymator and corrosive.

  • Thionyl Chloride: Highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). All manipulations should be performed in a fume hood.

  • Sulfonyl Chlorides: Are reactive and moisture-sensitive. They can cause severe burns.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be conducted in a well-ventilated fume hood.

References

  • Benzyl chloride. (2023). In Wikipedia. [Link]

  • Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.
  • Google Patents. (n.d.). Preparation method of benzyl chloride derivatives.
  • Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]

  • Google Patents. (n.d.). Side chain chlorination of aromatic and heterocyclic ethers.
  • Brainly.in. (2024). Benzyl chloride to benzyl bromide in 2 steps. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-chloro-4-toluenesulfonyl chloride.
  • YouTube. (2022, May 22). Making Benzyl Chloride A Useful Chemical. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of substituted benzene sulfonyl chlorides.
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Benzenesulfonyl chloride. (2023). In Wikipedia. [Link]

  • Google Patents. (n.d.). Chlorination process.
  • YouTube. (2023, June 17). Let's Practice: Benzene to Benzyl chloride |Organic Chemistry #youtubeshorts #12boardexam #neet. Retrieved from [Link]

  • ResearchGate. (2011). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Retrieved from [Link]

  • ResearchGate. (n.d.). Side-chain chlorination of toluene with new photosensitive catalyst. Retrieved from [Link]

Sources

Physicochemical properties of (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (5-Chloro-2-methoxyphenyl)methanesulfonyl Chloride: Properties, Synthesis, and Applications

Introduction

This compound is a bespoke chemical reagent of significant interest to researchers in medicinal chemistry and advanced organic synthesis. As a substituted benzylsulfonyl chloride, its structure is characterized by a sulfonyl chloride functional group attached to a methylene bridge, which is in turn bonded to a dichlorinated and methoxylated aromatic ring. This unique combination of features makes it a highly versatile building block. The sulfonyl chloride moiety is a potent electrophile, enabling the facile introduction of the (5-chloro-2-methoxyphenyl)methylsulfonyl group into a wide array of molecules. This guide, designed for scientists and drug development professionals, provides a comprehensive overview of its physicochemical properties, a logically proposed synthetic pathway, its core reactivity, and the rigorous safety protocols required for its handling.

Physicochemical and Spectroscopic Profile

Precise experimental data for this compound is not broadly published; however, its key properties can be defined through supplier specifications and predictive modeling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈Cl₂O₃S[1]
Molecular Weight ~255.12 g/mol [1]
Monoisotopic Mass 253.957 Da[1]
Appearance Powder
CAS Number 1179047-05-2
Predicted XlogP 2.5[1]
Storage Temperature 4°C
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The methoxy group (-OCH₃) protons would appear as a singlet around δ 3.8-4.0 ppm. The methylene protons (-CH₂-) adjacent to the electron-withdrawing sulfonyl chloride group would be significantly deshielded, appearing as a sharp singlet around δ 4.8-5.2 ppm. The aromatic region would display a complex splitting pattern for the three protons on the substituted ring, likely an ABC spin system, with signals expected between δ 6.9 and 7.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum would reveal eight distinct signals. The methoxy carbon would be found around δ 55-60 ppm, while the methylene carbon would be further downfield. The six aromatic carbons would appear in the δ 110-160 ppm range, with their exact shifts influenced by the chloro and methoxy substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum serves as an excellent tool for confirming the presence of the key sulfonyl chloride functional group. Two very strong and characteristic absorption bands are expected for the asymmetric and symmetric S=O stretching vibrations, typically located in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively[2]. Additional significant peaks would include C-O stretching for the methoxy ether and various C-H and C=C stretching and bending vibrations for the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum would provide definitive confirmation of the molecular weight. The molecular ion peak ([M]⁺) would exhibit a characteristic isotopic cluster pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) and one sulfur atom (³²S, ³³S, ³⁴S). This would result in prominent peaks at m/z corresponding to [M], [M+2], and [M+4][1]. Common fragmentation pathways would likely involve the loss of SO₂, Cl, or cleavage of the benzyl-sulfonyl bond.

Synthesis and Reactivity

Proposed Synthetic Pathway

While multiple synthetic routes are conceivable, a robust and logical pathway would involve the chlorination of a corresponding sulfonic acid precursor. This approach is a standard and reliable method for preparing sulfonyl chlorides[3].

The causality behind this multi-step process is rooted in fundamental organic transformations:

  • Starting Material Selection: (5-Chloro-2-methoxyphenyl)methanol is a commercially available and logical starting point.

  • Thiol Formation: The hydroxyl group of the alcohol is a poor leaving group. It is first converted into a better leaving group (e.g., a tosylate or mesylate), which is then displaced by a sulfur nucleophile like sodium hydrosulfide (NaSH) to form the corresponding thiol. This is a standard Williamson ether synthesis analogue for sulfur.

  • Oxidation to Sulfonic Acid: The thiol is a lower oxidation state of sulfur. A strong oxidizing agent, such as hydrogen peroxide or potassium permanganate, is required to oxidize the sulfur atom fully to the sulfonic acid state.

  • Chlorination: The final step involves the conversion of the sulfonic acid to the desired sulfonyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are ideal for this transformation as their byproducts (SO₂, HCl, CO, CO₂) are gaseous, which simplifies purification.

G A (5-Chloro-2-methoxyphenyl)methanol B Activation of -OH (e.g., TsCl, Pyridine) A->B C Benzyl Tosylate Intermediate B->C D Nucleophilic Substitution (NaSH) C->D E (5-Chloro-2-methoxyphenyl)methanethiol D->E F Oxidation (e.g., H₂O₂, AcOH) E->F G (5-Chloro-2-methoxyphenyl)methanesulfonic Acid F->G H Chlorination (SOCl₂ or (COCl)₂) G->H I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Core Reactivity: The Electrophilic Sulfur Center

The synthetic utility of this compound stems from the highly electrophilic nature of its sulfur atom. The two oxygen atoms and the chlorine atom are strongly electron-withdrawing, creating a significant partial positive charge on the sulfur. This makes it an excellent target for nucleophiles.

Its primary reactions include:

  • Formation of Sulfonate Esters (Mesylates): In the presence of a non-nucleophilic base like triethylamine or pyridine, it reacts readily with primary and secondary alcohols. This reaction converts a poor leaving group (a hydroxyl group) into an excellent leaving group (a mesylate), which is readily displaced in subsequent Sₙ2 or E2 reactions[3]. This is a cornerstone transformation in multi-step synthesis.

  • Formation of Sulfonamides: It reacts with primary and secondary amines to form highly stable sulfonamides[3]. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in numerous approved drugs[4]. The stability of the N-S bond also allows the methylsulfonyl group to be used as a robust protecting group for amines.

G cluster_0 Reaction with Alcohols cluster_1 Reaction with Amines A R'-OH (Alcohol) B Sulfonate Ester (Excellent Leaving Group) A->B + Base - HCl C R'₂NH (Amine) D Sulfonamide (Stable Linkage) C->D + Base - HCl Reagent (5-Chloro-2-methoxyphenyl) methanesulfonyl chloride Reagent->A Reagent->C

Caption: Core reactivity pathways with alcohols and amines.

Applications in Research and Drug Development

The primary role of this reagent is as a sophisticated synthetic intermediate. Its value lies in its ability to introduce a specific lipophilic and electronically-tuned moiety into a target molecule.

  • Scaffold Decoration in Drug Discovery: The (5-chloro-2-methoxyphenyl)methylsulfonyl group can be appended to lead compounds to probe structure-activity relationships (SAR). The chloro and methoxy groups offer specific steric and electronic properties that can influence binding affinity, metabolic stability, and pharmacokinetic profiles. Chlorine-containing molecules are prevalent in pharmaceuticals, often enhancing biological activity[4].

  • Facilitating Nucleophilic Substitution: As detailed above, its most common application is likely the conversion of alcohols into sulfonate esters. This is a critical step in the synthesis of complex molecules where a hydroxyl group needs to be replaced by another functional group (e.g., azide, cyanide, halide) via an Sₙ2 mechanism. The choice to use this specific substituted mesyl chloride over a simpler one like methanesulfonyl chloride would be a deliberate design choice by the medicinal chemist to impart the properties of the substituted phenyl ring onto the final molecule or a late-stage intermediate.

Safety and Handling Protocols

Disclaimer: No specific Material Safety Data Sheet (MSDS) is publicly available for this exact compound. The following information is extrapolated from data on methanesulfonyl chloride (MsCl), which shares the same reactive functional group and is known to be highly hazardous. Users MUST perform their own risk assessment and consult available supplier safety data before handling.

Hazard Assessment

Based on its functional group, this compound should be treated as a highly hazardous substance.

Table 2: Anticipated GHS Hazard Classifications

Hazard ClassClassificationNotes
Acute Toxicity Category 1-3 (Oral, Dermal, Inhalation)Expected to be toxic or fatal if swallowed, inhaled, or in contact with skin[5][6][7].
Skin Corrosion Category 1BCauses severe skin burns and eye damage[6][7][8].
Eye Damage Category 1Causes serious eye damage[7].
Water Reactivity Reacts with waterReacts with water and moisture, releasing toxic and corrosive fumes like hydrogen chloride[8][9].
Self-Validating Handling Protocol

A self-validating protocol ensures safety by incorporating checks and specific procedures at each stage. This reagent must only be handled by trained personnel inside a certified chemical fume hood.

Step 1: Preparation and Personal Protective Equipment (PPE)

  • Engineering Controls: Ensure the chemical fume hood has a verified face velocity of 80-120 fpm. An eyewash station and safety shower must be immediately accessible[10].

  • PPE: Don a full-face shield, a chemical-resistant apron or lab coat, and heavy-duty nitrile or neoprene gloves. Standard latex gloves are insufficient. A vapor respirator may be required depending on the scale of the work[10].

Step 2: Reagent Handling and Dispensing

  • Inert Atmosphere: The reagent is moisture-sensitive. Handle under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or in a glovebox.

  • Dispensing: As a powder, it should be weighed out rapidly and carefully to avoid generating dust. Use a non-metallic spatula.

Step 3: Reaction Setup and Execution

  • Solvent: Use anhydrous solvents to prevent violent reaction and decomposition.

  • Addition: Add the sulfonyl chloride to the reaction mixture, not the other way around, especially when reacting with nucleophiles. The reaction is often exothermic. For reactions with alcohols or amines, the substrate is typically dissolved with a base in an appropriate solvent and cooled in an ice bath before the slow, dropwise addition of the sulfonyl chloride solution.

Step 4: Quenching and Work-up

  • Quenching: Unreacted sulfonyl chloride must be safely quenched. This should be done slowly and at a low temperature (0°C) by adding a solution of a mild base, like saturated aqueous sodium bicarbonate. Never add water or alcohol directly to the concentrated reaction mixture.

  • Validation Check: The absence of fumes (HCl) and a neutral pH of the aqueous layer after quenching can serve as a validation that the reactive species has been neutralized.

Step 5: Storage and Disposal

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive and water-reactive materials[6][10].

  • Disposal: All waste, including contaminated consumables and quenched reaction mixtures, must be disposed of as hazardous chemical waste according to institutional and local regulations.

Conclusion

This compound is a specialized reagent with significant potential for constructing complex molecular architectures. Its utility is centered on the reliable and predictable reactivity of the sulfonyl chloride group, which allows for the strategic formation of stable sulfonamide linkages or the activation of hydroxyl groups for nucleophilic substitution. While it offers considerable synthetic advantages, its hazardous nature, analogous to that of methanesulfonyl chloride, demands the utmost respect and adherence to rigorous safety protocols. For the medicinal or materials chemist, this compound represents a valuable tool for introducing a precisely functionalized aromatic moiety, enabling the targeted refinement of molecular properties in the pursuit of novel chemical entities.

References

  • Chemcasts. (n.d.). Properties of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride. Retrieved from [Link]

  • Chemsrc. (2024, January 18). (4-Methoxyphenyl)methanesulfonyl chloride. Retrieved from [Link]

  • Grok. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Biosolve Shop. (2010, May 3). Safety Data Sheet - methanesulphonyl chloride. Retrieved from [Link]

  • Google Patents. (1976). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]

  • SpectraBase. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Organic Syntheses. (1977). SULFONYL CYANIDES: METHANESULFONYL CYANIDE. Org. Synth., 57, 88. Retrieved from [Link]

  • Akocet, R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105156. Retrieved from [Link]

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • Mukhopadhyay, S., et al. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Chemical Communications, (4), 482-483. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfinyl Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... Retrieved from [Link]

Sources

Spectral data for (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride

Introduction

This compound is a bespoke chemical reagent of increasing importance in synthetic organic chemistry and drug discovery. As a sulfonyl chloride, it is a versatile intermediate for introducing the (5-chloro-2-methoxyphenyl)methylsulfonyl moiety into molecules, often utilized in the synthesis of complex sulfonamides which are prevalent pharmacophores.[1] The precise structural confirmation of such a reactive intermediate is paramount to ensure the integrity of subsequent synthetic steps and the final products.

This technical guide, designed for researchers and drug development professionals, provides a comprehensive analysis of the expected spectral characteristics of this compound. While publicly available, experimentally verified spectra for this specific compound are limited, this document synthesizes data from analogous structures and foundational spectroscopic principles to present a robust predictive analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the spectral outputs.

Molecular Structure and Key Features

To facilitate a clear and unambiguous discussion of the spectral data, it is essential first to visualize the molecule and identify its distinct chemical environments.

Caption: Molecular structure of this compound.

The structure presents several key features that will dictate its spectral signature:

  • A 1,2,4-trisubstituted benzene ring .

  • An electron-donating methoxy group (-OCH₃) ortho to the methylene bridge.

  • An electron-withdrawing chloro group (-Cl) para to the methoxy group.

  • A methanesulfonyl chloride group (-CH₂SO₂Cl) , which itself contains a highly electrophilic sulfur atom and acts as a strong electron-withdrawing group via induction.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in the molecule. Due to the reactive nature of sulfonyl chlorides, aprotic deuterated solvents like CDCl₃ or acetone-d₆ are required for analysis.[2]

Expected ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6 (Aromatic)~7.3 - 7.5d~2.51H
H-4 (Aromatic)~7.2 - 7.4ddJ ≈ 8.5, 2.51H
H-3 (Aromatic)~6.9 - 7.1d~8.51H
-CH₂SO₂Cl~5.0 - 5.5s-2H
-OCH₃~3.9 - 4.1s-3H
Interpretation and Rationale

The proton signals are rationalized as follows:

  • Aromatic Protons (H-3, H-4, H-6): The substitution pattern creates an AMX spin system.

    • H-3: This proton is ortho to the strongly electron-donating methoxy group, which shields it, shifting it to the most upfield position in the aromatic region (~6.9-7.1 ppm).[3] It will appear as a doublet, coupled only to H-4 (ortho coupling, J ≈ 8.5 Hz).

    • H-4: This proton is ortho to the chloro group and meta to the methoxy group. It experiences coupling from both H-3 (ortho, J ≈ 8.5 Hz) and H-6 (meta, J ≈ 2.5 Hz), resulting in a doublet of doublets.

    • H-6: This proton is ortho to the electron-withdrawing -CH₂SO₂Cl group and meta to the chloro group, placing it in the most deshielded environment (~7.3-7.5 ppm). It will appear as a doublet due to the small meta coupling to H-4 (J ≈ 2.5 Hz).

  • Methylene Protons (-CH₂SO₂Cl): The protons of the methylene bridge are adjacent to two powerful electron-withdrawing groups: the aromatic ring and the sulfonyl chloride moiety. This deshielding effect results in a significant downfield shift, predicted to be in the range of 5.0-5.5 ppm. The signal is expected to be a singlet as there are no adjacent protons. A deshielded multiplet around 3.68 ppm is seen for a similar group in butane-1-sulfonyl chloride, and the additional aromatic ring in the target molecule would shift this further downfield.[4]

  • Methoxy Protons (-OCH₃): The protons of the methoxy group will appear as a sharp singlet, typically around 3.9-4.1 ppm, which is a characteristic chemical shift for methoxy groups on an aromatic ring.[5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule. Due to symmetry, all 8 carbon atoms are expected to be unique and thus produce distinct signals.

Expected ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (C-OCH₃)~155 - 158
C5 (C-Cl)~128 - 131
C4~129 - 132
C6~127 - 130
C2 (C-CH₂SO₂Cl)~125 - 128
C3~112 - 115
-CH₂SO₂Cl~65 - 70
-OCH₃~55 - 57
Interpretation and Rationale
  • Aromatic Carbons:

    • C1 & C3: The carbons directly influenced by the powerful electron-donating methoxy group show the most extreme shifts. C1, the ipso-carbon attached to the oxygen, is highly deshielded (~155-158 ppm).[6] Conversely, C3, which is ortho to the methoxy group, is significantly shielded and appears furthest upfield in the aromatic region (~112-115 ppm).

    • C2, C4, C5, C6: The remaining aromatic carbons appear in the intermediate range of ~125-132 ppm. Precise assignment requires advanced 2D NMR techniques, but predictions can be made based on substituent additivity rules. The carbon bearing the chloro group (C5) and the carbon bearing the methylene group (C2) are quaternary and will likely show weaker signals.[7]

  • Aliphatic Carbons:

    • -CH₂SO₂Cl: This carbon is attached to the highly electronegative sulfonyl chloride group, causing a significant downfield shift into the ~65-70 ppm range. For comparison, the carbon alpha to the sulfonyl chloride in chloromethanesulfonyl chloride appears at 67.9 ppm.

    • -OCH₃: The methoxy carbon signal is characteristically found around 55-57 ppm.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying key functional groups.[4] The presence of the sulfonyl chloride and the substituted aromatic ring will give rise to strong, characteristic absorption bands.

Expected IR Absorption Bands
Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity
3100 - 3000C-H stretch (aromatic)Medium to Weak
2980 - 2880C-H stretch (aliphatic, -CH₂- & -CH₃)Medium to Weak
1590 - 1570, 1480 - 1430C=C stretch (aromatic ring)Medium to Strong
1380 - 1340SO₂ asymmetric stretchStrong
1190 - 1160SO₂ symmetric stretchStrong
~820C-H bend (aromatic, 1,2,4-trisubstituted)Strong
780 - 720C-Cl stretchStrong
600 - 500S-Cl stretchStrong
Interpretation and Rationale
  • Sulfonyl Chloride Group: The most diagnostic peaks for this compound are the strong absorption bands corresponding to the sulfonyl group (SO₂). The asymmetric stretch is expected between 1380-1340 cm⁻¹ and the symmetric stretch between 1190-1160 cm⁻¹.[4][8] These two intense peaks are a definitive indicator of the sulfonyl functionality.

  • Aromatic Ring: The presence of the benzene ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C skeletal vibrations in the 1600-1450 cm⁻¹ region. A strong out-of-plane C-H bending vibration around 820 cm⁻¹ is characteristic of 1,2,4-trisubstitution.

  • Other Bonds: The C-Cl and S-Cl stretching vibrations are expected in the lower frequency "fingerprint" region of the spectrum.[9][10] Aliphatic C-H stretching from the methylene and methoxy groups will be observed below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[2]

Expected Mass Spectrometry Data
  • Molecular Ion (M⁺): The monoisotopic mass of C₈H₈Cl₂O₃S is 253.9571 Da.[11] The mass spectrum will show a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected pattern will be M⁺ (m/z ≈ 254), M+2 (m/z ≈ 256), and M+4 (m/z ≈ 258) in an approximate ratio of 9:6:1.

  • Key Fragments:

m/z (approx.)Proposed FragmentNotes
219[M - Cl]⁺Loss of the chlorine atom from the sulfonyl group.
189/191[M - SO₂Cl]⁺Cleavage of the C-S bond, a common fragmentation pathway. Isotopic pattern for one Cl atom.
154[C₈H₈ClO]⁺Loss of SO₂Cl followed by loss of Cl.
99/101[SO₂Cl]⁺Fragment corresponding to the sulfonyl chloride moiety.[4]
Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways. The initial molecular ion is unstable and will readily fragment.

G M [C₈H₈Cl₂O₃S]⁺˙ m/z ≈ 254, 256, 258 (Molecular Ion) F1 [C₈H₈ClO₃S]⁺ m/z ≈ 219 (Loss of Cl) M->F1 - Cl• F2 [C₈H₈ClO]⁺ m/z ≈ 189, 191 (Loss of SO₂Cl) M->F2 - •SO₂Cl F3 [SO₂Cl]⁺ m/z ≈ 99, 101 M->F3 C-S Cleavage F4 [C₇H₅ClO]⁺˙ m/z ≈ 154 (Loss of CH₃ from F2) F2->F4 - •CH₃

Caption: Proposed EI-MS fragmentation pathway.

The most favorable fragmentation is often the cleavage of the benzylic C-S bond, as this results in a stabilized benzylic carbocation ([C₈H₈ClO]⁺, m/z 189/191).[12] This fragment is expected to be the base peak or one of the most abundant ions in the spectrum. Further fragmentation, such as the loss of a methyl radical from this ion, can also occur. The loss of SO₂ (64 Da) via rearrangement is another possible pathway observed in the fragmentation of some aromatic sulfonamides and related compounds.[1][13]

Experimental Protocols

The following are generalized protocols for acquiring the spectral data for a reactive compound like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube. Ensure the solvent is anhydrous to prevent hydrolysis of the sulfonyl chloride.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger sample quantity (~20-30 mg) may be needed. A greater number of scans will be required due to the low natural abundance of ¹³C.

  • Data Analysis: Process the spectra using appropriate software. Reference the solvent peak for chemical shift calibration. Integrate ¹H signals and identify multiplicities and coupling constants.

IR Spectroscopy Protocol
  • Sample Preparation: As the compound is likely a solid or oil, prepare a thin film between two KBr or NaCl plates. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the pure KBr pellet.[2]

    • Place the sample in the spectrometer and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.[2] Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) or a direct insertion probe is common for structural fragmentation analysis. Electrospray Ionization (ESI) is a softer technique that would likely show the molecular ion with minimal fragmentation.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion cluster and major fragment ions. Compare the observed isotopic patterns with theoretical predictions.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation P1 Weigh Compound P2 Select Aprotic Solvent (NMR) or Prepare Film/Pellet (IR) P1->P2 P3 Dissolve or Prepare Sample P2->P3 A1 Load Sample into Spectrometer (NMR, IR, MS) P3->A1 A2 Set Experimental Parameters A1->A2 A3 Acquire Spectrum A2->A3 D1 Process Raw Data (Fourier Transform, etc.) A3->D1 D2 Calibrate & Assign Peaks D1->D2 D3 Correlate with Structure & Compare to Reference Data D2->D3 Final Final D3->Final Structural Confirmation

Caption: General workflow for spectroscopic analysis.

Conclusion

The structural elucidation of this compound relies on a multi-technique spectroscopic approach. ¹H and ¹³C NMR are indispensable for mapping the proton and carbon frameworks, with chemical shifts and coupling patterns providing definitive evidence for the substitution pattern on the aromatic ring. Infrared spectroscopy serves as a rapid and reliable method to confirm the presence of the critical sulfonyl chloride functional group through its intense, characteristic stretching vibrations. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns, with the benzylic cleavage being a key diagnostic pathway. Together, these techniques provide a self-validating system for the unambiguous characterization of this important synthetic intermediate.

References

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

  • Dhami, K. S., & Stothers, J. B. (1967). 13C N.M.R. STUDIES: VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry, 45(3), 233-243. Available at: [Link]

  • King, J. F., & Durst, T. (1963). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 41(8), 2063-2067. Available at: [Link]

  • Dhami, K. S., & Stothers, J. B. (1967). 13C N.M.R. STUDIES: VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry, 45(3), 233-243. Available at: [Link]

  • NIST. Sulfuryl chloride (SO₂Cl₂). VPL. Available at: [Link]

  • Assassi, N., Tazerouti, A., & Canselier, J. P. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A, 1071(1-2), 71-80. Available at: [Link]

  • North, M., & Watson, D. A. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 652-657. Available at: [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). Infrared Spectra of Sulfones and Related Compounds. The Journal of the Chemical Society, 669. Available at: [Link]

  • University of Wisconsin. NMR: Intermediate Level, Spectrum 5. Available at: [Link]

  • University of Wisconsin. NMR: Intermediate Level, Spectrum 8. Available at: [Link]

  • PubChemLite. This compound (C8H8Cl2O3S). Available at: [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 984-994. Available at: [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Baarschers, W. H., & Krupay, B. W. (1974). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 52(21), 3646-3651. Available at: [Link]

  • Google Patents. Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Available at: [Link]

  • Organic Syntheses. SULFONYL CYANIDES: METHANESULFONYL CYANIDE. Available at: [Link]

  • Wiley. Methanesulfonyl chloride. SpectraBase. Available at: [Link]

  • NIST. Chloromethanesulfonyl chloride. NIST WebBook. Available at: [Link]

  • PubChem. Methanesulfonyl chloride. Available at: [Link]

  • Google Patents. General preparation method of sulfonyl chloride.
  • Janeba, Z., et al. (2012). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 8, 1948-1953. Available at: [Link]

  • Wiley. (5-Chloro-2-methoxyphenyl)(4-chlorophenyl)methanol. SpectraBase. Available at: [Link]

  • PubChemLite. (5-chloro-2-methoxyphenyl)methanethiol (C8H9ClOS). Available at: [Link]

  • NIST. Methanesulfonyl chloride. NIST WebBook. Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of 2-chloro-2-methylpropane. Available at: [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-2-methoxyphenyl)methanesulfonyl chloride is a sulfonyl chloride derivative of significant interest in medicinal chemistry and drug discovery. The presence of both chloro and methoxy functional groups on the phenyl ring suggests its potential for nuanced molecular interactions within biological systems.[1][2] A definitive understanding of its three-dimensional structure through single-crystal X-ray crystallography is paramount for elucidating its reactivity, designing novel derivatives, and accelerating drug development programs. While a specific crystal structure for this compound is not publicly available, this guide provides a comprehensive framework for its determination and analysis, drawing upon established methodologies for analogous sulfonyl chlorides.

Introduction: The Significance of Structural Elucidation

In the realm of drug development, a molecule's three-dimensional architecture is intrinsically linked to its biological activity. For this compound, the spatial arrangement of the sulfonyl chloride moiety in relation to the substituted phenyl ring dictates its electrophilicity and potential interactions with target proteins.

The chloro and methoxy substituents play crucial roles in modulating the electronic properties and conformational preferences of the molecule.[2] X-ray crystallography provides unparalleled, high-resolution detail of the molecular architecture in the solid state, offering precise atomic coordinates, bond lengths, and bond angles.[3] This data is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how subtle structural changes impact biological efficacy.

  • Computational Modeling: Providing an accurate starting point for in silico docking and molecular dynamics simulations.

  • Rational Drug Design: Enabling the design of next-generation analogs with improved potency and selectivity.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Approach

While multiple synthetic routes to sulfonyl chlorides exist, a common and effective method involves the oxidative chlorination of corresponding thiols or the chlorination of sulfonic acids.[4] A plausible synthetic pathway for this compound is outlined below.

Synthesis_Workflow cluster_start Starting Material cluster_oxidation Oxidation cluster_chlorination Chlorination start 5-Chloro-2-methoxybenzyl mercaptan oxidation Oxidation (e.g., H2O2, KMnO4) start->oxidation Oxidizing Agent sulfonic_acid (5-Chloro-2-methoxyphenyl)methanesulfonic acid oxidation->sulfonic_acid chlorination Chlorination (e.g., SOCl2, PCl5) sulfonic_acid->chlorination Chlorinating Agent product This compound chlorination->product

Caption: Plausible synthetic route for this compound.

Experimental Protocol: Synthesis

  • Oxidation: To a solution of the starting mercaptan in a suitable solvent (e.g., acetic acid), an oxidizing agent is added portion-wise while maintaining a controlled temperature.

  • Work-up and Isolation: The reaction mixture is then worked up to isolate the corresponding sulfonic acid.

  • Chlorination: The sulfonic acid is treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to yield the desired sulfonyl chloride.[5]

  • Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to obtain a high-purity sample for crystallization.

Crystal Growth: The Art of Obtaining a Single Crystal

Obtaining a single crystal of sufficient quality is often the most challenging step in X-ray crystallography.[6] Given the reactivity of sulfonyl chlorides, anhydrous solvents and inert atmospheres are crucial during crystallization.[6]

Experimental Protocol: Crystal Growth

  • Solvent Screening: A range of anhydrous aprotic solvents (e.g., dichloromethane, chloroform, ethyl acetate, hexane) and solvent mixtures should be screened.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

  • Crystal Selection: A well-formed crystal with sharp edges and no visible defects is selected for X-ray diffraction analysis.

X-ray Diffraction Analysis: Deciphering the Molecular Architecture

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule.[6]

X-ray_Crystallography_Workflow crystal Single Crystal Selection diffractometer Mounting on Diffractometer crystal->diffractometer xray X-ray Diffraction Data Collection diffractometer->xray data_processing Data Processing and Reduction xray->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (e.g., Full-Matrix Least-Squares) structure_solution->structure_refinement validation Structure Validation and Analysis structure_refinement->validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: X-ray Data Collection and Structure Refinement

  • Data Collection: The selected crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer.

  • Data Processing: The raw diffraction data are processed to determine the unit cell parameters and integrate the reflection intensities.

  • Structure Solution: The initial crystal structure is determined using methods such as direct methods or Patterson synthesis.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined using a full-matrix least-squares method to achieve the best fit between the observed and calculated structure factors.[7]

  • Validation: The final structure is validated using crystallographic software to check for geometric consistency and other quality indicators.

The Crystal Structure of this compound: A Hypothetical Analysis

While the actual crystal structure is yet to be determined, we can anticipate key structural features based on related compounds.

Molecular Conformation

The molecule will consist of a central sulfur atom tetrahedrally coordinated to two oxygen atoms, a chlorine atom, and a methylene group. The methylene group, in turn, is attached to the 5-chloro-2-methoxyphenyl ring. The torsion angles involving the sulfonyl group and the phenyl ring will be of particular interest as they define the overall molecular shape.

Crystallographic Data

The crystallographic data would be presented in a standardized format as shown in the hypothetical table below.

Parameter Hypothetical Value
Chemical FormulaC₈H₈Cl₂O₃S
Formula Weight255.12
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Volume (ų)1029
Z4
Density (calculated) (g/cm³)1.648
Absorption Coefficient (mm⁻¹)0.85
F(000)520
Crystal Size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 27.5
Reflections collected5000
Independent reflections2000 [R(int) = 0.04]
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.110
R indices (all data)R1 = 0.060, wR2 = 0.125
Intermolecular Interactions

In the solid state, molecules are likely to be packed in a way that maximizes favorable intermolecular interactions. Weak C-H···O and C-H···Cl hydrogen bonds may play a significant role in stabilizing the crystal lattice.[7] Analysis of these interactions is crucial for understanding the solid-state properties of the compound.

Applications in Drug Discovery and Beyond

The precise structural information obtained from X-ray crystallography will directly impact the use of this compound in drug discovery. It will enable researchers to:

  • Design Focused Libraries: Synthesize derivatives with specific conformational constraints to enhance binding affinity and selectivity.

  • Improve Physicochemical Properties: Modify the structure to optimize properties such as solubility and metabolic stability.

  • Understand Reaction Mechanisms: The solid-state conformation can provide insights into the reactivity of the sulfonyl chloride group.

Conclusion

The determination of the crystal structure of this compound is a critical step in fully characterizing this important synthetic building block. This guide provides a comprehensive roadmap for researchers to undertake this investigation, from synthesis and crystallization to X-ray diffraction analysis and interpretation of the results. The resulting structural data will undoubtedly accelerate the development of novel therapeutics and other advanced materials.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • A Comparative Guide to the X-ray Crystallography of Novel Heterocycles from Pyrazine-2-sulfonyl Chloride. Benchchem.
  • This compound (C8H8Cl2O3S). PubChemLite.
  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Google Patents.
  • An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Profess. Benchchem.
  • This compound. BLD Pharm.
  • methanesulfonyl chloride. Organic Syntheses Procedure.
  • Figure 4. X-ray crystal structures of compounds 8f, 19,and 22.[8][9]. ResearchGate. Available at:

  • Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Journal of the American Chemical Society.
  • Application Notes and Protocols for (2-Chlorophenyl)methanesulfonyl chloride in Medicinal Chemistry. Benchchem.
  • Crystal structure of 2-[chloro(4-methoxyphenyl)methyl]. NIH.
  • Synthesis and Crystal Structure of (5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl) methanone. ResearchGate.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC - NIH.

Sources

An In-depth Technical Guide to the Solubility of (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data table to offer a predictive framework based on first principles of chemical interactions, coupled with a robust, self-validating experimental protocol for empirical determination. Given the compound's reactive nature, a central theme of this guide is the critical distinction between true solubility and solvent reactivity.

Introduction: The Importance of a Solubility Profile

This compound is a bespoke sulfonyl chloride reagent, valuable in organic synthesis for the introduction of the (5-chloro-2-methoxyphenyl)methanesulfonyl moiety. Its primary application lies in the synthesis of complex sulfonamides, a chemical class of profound importance in medicinal chemistry.

Understanding the solubility of this reagent is not a trivial pursuit; it is fundamental to its effective use. A well-defined solubility profile is critical for:

  • Reaction Homogeneity: Ensuring the reagent is fully dissolved in the reaction medium is key to achieving predictable, scalable, and reproducible reaction kinetics.

  • Process Optimization: Correct solvent selection impacts reaction work-up, product isolation, and purification strategies such as crystallization.

  • Safety and Handling: Knowledge of solubility informs proper handling, storage, and quenching procedures for a reactive and corrosive compound.

This guide will first establish the physicochemical properties of the molecule to build a theoretical solubility model, followed by a detailed experimental workflow for quantitative measurement.

Physicochemical Characterization and Predicted Behavior

To predict how this compound will behave in various solvents, we must first understand its inherent structural and electronic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1179047-05-2[1]
Molecular Formula C₈H₈Cl₂O₃S[1][2]
Molecular Weight 255.12 g/mol [1]
SMILES COC1=C(C=C(C=C1)Cl)CS(=O)(=O)Cl[1][2]
Predicted XlogP 2.5[2]
Hazard Class 8 (Corrosive)[1]
UN Number 3261[1]
Structural Analysis for Solubility Prediction:

The molecule's structure contains distinct regions that govern its interaction with solvents:

  • The Sulfonyl Chloride Group (-SO₂Cl): This is a highly polar and electrophilic functional group. It is the primary site of reactivity with nucleophilic solvents.

  • The Methoxy Group (-OCH₃): A moderately polar group capable of acting as a hydrogen bond acceptor.

  • The Chlorinated Aromatic Ring: A large, relatively nonpolar but polarizable system.

Based on the principle of "like dissolves like", we can forecast its solubility. The combination of a large nonpolar ring with highly polar functional groups suggests that the molecule will be most soluble in polar aprotic solvents that can stabilize the polar regions without reacting. Its solubility in nonpolar solvents is expected to be moderate, while its interaction with polar protic solvents will be dominated by reaction, not dissolution.

Theoretical Solubility Profile Across Solvent Classes

The following table provides a predicted solubility framework. It is crucial to differentiate between solvents where the compound will form a stable solution versus those with which it will react (solvolysis).

Table 2: Predicted Solubility and Reactivity of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale and Field Insights
Nonpolar Aprotic Hexanes, Toluene, BenzeneLow to ModerateThe nonpolar aromatic ring allows for some van der Waals interactions, but the highly polar sulfonyl chloride group limits overall solubility. Toluene is expected to be a better solvent than hexanes due to pi-stacking interactions.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF)High to Very High This is the ideal solvent class. These solvents possess a significant dipole moment to solvate the -SO₂Cl and -OCH₃ groups but lack the acidic proton that would lead to reaction. DCM and THF are excellent initial choices for reaction setup.
Polar Protic Water, Methanol, Ethanol, IsopropanolREACTIVE These are not suitable solvents for forming a stable solution. The sulfonyl chloride group will readily react with the hydroxyl group of water or alcohols in a solvolysis reaction to form the corresponding sulfonic acid or sulfonate ester.[3] Any observed "dissolution" is the dissolution of the resulting product. This reactivity is a key consideration for work-up and quenching procedures.

Experimental Protocol for Quantitative Solubility Determination

This section provides a self-validating, step-by-step protocol for accurately measuring the equilibrium solubility of the title compound. The methodology is based on the highly reliable "shake-flask" method, adapted to account for the compound's reactive and hazardous nature.[4][5]

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis P1 Weigh excess solute (~50-100 mg) P2 Add precise volume of anhydrous solvent (e.g., 2 mL) P1->P2 P3 Seal vial under inert atmosphere (N₂/Ar) P2->P3 E1 Agitate at constant temp (e.g., 25°C) for 24h P3->E1 E2 Allow solid to settle (1-2h) E1->E2 A1 Filter supernatant (0.2 µm PTFE syringe filter) E2->A1 A2 Prepare serial dilutions of filtrate A1->A2 A3 Analyze by HPLC-UV A2->A3 A4 Quantify against calibration curve A3->A4

Caption: Experimental workflow for determining equilibrium solubility.

Materials and Equipment:
  • This compound (solute)

  • Anhydrous grade organic solvents

  • Analytical balance (4-decimal place)

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Calibrated micropipettes

  • Orbital shaker with temperature control

  • Centrifuge (optional)

  • 0.2 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and appropriate diluents for HPLC analysis

Step-by-Step Methodology:
  • Preparation (Under Inert Atmosphere):

    • Causality: Due to the compound's moisture sensitivity, all steps must be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent hydrolysis, which would invalidate the results.

    • Accurately weigh approximately 50-100 mg of the solute directly into a pre-dried glass vial. The key is to have a visible excess of solid after equilibration.

    • Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the chosen anhydrous solvent to the vial.

    • Immediately cap the vial tightly and seal with paraffin film if outside a glovebox.

  • Equilibration:

    • Place the vial on an orbital shaker set to a constant temperature (e.g., 25.0 °C) and moderate agitation speed.

    • Agitate the slurry for 24 hours. This duration is typically sufficient for most compounds to reach thermodynamic equilibrium.[4] For novel systems, a time-point study (e.g., sampling at 12, 24, and 48 hours) is recommended to validate that equilibrium has been reached.

    • After 24 hours, turn off the shaker and allow the vial to stand undisturbed at the same constant temperature for at least 1-2 hours to allow the excess solid to settle.

  • Sample Analysis:

    • Self-Validation: This step is critical for ensuring only the dissolved solute is measured.

    • Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

    • Immediately pass the solution through a 0.2 µm PTFE syringe filter into a clean vial. This removes any microscopic solid particles that could falsely inflate the concentration reading.

    • Prepare a set of accurate serial dilutions of the filtered, saturated solution using the same solvent.

    • Analyze the diluted samples using a validated HPLC-UV method.

    • Quantify the concentration by comparing the peak area to a pre-established calibration curve of the compound of known concentrations.

  • Calculation:

    • Calculate the concentration in the original saturated solution, accounting for the dilution factors.

    • Express the final solubility in standard units, such as mg/mL or g/100 mL.

Factors Influencing Solubility: A Deeper Dive

Diagram of Influencing Factors

G cluster_solvent Solvent Properties cluster_system System Conditions center Solubility polarity Polarity ('Like Dissolves Like') center->polarity hbond H-Bonding Capacity (Protic vs. Aprotic) center->hbond temp Temperature center->temp pressure Pressure (Primarily for Gases) center->pressure

Caption: Key factors governing the solubility of a solute.

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship can be exploited during recrystallization, where a compound is dissolved in a minimal amount of hot solvent and crystallizes upon cooling.

  • Solvent Polarity: As discussed, the best match between the solute's and solvent's polarity will yield the highest solubility.

  • Purity of Solute: Impurities can either increase or decrease the apparent solubility of a compound. Using a highly pure starting material is essential for obtaining accurate and reproducible data.

Conclusion and Recommendations

This compound is a reactive reagent whose true solubility can only be measured in aprotic organic solvents . It is predicted to be highly soluble in polar aprotic solvents such as DCM, THF, and acetonitrile , and moderately soluble in nonpolar solvents like toluene. It is reactive with polar protic solvents like water and alcohols.

For any process development, it is strongly recommended that researchers empirically validate these predictions using the rigorous experimental protocol detailed in this guide. This ensures the selection of an optimal solvent system, leading to more efficient, safe, and reproducible chemical processes.

References

  • PubChemLite. This compound (C8H8Cl2O3S). [Link]

  • Wikipedia. Sulfonyl halide. [Link]

  • Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. [Link]

Sources

An In-depth Technical Guide on the Theoretical and Practical Aspects of (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development, providing a detailed exploration of (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride. The content herein is structured to offer not just a procedural overview, but a deep-seated understanding of the causality behind experimental choices and theoretical underpinnings, ensuring scientific integrity and practical applicability.

Introduction

This compound is a bespoke sulfonyl chloride derivative of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom and a methoxy group on the phenyl ring, offers a nuanced electronic and steric profile that can be strategically exploited in the design of novel therapeutic agents. The presence of the methanesulfonyl chloride moiety provides a highly reactive electrophilic center, enabling the facile formation of sulfonamides and sulfonate esters, which are prominent pharmacophores in a vast array of clinically approved drugs.[1][2][3] This guide will delve into the theoretical studies, synthesis, reactivity, and potential applications of this compound, offering a holistic perspective for its effective utilization in drug discovery pipelines.

Molecular Structure and Physicochemical Properties

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C8H8Cl2O3SPubChemLite[4]
Molecular Weight 255.12 g/mol Calculated from formula
CAS Number 1179047-05-2BLD Pharm[5]
Appearance Likely a white to off-white solidAnalogy with similar substituted sulfonyl chlorides
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, Acetone); Reactive with protic solvents (e.g., water, alcohols)General reactivity of sulfonyl chlorides[6]
SMILES COC1=C(C=C(C=C1)Cl)CS(=O)(=O)ClPubChemLite[4]
InChI InChI=1S/C8H8Cl2O3S/c1-13-8-3-2-7(9)4-6(8)5-14(10,11)12/h2-4H,5H2,1H3PubChemLite[4]

Theoretical and Computational Analysis

While specific computational studies on this compound are not published, we can extrapolate from general principles of computational chemistry and studies on related sulfonyl chlorides to understand its electronic structure and reactivity.[7][8][9]

Molecular Orbital Theory and Reactivity

The reactivity of this compound is dominated by the highly electrophilic nature of the sulfur atom in the sulfonyl chloride group. This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[7]

A qualitative molecular orbital (MO) analysis suggests that the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the sulfonyl chloride moiety, specifically on the σ* orbital of the S-Cl bond. Nucleophilic attack on the sulfur atom leads to the population of this antibonding orbital, ultimately resulting in the cleavage of the S-Cl bond.

Density Functional Theory (DFT) Predictions

DFT calculations on analogous sulfonyl chlorides have provided valuable insights into their geometric and electronic properties.[8] For this compound, DFT calculations would likely reveal:

  • Optimized Geometry: A tetrahedral geometry around the sulfur atom, with O-S-O and O-S-Cl bond angles deviating slightly from the ideal 109.5° due to steric and electronic effects.

  • Mulliken Charge Distribution: A significant positive partial charge on the sulfur atom, confirming its electrophilic character. The chlorine and oxygen atoms would exhibit negative partial charges.

  • Vibrational Frequencies: Predicted IR stretching frequencies for the S=O bonds would be in the characteristic regions of approximately 1370-1410 cm⁻¹ (asymmetric) and 1166-1204 cm⁻¹ (symmetric).[10]

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for the preparation of sulfonyl chlorides. The most plausible routes would involve the oxidative chlorination of a suitable sulfur-containing precursor.[11][12][13]

Proposed Synthetic Route: From (5-Chloro-2-methoxyphenyl)methanethiol

A common and efficient method for the synthesis of sulfonyl chlorides is the oxidative chlorination of the corresponding thiol.[5][12]

Diagram: Proposed Synthesis of this compound

G Thiol (5-Chloro-2-methoxyphenyl)methanethiol Reagents Oxidizing Agent (e.g., H2O2) + Chlorinating Agent (e.g., ZrCl4 or SOCl2) Thiol->Reagents Oxidative Chlorination SulfonylChloride This compound Reagents->SulfonylChloride

Caption: Proposed synthetic pathway from a thiol precursor.

Experimental Protocol: Oxidative Chlorination of (5-Chloro-2-methoxyphenyl)methanethiol

This protocol is adapted from general procedures for the synthesis of sulfonyl chlorides from thiols.[5][12]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (5-Chloro-2-methoxyphenyl)methanethiol (1 equivalent) in a suitable aprotic solvent such as acetonitrile.

  • Reagent Addition: Cool the solution in an ice bath. To this stirred solution, add a chlorinating agent such as zirconium tetrachloride (ZrCl₄) (1 equivalent) followed by the dropwise addition of an oxidizing agent like 30% hydrogen peroxide (H₂O₂) (3 equivalents).[5]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding cold water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in its ability to react with a wide range of nucleophiles, primarily amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[1][2]

Formation of Sulfonamides

The reaction with primary or secondary amines in the presence of a base (e.g., triethylamine or pyridine) yields the corresponding sulfonamides. This transformation is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a key structural feature in numerous drugs.[3][14]

Diagram: Sulfonamide Formation

G SulfonylChloride This compound Amine R1R2NH SulfonylChloride->Amine Nucleophilic Attack Sulfonamide (5-Chloro-2-methoxyphenyl)methylsulfonamide derivative SulfonylChloride->Sulfonamide HCl elimination Base Base (e.g., Pyridine)

Caption: General reaction scheme for sulfonamide synthesis.

Formation of Sulfonate Esters

Similarly, reaction with alcohols or phenols in the presence of a base affords sulfonate esters. The resulting sulfonate group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.[1]

Structure Elucidation and Spectroscopic Analysis

The characterization of this compound would rely on a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons would appear as a set of multiplets in the downfield region. A singlet corresponding to the benzylic CH₂ group would be observed, significantly deshielded by the adjacent sulfonyl chloride group. A singlet for the methoxy group protons would be present in the upfield region.
¹³C NMR Aromatic carbons would give rise to multiple signals in the aromatic region. The benzylic carbon would be deshielded. The methoxy carbon would appear in the typical range for such groups.
IR Spectroscopy Strong, characteristic absorption bands for the asymmetric and symmetric S=O stretching vibrations are expected around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[10]
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). Fragmentation patterns would likely involve the loss of SO₂Cl and other fragments.[10][15]

Applications in Drug Development

The (5-Chloro-2-methoxyphenyl) moiety is a recurring structural motif in various biologically active molecules. The combination of the chloro and methoxy substituents can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[3]

  • Lipophilicity and Membrane Permeability: The chlorine atom generally increases lipophilicity, which can enhance membrane permeability and oral absorption.

  • Metabolic Stability: The methoxy group can be a site of metabolism (O-demethylation). Its position on the ring can influence the overall metabolic profile of the molecule.

  • Target Engagement: The electronic effects of the chloro (electron-withdrawing) and methoxy (electron-donating) groups can influence the binding affinity of the molecule to its biological target through various non-covalent interactions.

This compound serves as a valuable building block for introducing this substituted benzylsulfonyl group into a lead molecule, allowing medicinal chemists to fine-tune its properties and explore structure-activity relationships (SAR).[16]

Conclusion

This compound, while not extensively documented in the scientific literature, represents a promising reagent for medicinal chemistry and drug discovery. Its synthesis can be achieved through established methodologies, and its reactivity as a sulfonylating agent is well-understood. The unique substitution pattern of the aromatic ring provides a handle for modulating the physicochemical and pharmacological properties of drug candidates. This guide has provided a comprehensive theoretical and practical framework to aid researchers in the effective utilization of this versatile building block in their quest for novel therapeutics.

References

  • Bahrami, K. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011(18), 2671-2674.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).
  • The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (2026, January 17). LinkedIn. Retrieved from [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287-9291.
  • Park, Y. J., Shin, H. H., & Kim, Y. H. (2003).
  • Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. The Journal of Organic Chemistry, 75(18), 6208-6213.
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2010). Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. Synthesis, 2010(1), 138-142.
  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
  • Veisi, H., Ghorbani-Vaghei, R., & Hemmati, S. (2007). Convenient One-Pot Synthesis of Sulfonamides from Thiols using Trichloroisocyanuric Acid.
  • Blotny, G. (2006). A New, Mild Preparation of Sulfonyl Chlorides. Tetrahedron Letters, 47(34), 6079-6081.
  • Fier, P. S., & Maloney, K. M. (2017). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
  • Wang, L., et al. (2015). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Medicinal Chemistry, 22(15), 1836-1865.
  • Kumar, A., & Sharma, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 301-326). The Royal Society of Chemistry.
  • Sulfuryl Chloride Uses & Applications: Impacting Various Industries. (2024, December 11). Market Publishers. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H8Cl2O3S). Retrieved from [Link]

  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

  • Wang, C., et al. (2026, January 15). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Journal of the American Chemical Society.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Sharpless, K. B., et al. (2019). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 24(5), 830.
  • Organic Syntheses Procedure. (n.d.). methanesulfonyl chloride. Retrieved from [Link]

  • Synthesis and Reactivity of Benzylic Sulfonium Salts: Benzylation of Phenol and Thiophenol under Near-Neutral Conditions. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. (2024, May 17). ChemRxiv.
  • Sulfonylation of Benzylic C-H Bond through a Reaction of Aryl(o-tolyl)methanones with Sulfonyl Hydrazides or Sulfonyl Chlorides. (n.d.). ResearchGate. Retrieved from [Link]

  • SULFONYL CHLORIDES - NOVEL SOURCE OF FREE RADICALS. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. (1976). Google Patents.
  • Organic Syntheses Procedure. (n.d.). methanesulfonyl chloride. Retrieved from [Link]

  • Spectroscopic Analysis : Acyl Chlorides. (n.d.). University of Calgary. Retrieved from [Link]

  • Mukhopadhyay, S., et al. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride.
  • Al-Masoudi, N. A., & Al-Salihi, A. A. (2018). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Global Pharma Technology, 10(10), 346-354.
  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity Profile of (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 19, 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride, a key intermediate in synthetic organic and medicinal chemistry. The document elucidates the intricate interplay of electronic and steric factors governing the reactivity of its sulfonyl chloride group. We will delve into the mechanistic pathways of its primary reactions, namely with nucleophiles such as amines and alcohols, and discuss its stability profile. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for the effective utilization of this versatile reagent in complex synthetic endeavors.

Introduction: The Significance of this compound in Modern Synthesis

This compound is a bespoke sulfonylating agent increasingly utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility stems from the ability to introduce the (5-chloro-2-methoxyphenyl)methylsulfonyl moiety, a functional group that can impart specific physicochemical and biological properties to a target molecule. The sulfonyl chloride group is a highly reactive electrophilic center, readily undergoing nucleophilic substitution reactions to form stable sulfonamides and sulfonate esters.[1][2] Understanding the nuanced reactivity of this specific molecule is paramount for optimizing reaction conditions, maximizing yields, and minimizing side products.

This guide will dissect the reactivity of this compound by examining the following key aspects:

  • Electronic and Steric Landscape: A detailed analysis of how the 5-chloro and 2-methoxy substituents, in conjunction with the methylene spacer, modulate the electrophilicity of the sulfonyl sulfur.

  • Core Reactivity - Nucleophilic Substitution: Mechanistic insights and practical considerations for its reactions with primary and secondary amines (sulfonamide formation) and alcohols (sulfonate ester formation).

  • Stability and Handling: An overview of the compound's stability, with a focus on its susceptibility to hydrolysis and recommended handling procedures.

  • Spectroscopic Signature: A summary of the expected spectroscopic characteristics to aid in reaction monitoring and product characterization.

The Architectural Influence: Electronic and Steric Effects on Reactivity

The reactivity of a sulfonyl chloride is fundamentally dictated by the electrophilicity of the sulfur atom.[1] In this compound, the substituents on the phenyl ring and the methylene bridge create a unique electronic and steric environment that fine-tunes this reactivity.

Electronic Tug-of-War: The Interplay of Inductive and Resonance Effects

The substituted benzene ring in this compound exerts a net electronic effect on the benzylic carbon, which in turn influences the sulfonyl chloride group. This effect is a composite of the individual contributions of the 5-chloro and 2-methoxy substituents.

  • 5-Chloro Group: The chlorine atom is electronegative and exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs that can participate in a weaker, electron-donating resonance effect (+M). For halogens, the inductive effect typically dominates, resulting in a net electron withdrawal from the aromatic ring.

  • 2-Methoxy Group: The oxygen atom of the methoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom are well-positioned to donate electron density to the aromatic ring via a strong resonance effect (+M). In the case of the methoxy group, the resonance effect is generally stronger than the inductive effect, leading to a net electron-donating character.

The methylene (-CH₂-) spacer between the aromatic ring and the sulfonyl chloride group plays a crucial role. It partially insulates the sulfonyl group from the direct resonance effects of the ring substituents. The primary mode of electronic transmission to the sulfonyl chloride moiety will be through the inductive effect. Therefore, the net electronic effect at the sulfonyl sulfur will be a balance of the electron-withdrawing nature of the chloro group and the electron-donating nature of the methoxy group, transmitted inductively through the benzyl framework.

Kinetic studies on the chloride-chloride exchange reaction in a series of para- and meta-substituted arenesulfonyl chlorides have demonstrated a positive ρ-value of +2.02 in the Hammett plot.[3] This indicates that electron-withdrawing substituents, which stabilize the developing negative charge in the transition state of a nucleophilic attack, accelerate the reaction. Conversely, electron-donating groups decelerate it. While our target molecule is a benzylsulfonyl chloride, this principle provides a solid foundation for predicting its reactivity. The combined electron-withdrawing effect of the chloro substituent is expected to enhance the electrophilicity of the sulfonyl sulfur, making it more reactive than an unsubstituted benzylsulfonyl chloride.

Steric Considerations: The Ortho-Methoxy Group

The methoxy group at the ortho position introduces steric hindrance around the benzylic carbon. However, due to the flexibility of the methylene spacer, this steric bulk is less likely to directly impede the approach of a nucleophile to the sulfonyl sulfur atom compared to an ortho-substituent on a benzenesulfonyl chloride. Nevertheless, for very bulky nucleophiles, some degree of steric hindrance from the overall molecular framework should be considered.

Core Reactivity: The Nucleophilic Substitution Manifold

The cornerstone of this compound's utility lies in its reactions with nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom.[4]

Sulfonamide Synthesis: Reaction with Amines

The reaction with primary and secondary amines is a robust method for the synthesis of sulfonamides, a critical functional group in many pharmaceutical agents.

Reaction Mechanism: The lone pair of the amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is required to neutralize the hydrochloric acid generated during the reaction.

General mechanism for sulfonamide formation.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the amine (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Base Addition: A non-nucleophilic base such as triethylamine (1.2 eq.) or pyridine (1.2 eq.) is added to the solution.

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: A solution of this compound (1.1 eq.) in the same anhydrous solvent is added dropwise via the dropping funnel over a period of 15-30 minutes.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude sulfonamide can be purified by column chromatography or recrystallization.

Sulfonate Ester Synthesis: Reaction with Alcohols

The reaction of this compound with alcohols provides access to sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution reactions, effectively converting a poorly leaving hydroxyl group into a highly reactive one.[5]

Reaction Mechanism: Similar to sulfonamide formation, the alcohol's oxygen atom acts as the nucleophile, attacking the sulfonyl sulfur. A base is also required to neutralize the HCl byproduct.

Sources

Unveiling the Therapeutic Promise: A Technical Guide to the Biological Activity of (5-Chloro-2-methoxyphenyl)methanesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the sulfonamide scaffold remains a cornerstone of drug discovery, consistently yielding compounds with a broad spectrum of pharmacological activities. This guide delves into the potential biological activities of a specific class of these compounds: derivatives of (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride. As a Senior Application Scientist, this document is crafted to provide not just protocols, but a strategic and logical framework for exploring the therapeutic promise of these molecules. We will navigate through their synthesis, potential biological targets, and the detailed methodologies required to rigorously evaluate their efficacy.

The Scientific Rationale: Why this compound Derivatives Warrant Investigation

The core structure, this compound, presents a unique combination of chemical features that are attractive for drug design. The presence of a chloro group and a methoxy group on the phenyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. These substitutions can modulate lipophilicity, metabolic stability, and the ability to interact with biological targets.

Derivatization of the sulfonyl chloride moiety, most commonly through the formation of sulfonamides, opens up a vast chemical space for creating a library of compounds with diverse biological activities. Sulfonamides are known to be effective antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting agents.[1][2][3] The specific substitution pattern of the parent compound suggests that its derivatives could exhibit novel or enhanced activities in these areas.

A key publication in the Asian Journal of Chemistry has already demonstrated that N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides exhibit promising inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes.[4][5] This provides a solid foundation and a compelling reason for a more in-depth and systematic investigation of this class of compounds.

Synthesis of this compound and its Derivatives

The subsequent derivatization into sulfonamides is a standard and well-documented chemical transformation.[8]

Conceptual Synthetic Workflow:

Synthesis_Workflow Precursor 5-Chloro-2-methoxytoluene Sulfonation Chlorosulfonation (e.g., Chlorosulfonic acid) Precursor->Sulfonation Step 1 SulfonylChloride (5-Chloro-2-methoxyphenyl) methanesulfonyl chloride Sulfonation->SulfonylChloride Step 2 Reaction Reaction in suitable solvent (e.g., Dichloromethane) with a base (e.g., Triethylamine) SulfonylChloride->Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction Sulfonamide Target Sulfonamide Derivative Reaction->Sulfonamide Step 3

Caption: Conceptual workflow for the synthesis of this compound and its sulfonamide derivatives.

Screening for Potential Biological Activities: A Multi-pronged Approach

Given the known activities of sulfonamides and the preliminary findings on this compound derivatives, a logical screening cascade should be employed to efficiently identify and characterize their biological potential.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[2][9] Sulfonamides have a long history as antibacterial drugs, and new derivatives could be effective against resistant strains.

This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Reagents and Media:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Assay Procedure (in a 96-well microtiter plate):

    • Add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock solution of the test compound to the first well of each row.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

    • Add 10 µL of the standardized inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.

  • Data Analysis:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Microbial StrainGram StainMIC (µg/mL) of Compound XMIC (µg/mL) of Positive Control
Staphylococcus aureusGram-positive
Escherichia coliGram-negative
Candida albicansFungi
Anticancer Activity

The search for novel anticancer agents is a critical area of drug discovery. Sulfonamide derivatives have shown significant cytotoxic effects against various cancer cell lines.[1][3][10][11][12]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure (in a 96-well plate):

    • Seed the cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in media) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Cell LineCancer TypeIC50 (µM) of Compound YIC50 (µM) of Positive Control
MCF-7Breast Cancer
A549Lung Cancer
HCT116Colon Cancer
Enzyme Inhibition Assays

As previously demonstrated, these derivatives have the potential to inhibit key enzymes involved in various physiological and pathological processes.[4][5]

This assay is based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.[13]

  • Reagent Preparation:

    • Prepare a stock solution of AChE enzyme, acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Prepare various concentrations of the test compound.

  • Assay Procedure (in a 96-well plate):

    • Add the buffer, DTNB solution, and the test compound to the wells.

    • Add the AChE enzyme solution and incubate for a short period.

    • Initiate the reaction by adding the ATCI substrate.

  • Absorbance Measurement:

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound. Determine the IC50 value.

This assay measures the inhibition of the enzyme that catalyzes the oxidation of polyunsaturated fatty acids.[1][4][14][15]

  • Reagent Preparation:

    • Prepare a solution of lipoxygenase enzyme and a substrate solution (e.g., linoleic acid or arachidonic acid) in a suitable buffer (e.g., borate buffer, pH 9.0).

    • Prepare various concentrations of the test compound.

  • Assay Procedure (in a quartz cuvette or 96-well UV plate):

    • Add the buffer, enzyme solution, and the test compound to the cuvette/well and incubate.

    • Initiate the reaction by adding the substrate solution.

  • Absorbance Measurement:

    • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.

  • Data Analysis:

    • Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound. Determine the IC50 value.

EnzymeIC50 (µM) of Compound ZIC50 (µM) of Positive Control
Acetylcholinesterase
Lipoxygenase
Anti-inflammatory Activity

Inflammation is a key process in many diseases, and finding new anti-inflammatory agents is of great interest.[16][17][18]

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, which is a hallmark of inflammation.[6][16]

  • Reagent Preparation:

    • Prepare a solution of bovine serum albumin (BSA) in a suitable buffer.

    • Prepare various concentrations of the test compound.

  • Assay Procedure:

    • Mix the test compound with the BSA solution.

    • Incubate the mixture at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.

    • After cooling, measure the turbidity of the solution at 660 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of protein denaturation. A lower turbidity indicates a higher inhibitory effect. Determine the IC50 value.

Visualizing the Path Forward: A Logical Progression

The screening process should follow a logical and tiered approach to efficiently identify promising lead compounds.

Screening_Progression Start Library of (5-Chloro-2-methoxyphenyl) methanesulfonyl chloride derivatives PrimaryScreening Primary Screening (e.g., Single high concentration) Start->PrimaryScreening DoseResponse Dose-Response & IC50 Determination PrimaryScreening->DoseResponse Active Compounds SecondaryScreening Secondary & Mechanistic Assays DoseResponse->SecondaryScreening Potent Compounds LeadIdentification Lead Compound Identification SecondaryScreening->LeadIdentification Selective & Efficacious Compounds

Caption: A logical progression for screening and identifying lead compounds from a library of derivatives.

Conclusion: A Roadmap for Discovery

The derivatives of this compound represent a promising class of compounds with the potential for diverse biological activities. This guide provides a comprehensive framework for their systematic investigation, from synthesis to a multi-tiered screening cascade. By employing these detailed protocols and a logical progression of experiments, researchers can effectively unlock the therapeutic potential of these molecules and contribute to the development of new and effective drugs. The key is to combine rigorous experimental execution with a deep understanding of the underlying scientific principles, thereby ensuring the integrity and impact of the research.

References

  • Vertex AI Search. (n.d.). Sulfonamide: Uses, Interactions, and Mechanism of Action - Minicule.
  • Wikipedia. (2023, October 27). Sulfonamide (medicine). Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2021, October 21). Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol?. Retrieved January 19, 2026, from [Link]

  • Asian Journal of Chemistry. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide | Request PDF. Retrieved January 19, 2026, from [Link]

  • DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. Retrieved January 19, 2026, from [Link]

  • Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55–75. [Link]

  • Adichunchanagiri University. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC. Retrieved January 19, 2026, from [Link]

  • Semantic Scholar. (n.d.). Sulfonamides and sulfonylated derivatives as anticancer agents. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review | Request PDF. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents | Request PDF. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl).... Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives - PMC. Retrieved January 19, 2026, from [Link]

  • Humana Press. (2004). Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval.
  • ResearchGate. (n.d.). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC. Retrieved January 19, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C8H8Cl2O3S). Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Organic Syntheses. (n.d.). methanesulfonyl chloride - Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2015). Methods for in vitro evaluating antimicrobial activity: A review - PMC. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

Sources

Discovery and initial synthesis of (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in modern pharmaceutical synthesis. While not a widely studied compound in its own right, its importance lies in its role as a precisely functionalized building block for complex active pharmaceutical ingredients (APIs). This document details its chemical properties, a plausible and robust synthetic pathway derived from established chemical principles, and its application in drug development. The guide is intended for researchers, chemists, and process development professionals, offering both theoretical understanding and practical, field-proven insights into its synthesis and use.

Introduction and Significance

This compound is an organosulfur compound whose value is derived from its specific arrangement of functional groups: a sulfonyl chloride for sulfonamide formation, a methoxy group, and a chlorine atom on a benzyl backbone. This unique substitution pattern makes it a critical precursor in the synthesis of targeted therapeutics.

Nomenclature and Physicochemical Properties

The structure consists of a toluene core, substituted with a methoxy group at position 2, a chlorine at position 5, and a chlorosulfonyl group attached to the methyl carbon.

PropertyValueSource(s)
IUPAC Name This compound-
Molecular Formula C₈H₈Cl₂O₃S[1]
Molecular Weight 255.12 g/mol -
CAS Number 1179047-05-2[1]
Appearance Typically a powder[1]
SMILES COC1=C(C=C(C=C1)Cl)CS(=O)(=O)Cl[1]
InChI Key RBXYTWGJFABQSQ-UHFFFAOYSA-N[1]
Significance in Drug Development

The primary utility of this compound is as a reactive intermediate. The sulfonyl chloride moiety (-SO₂Cl) is a highly efficient electrophile for reacting with primary and secondary amines to form stable sulfonamide linkages (-SO₂NHR). This functional group is a cornerstone of medicinal chemistry, found in a vast array of drugs, including diuretics, antibiotics, and hypoglycemic agents. The specific substitution on the aromatic ring allows for fine-tuning of the molecule's steric and electronic properties, which is crucial for achieving high-affinity binding to biological targets. For instance, related structures are integral to the synthesis of hypoglycemic agents like Glibenclamide.[2][3]

Discovery and Synthetic Context

The "discovery" of this compound was not a singular event but rather an outcome of necessity-driven process development in the pharmaceutical industry. Such intermediates are often designed and synthesized to solve specific challenges in the multi-step construction of a complex API. Its development can be understood as part of the broader evolution of sulfonamide-based drugs, where chemists require pre-functionalized, reliable building blocks to streamline synthetic routes and improve overall yields.

The synthetic logic points to its creation from readily available commodity chemicals, allowing for a cost-effective and scalable manufacturing process. The core challenge, addressed in the following section, is the regioselective introduction of the chloromethyl and subsequent sulfonyl chloride groups onto the chloroanisole scaffold.

Core Synthesis Pathway: A Proposed Two-Stage Process

While a single publication detailing the end-to-end synthesis of this specific molecule is not prominent, a robust and scalable pathway can be constructed by combining well-established, high-yielding chemical transformations. The proposed synthesis begins with the commercially available starting material, 4-chloroanisole.

Caption: Logic flow for the conversion of benzyl chloride to sulfonyl chloride.

Experimental Protocol: (Adapted from bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts.)[4]

  • Isothiouronium Salt Formation (Step 2a):

    • In a round-bottom flask, dissolve 5-chloro-2-methoxybenzyl chloride (1.0 eq.) and thiourea (1.1 eq.) in a suitable solvent like ethanol.

    • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture. The S-(5-chloro-2-methoxybenzyl)isothiouronium salt often precipitates and can be collected by filtration. The crude salt is typically used directly in the next step without further purification.

  • Oxidative Chlorination (Step 2b):

    • Apparatus: Set up a flask with vigorous stirring and a dropping funnel, cooled in an ice-water bath.

    • Reaction Mixture: Suspend the crude isothiouronium salt (1.0 eq.) in a biphasic solvent system, such as dichloromethane and water.

    • Oxidant Addition: Slowly add an aqueous solution of sodium hypochlorite (bleach, ~5-6 eq.) to the vigorously stirred suspension, maintaining the temperature between 0-10°C. The reaction is exothermic and generates gas.

    • Monitoring: Stir the mixture at low temperature for several hours until the starting material is consumed.

    • Work-up: Separate the organic (dichloromethane) layer. Wash it with water and then brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Trustworthiness: Process Validation and Safety

  • Self-Validation: Each step in the proposed synthesis relies on well-understood, high-conversion reactions. The regioselectivity of the chloromethylation is controlled by fundamental principles of electrophilic substitution. The conversion to the sulfonyl chloride via the isothiouronium salt is a widely published and reliable method. [4]* Safety Considerations:

    • Chloromethylation: Chloromethylating agents are potential carcinogens and should be handled with extreme care in a well-ventilated fume hood. The HCl gas evolved must be neutralized in a scrubber.

    • Oxidative Chlorination: This reaction is highly exothermic. Slow addition of the oxidant and careful temperature control are critical to prevent runaway reactions. The reaction also produces gaseous byproducts, requiring adequate ventilation.

    • Reagents: Chlorosulfonic acid, if used in alternative methods, is extremely corrosive and reacts violently with water. [2]The proposed use of bleach is a significantly safer alternative.

Application in Sulfonamide Synthesis

The primary purpose of synthesizing this compound is to use it immediately in a subsequent reaction, typically the formation of a sulfonamide.

Caption: General reaction scheme for the application of the title compound.

Protocol Example: General Sulfonamide Formation

  • Reaction Setup: Dissolve the amine substrate (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF, or pyridine) in a flask cooled in an ice bath.

  • Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.5-2.0 eq.), to act as an HCl scavenger.

  • Reagent Addition: Slowly add a solution of this compound (1.1 eq.) in the same solvent to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with water or dilute acid. Extract the product with an organic solvent, wash, dry, and concentrate. The final sulfonamide can be purified by crystallization or chromatography.

Conclusion

This compound serves as an exemplary case of a molecular tool crafted for a specific purpose in pharmaceutical synthesis. While its own "discovery" is embedded within the broader narrative of drug development, its synthetic pathway is a study in applied organic chemistry, leveraging fundamental principles of regioselectivity and functional group transformation. The robust, multi-step synthesis proposed herein, starting from 4-chloroanisole, represents a scalable and logical approach for producing this valuable intermediate, enabling the efficient construction of complex sulfonamide-containing therapeutic agents.

References

  • Development of an Extremely Efficient Oxidative Chlorination Reaction: The Value of Routine Data Collection. Organic Process Research & Development, ACS Publications.

  • Development of an Extremely Efficient Oxidative Chlorination Reaction: The Value of Routine Data Collection. ACS Publications.

  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Google Patents, US3965173A.

  • Novel One-Step Synthesis of Sulfonyl Chlorides from Sulfides with Iodosobenzene and Hydrogen. Journal of the Chemical Society, Chemical Communications.

  • Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal.

  • A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides. The Journal of Organic Chemistry, ACS Publications.

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, MDPI.

  • Sulfides as precursors for sulfonyl chloride synthesis. Canadian Journal of Chemistry.

  • Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal.

  • Process for preparing chloromethylated aromatic materials. Google Patents, US4900796A.

  • Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate.

  • Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. WordPress.

  • p-CHLOROPHENOXYMETHYL CHLORIDE. Organic Syntheses.

  • An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. ResearchGate.

  • An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. ResearchGate.

  • This compound (C8H8Cl2O3S). PubChemLite.

  • Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Arkivoc.

  • methanesulfonyl chloride. Organic Syntheses.

  • The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Science of Synthesis.

  • An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives. BenchChem.

  • The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate.

  • Synthesis of 4-methoxybenzyl chloride. PrepChem.com.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of sulfonamides utilizing the versatile reagent, (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride. Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities.[1] The unique substitution pattern of this compound offers a valuable scaffold for the development of novel therapeutic agents. This document furnishes detailed protocols for the preparation of the sulfonyl chloride precursor and its subsequent conversion to a diverse range of sulfonamides. It further delves into the mechanistic underpinnings of these transformations, characterization techniques, and the significance of this structural motif in contemporary drug discovery, as exemplified by its incorporation in patented nematicidal agents.[2]

Introduction: The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide functional group is a privileged scaffold in drug discovery, integral to a multitude of approved therapeutic agents.[1] Its prevalence stems from its ability to act as a bioisostere for amides and carboxylic acids, coupled with its capacity to engage in crucial hydrogen bonding interactions with biological targets. The diverse pharmacological activities associated with sulfonamides include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.

The subject of this guide, this compound, is a bespoke building block designed to impart specific physicochemical properties to the target sulfonamide. The presence of a methoxy group and a chlorine atom on the phenyl ring allows for the fine-tuning of parameters such as lipophilicity, metabolic stability, and target-binding affinity. The utility of the closely related 2-chloro-5-methoxybenzenesulfonamide in the synthesis of potent nematocidal agents underscores the potential of this substitution pattern in the development of new chemical entities.[2]

Synthesis of this compound

The direct synthesis of this compound is not widely reported in standard chemical literature. However, a robust and generally applicable method for the preparation of arylmethylsulfonyl chlorides involves the oxidative chlorination of the corresponding arylmethylthiol or its disulfide. This approach provides a reliable pathway to the desired reagent.

Conceptual Workflow for the Synthesis of this compound

The synthesis can be conceptualized as a two-step process starting from the corresponding thiol, (5-chloro-2-methoxyphenyl)methanethiol.

G Precursor (5-chloro-2-methoxyphenyl)methanethiol Intermediate Disulfide (optional intermediate) Precursor->Intermediate Oxidation Target This compound Precursor->Target Direct Oxidative Chlorination Intermediate->Target Oxidative Chlorination

Figure 1: Conceptual workflow for the synthesis of the target sulfonyl chloride.

Protocol: Synthesis of this compound via Oxidative Chlorination

This protocol is a general method adapted for the synthesis of the target sulfonyl chloride from its corresponding thiol, (5-chloro-2-methoxyphenyl)methanethiol.

Materials and Reagents:

  • (5-chloro-2-methoxyphenyl)methanethiol

  • N-Chlorosuccinimide (NCS)

  • Tetrabutylammonium chloride (TBAC)

  • Acetonitrile (anhydrous)

  • Water (deionized)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Instrumentation:

  • Round-bottom flask equipped with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (5-chloro-2-methoxyphenyl)methanethiol (1.0 eq) in anhydrous acetonitrile.

  • Addition of Reagents: To the stirred solution, add N-Chlorosuccinimide (NCS) (3.0 eq) and tetrabutylammonium chloride (TBAC) (0.1 eq).

  • Initiation of Reaction: Cool the mixture in an ice bath and add water (5.0 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further Purification (if necessary): The crude product can be further purified by flash column chromatography on silica gel.

Synthesis of Sulfonamides: General Protocols

The reaction of this compound with primary or secondary amines is a robust and widely employed transformation for the formation of the sulfonamide bond. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

Reaction Mechanism

G cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination & Proton Transfer Reagents This compound + Amine (R1R2NH) Intermediate Tetrahedral Intermediate Reagents->Intermediate Product_Formation Sulfonamide + HCl Intermediate->Product_Formation Final_Product Sulfonamide + Base-HCl salt Product_Formation->Final_Product + Base

Figure 2: General mechanism for sulfonamide formation.

Protocol 1: Standard Synthesis of Sulfonamides

This protocol is suitable for most primary and secondary amines.

Materials and Reagents:

  • This compound

  • Primary or secondary amine (1.1 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Amine Solution: Dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or flash column chromatography.

Protocol 2: Catalytic Synthesis for Less Reactive Amines

For less nucleophilic amines, such as anilines, a catalytic approach can be employed to facilitate the reaction.

Materials and Reagents:

  • This compound

  • Aniline derivative (1.0 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous toluene or dioxane

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the aniline derivative (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Solvent and Ligand Addition: Add anhydrous toluene and DMEDA (0.2 eq).

  • Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Characterization of Synthesized Sulfonamides

The synthesized sulfonamides should be thoroughly characterized to confirm their structure and purity.

Technique Expected Observations
¹H NMR Spectroscopy Characteristic signals for the aromatic protons of the (5-chloro-2-methoxyphenyl)methyl group, the methylene protons adjacent to the sulfonyl group, and protons from the amine moiety. The N-H proton of a secondary sulfonamide typically appears as a broad singlet.
¹³C NMR Spectroscopy Signals corresponding to all unique carbon atoms in the molecule, including the aromatic carbons, the methylene carbon, and carbons from the amine portion.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of the target sulfonamide.
Infrared (IR) Spectroscopy Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group, typically observed around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

Applications in Drug Discovery: A Case Study

The 2-chloro-5-methoxyphenylsulfonyl moiety is a key component of a patented class of nematocidal agents.[2] The synthesis of these compounds, as described in the patent literature, involves the coupling of 2-chloro-5-methoxybenzenesulfonamide with a carboxylic acid derivative.[2] This highlights the importance of the sulfonamide linkage and the specific substitution pattern of the aromatic ring in achieving potent biological activity. The protocols detailed in this guide provide a direct route to novel analogs of these and other biologically active sulfonamides, enabling further exploration of their structure-activity relationships.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a wide range of sulfonamides. The protocols provided herein offer a practical guide for researchers in the preparation of this key intermediate and its application in the construction of diverse sulfonamide libraries. The established importance of this structural motif in agrochemical and pharmaceutical research suggests that the compounds accessible through these methods hold significant potential for the discovery of new and effective therapeutic agents.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 2025, 7(2), 130-150. [Link]

  • US Patent 9,340,541 B2, Preparation of nem
  • PubChem Compound Summary for CID 47003152, this compound. [Link]

  • PubChem Compound Summary for CID 43646694, (5-chloro-2-methoxyphenyl)methanethiol. [Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 2016, 6(3), 143-157. [Link]

Sources

Application Notes and Protocols: (5-Chloro-2-methoxyphenyl)methanesulfonyl Chloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of (5-Chloro-2-methoxyphenyl)methanesulfonyl Chloride as a Synthetic Tool

This compound is a versatile, yet under-documented, reagent in the field of organic synthesis. Its structure, featuring a substituted benzylsulfonyl chloride moiety, suggests its primary utility as a robust agent for the introduction of the (5-chloro-2-methoxyphenyl)methylsulfonyl group onto various nucleophiles. In the context of heterocyclic chemistry, this reagent holds significant potential for the synthesis of a diverse array of N-sulfonylated heterocycles. The incorporation of this particular sulfonyl group can modulate the physicochemical properties of the parent heterocycle, including its lipophilicity, metabolic stability, and biological activity, making it a valuable tool for medicinal chemistry and drug discovery programs.

The reactivity of this compound is centered around the electrophilic sulfur atom of the sulfonyl chloride functional group. This allows for facile reaction with nucleophilic nitrogen atoms present in a wide range of heterocyclic systems, including imidazoles, pyrazoles, triazoles, and other related scaffolds. The resulting N-sulfonylated products are often key intermediates in the synthesis of more complex molecular architectures or can themselves be the target molecules with desired biological properties.

This guide provides a detailed exploration of the potential applications of this compound in heterocyclic synthesis. While specific literature examples for this exact reagent are scarce, the following sections will detail generalized protocols and mechanistic considerations based on the well-established chemistry of analogous arylmethanesulfonyl chlorides.

Core Applications in Heterocyclic Synthesis: N-Sulfonylation

The primary application of this compound in heterocyclic synthesis is the N-sulfonylation of nitrogen-containing heterocycles. This reaction proceeds via a nucleophilic attack of a heterocyclic nitrogen atom on the electrophilic sulfur of the sulfonyl chloride, leading to the formation of a stable sulfonamide linkage.

Mechanism of N-Sulfonylation

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base is critical and can influence the reaction rate and yield. Common bases include tertiary amines like triethylamine or diisopropylethylamine, or inorganic bases such as potassium carbonate.

Diagram 1: General Mechanism of N-Sulfonylation of a Heterocycle

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products het_N Heterocycle-NH ts [Heterocycle-N---S(O2)CH2Ar---Cl]⁻ het_N->ts Nucleophilic Attack sulfonyl_Cl (5-Chloro-2-methoxyphenyl)CH2SO2Cl sulfonyl_Cl->ts product Heterocycle-NSO2CH2Ar ts->product Chloride Elimination hcl HCl ts->hcl

Caption: General mechanism of N-sulfonylation of a heterocyclic amine.

Experimental Protocols: Synthesis of N-Sulfonylated Heterocycles

The following protocols are generalized procedures for the N-sulfonylation of common heterocyclic scaffolds using an arylmethanesulfonyl chloride. These should serve as a starting point for the use of this compound, with the understanding that optimization of solvent, base, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: N-Sulfonylation of Imidazole

This protocol describes a general method for the synthesis of N-((5-chloro-2-methoxyphenyl)methylsulfonyl)imidazole.

Materials:

  • Imidazole

  • This compound

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a stirred solution of imidazole (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-sulfonylated imidazole.

Diagram 2: Workflow for N-Sulfonylation of Imidazole

G start Dissolve Imidazole in Anhydrous DCM add_base Add Triethylamine at 0 °C start->add_base add_sulfonyl Add (5-Chloro-2-methoxyphenyl) methanesulfonyl chloride add_base->add_sulfonyl react Stir at Room Temperature (4-12 h) add_sulfonyl->react workup Aqueous Workup (H2O, NaHCO3, Brine) react->workup dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify product N-Sulfonylated Imidazole purify->product

Caption: Experimental workflow for the synthesis of N-sulfonylated imidazole.

Protocol 2: N-Sulfonylation of Pyrazole

This protocol provides a general method for the synthesis of N-((5-chloro-2-methoxyphenyl)methylsulfonyl)pyrazole. Due to the potential for regioisomers with unsymmetrical pyrazoles, careful characterization of the product is essential.

Materials:

  • Pyrazole

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of pyrazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile, add this compound (1.1 eq).

  • Heat the reaction mixture to 50-80 °C and stir for 6-18 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation: Expected Outcomes and Characterization

The successful synthesis of N-sulfonylated heterocycles can be confirmed by standard analytical techniques. The table below summarizes the expected data for a hypothetical N-sulfonylated imidazole product.

Parameter Expected Value/Observation
Appearance White to off-white solid
Yield 60-90% (highly substrate dependent)
¹H NMR Characteristic shifts for the (5-chloro-2-methoxyphenyl)methyl protons and the heterocyclic protons.
¹³C NMR Signals corresponding to the carbons of the sulfonylated heterocycle and the arylmethanesulfonyl group.
Mass Spec (HRMS) Calculated m/z for [M+H]⁺ should match the observed value.
FT-IR Strong absorption bands around 1350 cm⁻¹ and 1160 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the S=O bonds.

Causality Behind Experimental Choices

  • Choice of Base: Tertiary amines like triethylamine are often used in aprotic solvents like DCM as they are soluble and act as an acid scavenger. Inorganic bases like potassium carbonate are suitable for reactions in polar aprotic solvents like acetonitrile or DMF, particularly when heating is required. The choice of base can impact the reaction rate and selectivity, especially with heterocycles possessing multiple nucleophilic sites.

  • Solvent Selection: The solvent should be inert to the reactants and capable of dissolving them. Aprotic solvents are generally preferred to avoid reaction of the sulfonyl chloride with the solvent. Dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide are common choices.

  • Reaction Temperature: Many N-sulfonylation reactions can be performed at room temperature. However, for less reactive heterocycles or to increase the reaction rate, heating may be necessary. Initial reactions should be conducted at a lower temperature and gradually warmed to avoid potential side reactions.

Conclusion and Future Perspectives

This compound represents a valuable, albeit underexplored, reagent for the synthesis of novel N-sulfonylated heterocycles. The protocols and mechanistic insights provided in this guide, based on the established chemistry of analogous sulfonyl chlorides, offer a solid foundation for researchers to begin exploring its synthetic utility. The resulting sulfonamides can serve as important building blocks in the development of new pharmaceuticals and agrochemicals. Further research is warranted to fully elucidate the reactivity profile of this reagent and to discover its unique applications in the construction of complex heterocyclic systems.

References

Due to the lack of specific literature for this compound in heterocyclic synthesis, the following references provide general methodologies for N-sulfonylation and the synthesis of related sulfonamides.

  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules. [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Serbian Chemical Society. [Link]

  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

  • Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Organic Letters. [Link]

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Journal of the Chinese Chemical Society. [Link]

The (5-Chloro-2-methoxyphenyl)methanesulfonyl (CMS) Group: A Hypothetical Guide to Amine Protection

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The use of (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride (CMS-Cl) as a protecting group for amines is not extensively documented in readily available scientific literature. This guide, therefore, presents a detailed, albeit hypothetical, framework for its application based on the well-established principles of sulfonamide chemistry. The protocols and mechanistic discussions are derived from the behavior of analogous sulfonyl chlorides used in organic synthesis. Researchers should treat the following as a starting point for their own investigations and optimizations.

Introduction: The Rationale for Sulfonyl-Based Amine Protection

In the intricate landscape of multi-step organic synthesis, the temporary masking of reactive functional groups is a cornerstone of success.[1][2] Amines, with their inherent nucleophilicity and basicity, are prime candidates for protection to prevent unwanted side reactions.[2] While carbamates like Boc, Cbz, and Fmoc are workhorses in this field, sulfonamides offer a robust alternative, particularly when stability to a wide range of reaction conditions is paramount.[3][4][5] The formation of a sulfonamide effectively attenuates the reactivity of the amine nitrogen.[6]

The hypothetical (5-Chloro-2-methoxyphenyl)methanesulfonyl (CMS) group offers potential advantages based on its structure. The substituted aromatic ring can modulate the electronic properties and steric environment of the sulfonyl group, potentially influencing the stability of the protected amine and the conditions required for its eventual cleavage.

Core Principles and Mechanistic Considerations

The protection of an amine with a sulfonyl chloride, such as the proposed CMS-Cl, proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Protection Mechanism:

The reaction is generally straightforward, involving the formation of a stable sulfonamide bond.

Diagram: Proposed Mechanism for Amine Protection with CMS-Cl

protection_mechanism cluster_reactants Reactants cluster_products Products Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack CMSCl This compound (CMS-Cl) CMSCl->Intermediate Base Base (e.g., Pyridine, Et₃N) Salt [Base-H]⁺Cl⁻ Base->Salt Proton Abstraction ProtectedAmine N-CMS Protected Amine (Sulfonamide) Intermediate->ProtectedAmine Loss of Cl⁻

Caption: Nucleophilic attack of the amine on CMS-Cl followed by elimination of chloride.

Proposed Experimental Protocols

The following protocols are hypothetical and based on standard procedures for the sulfonylation of amines. Optimization of solvent, base, temperature, and reaction time will be necessary for specific substrates.

Protocol 1: Protection of a Primary Amine with this compound (CMS-Cl)

This protocol outlines a general procedure for the protection of a primary amine.

Materials:

  • Primary amine

  • This compound (CMS-Cl)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add pyridine or triethylamine (1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of CMS-Cl: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with DCM.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Data Summary Table:

ParameterRecommended ConditionRationale
Solvent Anhydrous DCM or THFAprotic and unreactive towards the sulfonyl chloride.
Base Pyridine or Et₃NScavenges the HCl byproduct, driving the reaction to completion.
Temperature Room TemperatureTypically sufficient for the reaction to proceed at a reasonable rate.
Stoichiometry Amine:Base:CMS-Cl = 1:1.5:1.1A slight excess of the sulfonyl chloride and base ensures complete consumption of the amine.
Protocol 2: Deprotection of an N-CMS Protected Amine

The cleavage of sulfonamides can be challenging due to their stability.[4] The choice of deprotection conditions will depend on the overall molecular structure and the presence of other functional groups.

Common Deprotection Strategies for Sulfonamides:

  • Reductive Cleavage: Conditions such as sodium in liquid ammonia, or lithium aluminum hydride can be effective.[6]

  • Acidic Hydrolysis: Strong acids like trifluoromethanesulfonic acid may cleave sulfonamides, although this can sometimes lead to sulfonyl group migration.

Hypothetical Deprotection Protocol (Reductive):

Materials:

  • N-CMS Protected Amine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-CMS protected amine in anhydrous THF.

  • Addition of Reducing Agent: Carefully add LiAlH₄ (a significant excess may be required) portion-wise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux.

  • Reaction Monitoring: Monitor the deprotection by TLC.

  • Workup (Fieser workup):

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add water, followed by 15% aqueous NaOH, and then more water.

    • Stir the resulting mixture until a granular precipitate forms.

    • Filter the mixture and wash the solid with THF or ethyl acetate.

    • Dry the combined organic filtrates over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude amine by an appropriate method (e.g., column chromatography, distillation, or crystallization).

Diagram: Deprotection Workflow

deprotection_workflow start Start: N-CMS Protected Amine dissolve Dissolve in Anhydrous THF start->dissolve add_lah Add LiAlH₄ at 0 °C dissolve->add_lah reflux Warm to RT and Reflux add_lah->reflux monitor Monitor by TLC reflux->monitor workup Quench and Workup monitor->workup Reaction Complete purify Purify Amine workup->purify end End: Free Amine purify->end

Caption: A typical workflow for the reductive deprotection of a sulfonamide.

Trustworthiness and Self-Validation

For any new protecting group strategy, it is crucial to establish its reliability.

  • Orthogonality: Investigate the stability of the CMS group to conditions used for the cleavage of other common protecting groups (e.g., acidic conditions for Boc removal, basic conditions for Fmoc removal, and catalytic hydrogenation for Cbz removal).[5]

  • Substrate Scope: Test the protection and deprotection protocols on a variety of amines (primary, secondary, aliphatic, aromatic) to understand the scope and limitations.

  • Yields and Purity: Consistently high yields and straightforward purification are hallmarks of a useful protecting group.

Conclusion and Future Outlook

While "this compound" is not a mainstream reagent for amine protection, its potential utility should not be dismissed. The principles outlined in this guide provide a solid foundation for researchers to explore its application. Further studies are needed to determine its specific advantages, such as its stability profile and the ease of deprotection compared to established sulfonyl protecting groups. The electronic effects of the chloro and methoxy substituents on the phenyl ring may offer unique properties that could be beneficial in specific synthetic contexts.

References

  • Master Organic Chemistry. (2023). Amine Protection and Deprotection. Retrieved from [Link]

  • Sacher, J. R., & Weinreb, S. M. (n.d.). 2-(TRIMETHYLSILYL)ETHANESULFONYL CHLORIDE (SES-Cl). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Methanesulfonyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl).... Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H8Cl2O3S). Retrieved from [Link]

  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Organic Syntheses. (n.d.). methanesulfonyl chloride. Retrieved from [Link]

  • ACS Publications. (2019). Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols. The Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubMed. (2010). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Retrieved from [Link]

  • PubChemLite. (n.d.). (5-fluoro-2-methoxyphenyl)methanesulfonyl chloride (C8H8ClFO3S). Retrieved from [Link]

  • Molbase. (n.d.). This compound (CAS No. 1179047-05-2) Suppliers. Retrieved from [Link]

  • ResearchGate. (2004). MDPSCL2: A New Protecting Group for Chemoselective Synthesis of 2′-O-Alkylated Guanosines. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of N-Substituted Sulfonamides with (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone pharmacophore in modern medicinal chemistry. Its presence is critical to the biological activity of a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents.[1][2][3] Sulfonamides are often utilized as bioisosteres of amides or carboxylic acids, offering modulated physicochemical properties such as improved metabolic stability, water solubility, and hydrogen bonding capabilities.[1][4]

The reaction between a sulfonyl chloride and a primary or secondary amine is the most classical and reliable method for constructing the sulfonamide bond.[4][5][6] This application note provides a detailed, robust protocol for the synthesis of N-substituted sulfonamides using (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride, a versatile building block for introducing a substituted benzylsulfonyl moiety. This protocol is designed for researchers in drug discovery and process development, offering insights into reaction optimization, purification, and characterization.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl-type substitution at the electrophilic sulfur atom of the sulfonyl chloride.[7] The lone pair of the amine nitrogen attacks the sulfur, leading to a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, a good leaving group. A base, typically a non-nucleophilic tertiary amine like pyridine or triethylamine, is added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5][7]

Scientist's Note: The base is crucial. Without it, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Pyridine is often used as it can also act as a nucleophilic catalyst in some cases, though its primary role here is as an acid scavenger.[5][7]

Visualization of the Synthetic Process

General Reaction Scheme

The diagram below illustrates the fundamental chemical transformation.

Caption: General synthesis of N-substituted sulfonamides.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure from setup to final product analysis.

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Sulfonyl chlorides are moisture-sensitive and corrosive.

Materials and Equipment
  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Pyridine or Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the selected amine (1.1 eq) and anhydrous DCM (or THF) to create a ~0.2 M solution. Add the base (e.g., pyridine, 1.5 eq).

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM in a separate flask. Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution over 15-20 minutes.

    • Rationale: Slow, dropwise addition at low temperature helps to control the exothermic reaction and minimize the formation of potential byproducts.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting sulfonyl chloride is consumed.

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 1 M HCl. Shake well and separate the layers.

    • Rationale: The acid wash removes the excess pyridine/triethylamine base and its corresponding hydrochloride salt.

  • Workup - Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any residual acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by either silica gel column chromatography (using a solvent system like hexane/ethyl acetate) or recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).[8][9]

Reaction Scope and Optimization Parameters

The following table provides representative parameters for synthesizing sulfonamides with various amine nucleophiles. Yields are typical for purified products.

EntryAmine SubstrateBaseTime (h)Purification MethodTypical Yield (%)
1AnilinePyridine4Column Chromatography85-95%
2BenzylamineEt₃N3Column Chromatography90-98%
3MorpholineEt₃N2Recrystallization>95%
4tert-ButylaminePyridine12Column Chromatography70-80%
54-FluoroanilinePyridine6Recrystallization80-90%

Scientist's Note: Sterically hindered amines (e.g., tert-butylamine, Entry 4) or electron-deficient anilines may require longer reaction times or slightly elevated temperatures (e.g., reflux in THF) to achieve full conversion.

Characterization

The identity and purity of the final N-substituted sulfonamide should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.[10]

  • Mass Spectrometry (MS): To verify the molecular weight of the product.[10]

  • HPLC: To assess the purity of the final compound.[9]

  • IR Spectroscopy: To identify the characteristic S=O stretches of the sulfonamide group (typically two bands around 1350 cm⁻¹ and 1160 cm⁻¹).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficient base.3. Amine is not nucleophilic enough.1. Use fresh or properly stored sulfonyl chloride.2. Ensure at least 1.2-1.5 equivalents of base are used.3. Increase reaction temperature or use a more forcing solvent (e.g., refluxing THF).
Multiple Spots on TLC 1. Incomplete reaction.2. Formation of di-sulfonated product (if primary amine is used).3. Hydrolysis of sulfonyl chloride to sulfonic acid.1. Allow longer reaction time or increase temperature.2. Use a slight excess of the amine (1.1-1.2 eq) to favor mono-sulfonation.3. Ensure anhydrous conditions; purify via column chromatography.
Difficulty in Purification 1. Product is very polar/non-polar.2. Byproducts have similar polarity.1. Adjust column chromatography solvent system; consider reverse-phase HPLC for very polar compounds.2. Attempt recrystallization from various solvent systems.

Conclusion

This protocol outlines a reliable and versatile method for the synthesis of N-substituted sulfonamides from this compound. By carefully controlling reaction conditions and employing standard purification techniques, researchers can efficiently generate a diverse library of these medicinally important compounds for application in drug discovery and development programs.

References

  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957. [Link]

  • Boger, D. L., & Brotherton, C. E. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. [Link]

  • Tummatorn, J., & Dudley, G. B. (2011). Preparation of sulfonamides from N-silylamines. NIH Public Access, Author Manuscript. Published in final edited form as: Tetrahedron Lett. 2011 May 4; 52(18): 2277–2279. [Link]

  • Wikipedia. (n.d.). Sulfonamide. [Link]

  • Khan Academy. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]

  • U.S. Patent No. US2777844A. (1957). Sulfonamide purification process.
  • Al-Masoudi, N. A., et al. (2022). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Scientific Reports, 12(1), 1-13. [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]

  • Al-Mulla, A. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 269. [Link]

  • U.S. Patent No. US3965173A. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

Sources

The Strategic deployment of (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, present in a wide array of therapeutic agents. The synthesis of novel sulfonamide-based molecules is pivotal for lead generation and optimization. (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride has emerged as a key building block in this endeavor. Its distinct substitution pattern, featuring a chloro group at the 5-position and a methoxy group at the 2-position of the phenyl ring, offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of target molecules.

The presence of the electron-withdrawing chloro group and the electron-donating methoxy group on the aromatic ring influences the reactivity of the sulfonyl chloride moiety and imparts specific characteristics to the resulting sulfonamides. These substituents can play a crucial role in enhancing binding affinity to biological targets, improving metabolic stability, and optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for the synthesis of sulfonamides and a discussion of the chemical rationale behind the experimental procedures.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1179047-05-2[1][2]
Molecular Formula C₈H₈Cl₂O₃S[3]
Molecular Weight 255.12 g/mol [1]
Appearance White to off-white solid[4]
Melting Point 100-104 °C[4]
Boiling Point No data available[1]
SMILES COC1=C(C=C(C=C1)Cl)CS(=O)(=O)Cl[3]
InChIKey RBXYTWGJFABQSQ-UHFFFAOYSA-N[3]

Applications in Medicinal Chemistry: Crafting Bioactive Molecules

The strategic incorporation of the (5-chloro-2-methoxyphenyl)sulfonyl moiety into small molecules has shown promise in the development of novel therapeutic agents. The unique electronic and steric properties of this scaffold can be leveraged to achieve desired pharmacological effects.

Inhibitors of Protein-Protein Interactions: The Case of WDR5-MYC

The MYC oncoprotein is a critical driver in a majority of human cancers, making it a high-value therapeutic target. However, its "undruggable" nature has posed a significant challenge. Recent research has focused on disrupting the interaction between MYC and its essential cofactor, WD repeat-containing protein 5 (WDR5), as a novel anti-cancer strategy.[5][6]

Structure-based drug design efforts have identified sulfonamide-based inhibitors that can effectively block the WDR5-MYC interaction.[5] While specific examples utilizing this compound are emerging in patent literature, the closely related (3-bromo-5-chloro-2-methoxyphenyl)sulfonyl group has been incorporated into potent inhibitors. This highlights the potential of the 5-chloro-2-methoxyphenyl scaffold in designing next-generation WDR5-MYC inhibitors. The chloro and methoxy substituents can be strategically employed to optimize binding affinity and cellular permeability.

Synthesis of Bioactive Sulfonamides with Anti-cancer Properties

The sulfonamide functional group is a well-established pharmacophore in a variety of anti-cancer agents. Research into novel sulfonamide derivatives continues to yield compounds with significant anti-proliferative activity. While direct synthesis from this compound is a logical approach, studies on related structures provide strong evidence for its utility. For instance, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives have been synthesized and evaluated for their anti-cancer properties, demonstrating the value of the 5-chloro-2-methoxy substitution pattern in this therapeutic area.[7]

The general workflow for the synthesis of such bioactive sulfonamides is depicted below:

G reagent This compound reaction Sulfonamide Synthesis (Nucleophilic Substitution) reagent->reaction amine Primary or Secondary Amine (Bioactive Moiety Precursor) amine->reaction base Base (e.g., Pyridine, Triethylamine) base->reaction solvent Anhydrous Solvent (e.g., DCM, THF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Target Sulfonamide (Bioactive Molecule) purification->product

Caption: General workflow for the synthesis of bioactive sulfonamides.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of sulfonamides using this compound. These protocols are based on established procedures for sulfonyl chlorides and can be adapted for a variety of primary and secondary amines.[8]

Protocol 1: General Synthesis of N-Aryl/Alkyl- (5-chloro-2-methoxyphenyl)methanesulfonamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine in the presence of a base.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous pyridine or triethylamine (2.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0-1.2 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine or triethylamine (2.0 eq).

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C over 10-15 minutes.

    • Rationale: Dropwise addition at low temperature helps to control the exothermic reaction and minimize side product formation.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

      • Rationale: The acid wash removes excess base, while the bicarbonate wash removes any remaining acidic impurities.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

Characterization:

  • ¹H and ¹³C NMR: Confirm the structure of the purified sulfonamide.

  • Mass Spectrometry (MS): Determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Identify the characteristic S=O stretching vibrations of the sulfonamide group (typically in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹).[9]

Protocol 2: Synthesis of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide (Adapted for Methanesulfonyl Analog)

This protocol is adapted from a literature procedure for the synthesis of a closely related sulfonamide and can be applied to the synthesis of N-(aryl)-(5-chloro-2-methoxyphenyl)methanesulfonamides.[8]

Materials:

  • This compound (10.0 mmol)

  • 5-chloro-2-methoxyaniline (10.0 mmol)

  • 10% aqueous sodium carbonate solution (20.0 mL)

  • Water (25 mL)

  • Methanol for recrystallization

Procedure:

  • Reaction Mixture: In a suitable flask, prepare a mixture of 5-chloro-2-methoxyaniline (10.0 mmol), 10% aqueous sodium carbonate solution (20.0 mL), and water (25 mL).

  • Addition of Sulfonyl Chloride: Add this compound (10.0 mmol) to the stirred mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 1.5 to 2 hours.

    • Rationale: The aqueous basic condition facilitates the reaction and neutralizes the HCl byproduct.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and air dry.

  • Purification: Dissolve the crude product in a minimal amount of hot methanol and allow it to cool slowly to room temperature to induce crystallization. Collect the purified crystals by vacuum filtration.

Safety and Handling

Sulfonyl chlorides are reactive compounds and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct all manipulations of this compound in a well-ventilated chemical fume hood.

  • Moisture Sensitivity: Sulfonyl chlorides react with water, including atmospheric moisture, to produce corrosive hydrochloric acid and the corresponding sulfonic acid. Handle under anhydrous conditions and store in a desiccator.

  • Incompatibilities: Avoid contact with strong bases, alcohols, and amines (except under controlled reaction conditions).

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its unique substitution pattern provides a means to fine-tune the properties of sulfonamide-containing drug candidates. The protocols and information presented in this guide offer a solid foundation for the successful synthesis and exploration of novel bioactive molecules derived from this important scaffold. By understanding the reactivity, handling requirements, and strategic applications of this compound, researchers can accelerate their drug discovery and development programs.

References

  • Getlik, M., et al. (2020). Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry, 63(8), 4315–4333. Available from: [Link]

  • Hennessy, E. J., et al. (2021). Design, Synthesis and Evaluation of WD-repeat containing protein 5 (WDR5) degraders. RSC Medicinal Chemistry, 12(4), 576-585. Available from: [Link]

  • Aziz-ur-Rehman, et al. (2011). N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133. Available from: [Link]

  • Koehler, A. N. (2020). Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry, 63(8), 4315-4333. Available from: [Link]

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available from: [Link]

  • Li, D., et al. (2022). Compound 12 as a WDR5–MYC interaction inhibitor. (A) Combining the HTS... ResearchGate. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • SpectraBase. Methanesulfonyl chloride. Wiley. Available from: [Link]

  • Fesik, S. W., et al. (2023). Discovery and Structure-Based Design of Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)-MYC Interaction. Journal of Medicinal Chemistry, 66(12), 8310–8323. Available from: [Link]

  • Das, B., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(33), 17696-17713. Available from: [Link]

  • Abdel-Aziz, A. A., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry, 5(6), 253-260. Available from: [Link]

  • Vrijland, M. S. A. (1977). Sulfonyl Cyanides: Methanesulfonyl Cyanide. Organic Syntheses, 57, 88. Available from: [Link]

  • PubChemLite. (5-fluoro-2-methoxyphenyl)methanesulfonyl chloride. Available from: [Link]

  • Hoechst AG. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. US Patent 3,965,173.
  • Kamal, A., et al. (2011). Base-free monosulfonylation of amines using tosyl or mesyl chloride in water. Tetrahedron Letters, 52(41), 5353-5357. Available from: [Link]

  • Zhou, W., et al. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett, 2011(1), 129-133. Available from: [Link]

  • Redding, L. D., et al. (2015). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 20(8), 13639–13654. Available from: [Link]

Sources

Introduction: The Strategic Importance of (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride

This compound is a critical building block in the synthesis of complex pharmaceutical agents. Its bifunctional nature, featuring a reactive sulfonyl chloride moiety and a substituted phenyl ring, allows for its incorporation into a wide array of molecular scaffolds. The sulfonyl chloride group is a potent electrophile, readily reacting with nucleophiles such as amines to form stable sulfonamides—a common functional group in many marketed drugs due to its favorable pharmacokinetic and pharmacodynamic properties.[1] The specific substitution pattern on the aromatic ring—a chloro group at the 5-position and a methoxy group at the 2-position—provides steric and electronic handles that can be crucial for modulating target binding, selectivity, and metabolic stability. This guide provides a detailed, field-proven protocol for the scalable synthesis of this key intermediate, addressing critical aspects from reaction execution to safety and quality control.

Synthetic Strategy: A Two-Stage Approach from Thiol Precursor

The most efficient and scalable route to this compound involves the direct oxidative chlorination of its corresponding thiol, (5-chloro-2-methoxyphenyl)methanethiol.[2][3] This strategy is advantageous as it often proceeds under mild conditions with high efficiency and utilizes readily available and cost-effective reagents. The overall process is logically divided into two primary stages: the synthesis of the thiol precursor followed by its conversion to the target sulfonyl chloride.

Stage 1: Synthesis of the Thiol Precursor, (5-chloro-2-methoxyphenyl)methanethiol

While (5-chloro-2-methoxyphenyl)methanethiol is commercially available, its synthesis may be required for large-scale campaigns. A reliable method proceeds from the corresponding benzyl halide (not detailed in search results, but a standard synthetic route). For the purpose of this guide, we will assume the availability of the thiol precursor to focus on the key transformation to the sulfonyl chloride.

Stage 2: Oxidative Chlorination to this compound

Several methods exist for the oxidative chlorination of thiols.[1][2][3][4] A particularly effective system for scale-up utilizes a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂).[2] This reagent system is highly reactive, enabling rapid conversion at room temperature with excellent yields and purity. The reaction is believed to proceed through the formation of disulfide intermediates, which are subsequently oxidized and chlorinated.[3] This method avoids harsh reagents and generates minimal byproducts, making it an environmentally conscious and practical choice for industrial applications.[2]

Visualized Synthesis Workflow

The following diagram illustrates the high-level workflow for the production of the target compound.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Oxidative Chlorination (Scale-Up) Start Starting Material (e.g., 5-Chloro-2-methoxybenzyl halide) Thiol (5-chloro-2-methoxyphenyl)methanethiol (Precursor) Start->Thiol Standard Thiol Synthesis Oxidation Oxidative Chlorination (H₂O₂ / SOCl₂) Thiol->Oxidation Workup Aqueous Workup & Extraction Oxidation->Workup Purification Solvent Removal & Isolation Workup->Purification Product This compound (Final Product) Purification->Product

Caption: High-level workflow for the synthesis of the target sulfonyl chloride.

Detailed Scale-Up Protocol: Oxidative Chlorination

This protocol details the synthesis of this compound from its thiol precursor on a 100-gram scale.

Materials and Reagents:

ReagentCAS No.Molecular WeightQuantity (moles)Quantity (mass/vol)
(5-chloro-2-methoxyphenyl)methanethiol63550-21-0188.68 g/mol 0.530 mol (1.0 eq)100.0 g
Acetonitrile (MeCN)75-05-841.05 g/mol -1000 mL
Thionyl chloride (SOCl₂)7719-09-7118.97 g/mol 0.530 mol (1.0 eq)38.6 mL (63.0 g)
Hydrogen Peroxide (30% w/w in H₂O)7722-84-134.01 g/mol 1.59 mol (3.0 eq)180.3 g (162 mL)
Dichloromethane (DCM)75-09-284.93 g/mol -1500 mL
Saturated Sodium Bicarbonate (NaHCO₃) Solution---500 mL
Brine---500 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol -50 g

Experimental Procedure:

  • Reactor Setup: Equip a 3-liter, three-necked, round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet connected to a bubbler/scrubber system containing a sodium hydroxide solution to neutralize evolving HCl and SO₂ gases.

  • Initial Charge: Charge the flask with (5-chloro-2-methoxyphenyl)methanethiol (100.0 g, 0.530 mol) and acetonitrile (1000 mL). Begin stirring to form a clear solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Reagent Addition:

    • Add thionyl chloride (38.6 mL, 0.530 mol) to the dropping funnel and add it dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • In a separate dropping funnel, place the 30% hydrogen peroxide solution (162 mL, 1.59 mol). Once the thionyl chloride addition is complete, add the H₂O₂ solution dropwise over 60-90 minutes. A mild exotherm is expected; maintain the internal temperature below 15 °C. The reaction is typically very fast.[2][3]

  • Reaction Monitoring: Monitor the reaction for completion by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is often complete within minutes after the addition of H₂O₂ is finished.[2]

    • TLC System: 20% Ethyl acetate in Hexane. Visualize with UV light and/or potassium permanganate stain. The thiol starting material should be fully consumed.

  • Quenching and Extraction:

    • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 1 L of cold water and 500 mL of dichloromethane (DCM).

    • Separate the layers. Extract the aqueous layer with an additional 2 x 250 mL of DCM.

    • Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • 500 mL of saturated sodium bicarbonate (NaHCO₃) solution (Caution: potential for gas evolution).

    • 500 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), stir for 15 minutes, and then filter the mixture, washing the drying agent with a small amount of fresh DCM.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator. The final product is typically an oil or a low-melting solid. High vacuum may be applied to remove residual solvent. The product is generally of high purity and may not require further purification.[2]

Process Safety and Hazard Analysis

The synthesis of sulfonyl chlorides involves highly reactive and hazardous materials. A thorough risk assessment is mandatory before commencing any work.[5][6][7]

Hazard Identification:

  • This compound: While specific data is limited, by analogy to methanesulfonyl chloride, it should be treated as highly corrosive, toxic if swallowed or in contact with skin, and potentially fatal if inhaled.[5] It is expected to be a lachrymator (causes tearing).[5]

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Causes severe skin and eye burns.[5]

  • Hydrogen Peroxide (30%): Strong oxidizer. Can cause severe skin and eye burns. Contact with organic materials can lead to the formation of explosive mixtures.

  • Acetonitrile (MeCN): Flammable liquid and toxic.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen.

Risk Mitigation and Control Measures:

A hierarchical approach to safety must be implemented.

G PPE Personal Protective Equipment (PPE) - Chemically resistant gloves (e.g., butyl rubber) - Chemical splash goggles and face shield - Flame-retardant lab coat - Respirator (if ventilation is inadequate) Admin Administrative Controls - Standard Operating Procedures (SOPs) - Mandatory safety training - Restricted access to the reaction area Admin->PPE Eng Engineering Controls - Operation within a certified chemical fume hood - Use of a scrubber for off-gases - Emergency shower and eyewash station Eng->Admin Sub Substitution / Elimination - Use of the H₂O₂/SOCl₂ system avoids harsher  or more toxic chlorinating agents. Sub->Eng

Caption: Hierarchy of controls for managing synthesis hazards.

Emergency Procedures:

  • Inhalation: Remove to fresh air immediately. Seek urgent medical attention.[5]

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Waste Disposal: All waste streams (aqueous and organic) must be collected and disposed of in accordance with local, state, and federal regulations. Chlorinated organic waste should be segregated. Quench any reactive materials before disposal.

Analytical Quality Control

To ensure the final product meets the required specifications for use in drug development, a comprehensive set of analytical tests should be performed.

ParameterMethodSpecification / Expected Result
Identity ¹H NMR, ¹³C NMRSpectra must be consistent with the structure of this compound. Key shifts for protons on the methylene bridge and aromatic ring should be present.
Purity HPLC (UV Detection)≥98.0% (area percent). This is a standard requirement for key intermediates.
Identity/Mass LC-MSThe observed mass-to-charge ratio (m/z) should correspond to the molecular weight of the target compound ([M+H]⁺, [M+Na]⁺, etc.).[8]
Residual Solvent GC-HS (Headspace GC)Acetonitrile, Dichloromethane, and other process solvents should be below the limits specified by ICH guidelines (e.g., ICH Q3C).
Appearance Visual InspectionColorless to pale yellow oil or solid.

Conclusion

The scale-up synthesis of this compound via the oxidative chlorination of its thiol precursor is a robust and efficient process. The described protocol, utilizing a hydrogen peroxide and thionyl chloride system, offers high yields, short reaction times, and operational simplicity.[2] Adherence to stringent safety protocols and rigorous analytical quality control are paramount to ensure the safe production of a high-purity intermediate suitable for the demanding requirements of pharmaceutical research and development.

References

  • Vertex AI Search, based on a collection of analytical methods. No single comprehensive document is available.
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Synlett, 2009, 2773-2776.
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. The Journal of Organic Chemistry, 74(24), 9287-9291.
  • Jia, L., et al. (2013).
  • Thermo Fisher Scientific. (2009).
  • Sigma-Aldrich. (2024).
  • Google Patents. (1976). AU3869901A - Hydrogen reduction of sulfonyl chlorides to thiols.
  • BLD Pharm. (n.d.). This compound.
  • Zarei, A., et al. (2007). Convenient One-Pot Synthesis of Sulfonamides from Thiols using Trichloroisocyanuric Acid.
  • Fisher Scientific. (2009).
  • Benchchem. (2025). An In-Depth Technical Guide to the Synthesis of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide.
  • Organic Syntheses. (1977). METHANESULFONYL CYANIDE.
  • FUJIFILM Wako. (2024).
  • Biosolve Shop. (2010).
  • PubChem. (n.d.). (5-chloro-2-methoxyphenyl)methanethiol.
  • Benchchem. (2025). An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Profess.
  • PubChem. (n.d.). This compound.
  • Parchem. (n.d.). (5-Chloro-2-methoxy-phenyl)-methanethiol.
  • Google Patents. (1976). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

Sources

One-Pot Synthesis of Novel Sulfonamides from (5-Chloro-2-methoxyphenyl)methanesulfonyl Chloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For inquiries:

Abstract

This technical guide provides a comprehensive protocol for the efficient one-pot synthesis of sulfonamides derived from (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride. Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3][4] This application note details a robust and streamlined procedure suitable for researchers in drug discovery and process development, emphasizing experimental causality, safety, and reproducibility.

Introduction: The Significance of Sulfonamides and One-Pot Methodologies

The sulfonamide functional group is a privileged scaffold in pharmaceutical sciences, integral to the structure of numerous FDA-approved drugs.[4] Its bioisosteric relationship with the amide bond, coupled with enhanced metabolic stability and unique hydrogen bonding capabilities, has cemented its importance in the design of therapeutics for a multitude of diseases, including cancers, viral infections, and inflammatory conditions.[1][4][5]

Traditionally, sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[6][7] While effective, this two-step process can be time-consuming and may require the isolation of intermediate compounds. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. This guide focuses on a one-pot approach to leverage these benefits for the synthesis of novel sulfonamides from this compound.

Reaction Principle and Mechanism

The one-pot synthesis of sulfonamides from this compound and an amine proceeds via a nucleophilic acyl-type substitution at the sulfur center. The amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is typically employed to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.

The general mechanism can be visualized as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Chloride Elimination: The chloride ion, a good leaving group, is expelled.

  • Deprotonation: The base removes a proton from the nitrogen atom, yielding the final sulfonamide product and the protonated base.

Experimental Protocol: One-Pot Synthesis of N-Benzyl-(5-chloro-2-methoxyphenyl)methanesulfonamide

This protocol describes the synthesis of a representative sulfonamide using benzylamine as the model amine.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Supplier
This compoundC₈H₈Cl₂O₃S255.121179047-05-2
BenzylamineC₇H₉N107.15100-46-9Major Supplier
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Major Supplier
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Major Supplier
1 M Hydrochloric Acid (HCl)HCl36.467647-01-0Major Supplier
Saturated Sodium Bicarbonate (NaHCO₃) solutionNaHCO₃84.01144-55-8Major Supplier
Brine (Saturated NaCl solution)NaCl58.447647-14-5Major Supplier
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Major Supplier
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 255 mg, 1.0 mmol).

  • Solvent Addition: Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM) (e.g., 10 mL).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Amine and Base Addition: In a separate vial, prepare a solution of benzylamine (1.1 eq, e.g., 118 mg, 1.1 mmol) and triethylamine (1.5 eq, e.g., 152 mg, 1.5 mmol) in DCM (e.g., 5 mL).

  • Slow Addition: Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over a period of 15-20 minutes using a dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water (e.g., 15 mL).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-(5-chloro-2-methoxyphenyl)methanesulfonamide.

Visualization of the Experimental Workflow

One_Pot_Sulfonamide_Synthesis reagents 1. Reagents This compound Benzylamine Triethylamine DCM setup 2. Reaction Setup Dissolve sulfonyl chloride in DCM Cool to 0 °C reagents->setup addition 3. Slow Addition Add amine and base solution dropwise setup->addition reaction 4. Reaction Stir at room temperature Monitor by TLC addition->reaction workup 5. Aqueous Work-up Quench with water Wash with HCl, NaHCO₃, Brine reaction->workup purification 6. Purification Dry, concentrate Column Chromatography workup->purification product 7. Final Product N-Benzyl-(5-chloro-2-methoxyphenyl)methanesulfonamide purification->product

Caption: Workflow for the one-pot synthesis of N-benzyl-(5-chloro-2-methoxyphenyl)methanesulfonamide.

Data Presentation and Expected Results

ParameterValue
Stoichiometry
This compound1.0 equivalent
Amine1.1 - 1.2 equivalents
Base (Triethylamine)1.5 - 2.0 equivalents
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time2 - 6 hours (monitor by TLC)
Expected Yield 75 - 90% (after purification)

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Inactive reagents (e.g., moisture in sulfonyl chloride or solvent).Use freshly opened or properly stored anhydrous reagents and solvents.
Insufficient reaction time.Continue stirring and monitor by TLC until the starting material is consumed.
Formation of Side Products Reaction temperature too high.Maintain the initial reaction temperature at 0 °C during the addition of the amine.
Dimerization of the sulfonyl chloride (hydrolysis).Ensure all glassware is dry and use anhydrous solvent.
Difficult Purification Excess amine or base remaining.Ensure thorough aqueous work-up to remove water-soluble impurities.
Co-eluting impurities.Optimize the eluent system for column chromatography.

Safety Precautions

  • This compound is a reactive and potentially corrosive compound. Handle with care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Methanesulfonyl chloride and its derivatives can be lachrymators and are toxic upon inhalation.[8]

  • The reaction of sulfonyl chlorides with amines is exothermic. Slow, controlled addition of the amine is crucial, especially on a larger scale.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This application note provides a detailed and reliable protocol for the one-pot synthesis of sulfonamides from this compound. The described methodology is efficient, scalable, and applicable to a wide range of primary and secondary amines, making it a valuable tool for medicinal chemists and researchers in drug development. By following the outlined procedures and safety precautions, scientists can confidently synthesize novel sulfonamide derivatives for further investigation.

References

  • Thieme Gruppe. (n.d.). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Thieme. Retrieved from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. Retrieved from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. Retrieved from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. Retrieved from [Link]

  • Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Synlett, 27(01), 101-105. Retrieved from [Link]

  • Waddell, L. J. N., Henry, M. C., Mostafa, M. A. B., & Sutherland, A. (2022). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Synthesis, 54(22), 4551-4560. Retrieved from [Link]

  • One-pot sulfonamide synthesis exploiting the palladium-catalyzed sulfination of aryl iodides. (n.d.). University of Oxford Department of Chemistry. Retrieved from [Link]

  • Bolisetty, S., & Bolisetti, R. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 48(42), 7380-7383. Retrieved from [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). Chemistry & Biodiversity. Retrieved from [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Retrieved from [Link]

  • Zhang, J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). Royal Society of Chemistry.
  • Sulfonamide derivatives: Synthesis and applications. (2024). International Journal of Frontiers in Chemistry and Pharmacy Research. Retrieved from [Link]

  • Bowser, J. R., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(39), 5326-5328. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • 26.04 Protecting Groups for Amines: Sulfonamides. (2020, May 18). YouTube. Retrieved from [Link]

  • LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • PubChem. (n.d.). This compound (C8H8Cl2O3S). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the synthesis of (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction and improve yields.

I. Frequently Asked questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

There are two primary pathways for the synthesis of this compound:

  • Route A: From (5-Chloro-2-methoxyphenyl)methanol. This route involves the conversion of the commercially available alcohol to a corresponding thiol or other sulfur-containing intermediate, followed by oxidative chlorination.

  • Route B: From (5-chloro-2-methoxyphenyl)methanethiol. This is a more direct route involving the oxidative chlorination of the corresponding thiol.[1][2]

Q2: My yield is consistently low. What are the most likely causes?

Low yields are a common issue and can often be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry.

  • Product degradation: Sulfonyl chlorides are susceptible to hydrolysis.[3][4] Exposure to moisture during the workup or purification can significantly reduce the yield.

  • Side reactions: The formation of byproducts, such as disulfides or sulfones, can consume starting materials and reduce the yield of the desired product.[5][6]

Q3: I'm observing a significant amount of disulfide byproduct. How can I prevent this?

Disulfide formation is a common side reaction, particularly when starting from a thiol.[5][7] This typically occurs due to incomplete oxidation. To minimize disulfide formation, consider the following:

  • Ensure a sufficient excess of the oxidizing agent.

  • Optimize the reaction temperature and time to favor the complete oxidation to the sulfonyl chloride.

  • The order of reagent addition can be critical. In some cases, adding the thiol to the oxidizing agent can be beneficial.

Q4: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction progress. By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material and the formation of the product.

Q5: What are the best practices for the workup and purification of this compound?

Given the moisture sensitivity of sulfonyl chlorides, it is crucial to perform the workup under anhydrous conditions.[4][8]

  • Quenching: The reaction should be quenched carefully, often with cold water or a saturated solution of a mild reducing agent to destroy any excess oxidizing agent.

  • Extraction: Use a dry, aprotic organic solvent for extraction.

  • Drying: Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Purification: Flash column chromatography on silica gel is a common method for purification.[9]

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps Scientific Rationale
Poor quality of starting materials Verify the purity of your starting materials, such as (5-Chloro-2-methoxyphenyl)methanol or (5-chloro-2-methoxyphenyl)methanethiol, using techniques like NMR or GC-MS.Impurities in the starting material can interfere with the reaction or lead to the formation of unwanted side products.
Incorrect reaction temperature Optimize the reaction temperature. Some oxidative chlorination reactions are highly exothermic and require cooling to prevent side reactions, while others may require heating to proceed at a reasonable rate.[10]Temperature control is crucial for managing reaction kinetics and selectivity.
Suboptimal stoichiometry Carefully control the molar ratios of your reactants. An excess of the oxidizing and chlorinating agents is often necessary to drive the reaction to completion.[7]Stoichiometry directly impacts the extent of the reaction and the formation of byproducts.
Inactive reagents Ensure that your oxidizing and chlorinating agents are fresh and have been stored properly. For example, thionyl chloride can decompose over time.The efficacy of the reagents is paramount for a successful reaction.
Issue 2: Formation of Significant Impurities
Potential Cause Troubleshooting Steps Scientific Rationale
Hydrolysis of the sulfonyl chloride Conduct the reaction and workup under strictly anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]Sulfonyl chlorides are highly reactive towards water, leading to the formation of the corresponding sulfonic acid, which is often difficult to separate from the product.[6]
Formation of disulfide Increase the amount of the oxidizing agent or prolong the reaction time to ensure complete conversion of the thiol.[7]Incomplete oxidation of the thiol leads to the formation of a stable disulfide dimer.
Formation of sulfone This can occur as a side reaction in some oxidative chlorination methods.[5] Optimizing the choice of oxidizing agent and reaction conditions can minimize its formation.The sulfone byproduct arises from an over-oxidation or a side reaction pathway.
Chlorination of the aromatic ring The reaction conditions, particularly the choice of chlorinating agent and solvent, can influence the selectivity. Using a milder chlorinating agent or a less polar solvent may reduce ring chlorination.[11]The electron-rich aromatic ring can be susceptible to electrophilic chlorination under certain conditions.
Issue 3: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Steps Scientific Rationale
Product is an oil and difficult to handle If the product is an oil, try to crystallize it from a suitable solvent system. If crystallization is unsuccessful, purification by column chromatography is the next best option.[9]A crystalline solid is generally easier to handle and purify than an oil.
Co-elution of impurities during chromatography Optimize the solvent system for your column chromatography. A gradient elution may be necessary to achieve good separation.The polarity of the mobile phase is critical for achieving differential migration of the product and impurities on the stationary phase.
Product degradation on silica gel If you suspect your product is degrading on the silica gel column, you can try deactivating the silica gel with a small amount of triethylamine in the eluent or use an alternative stationary phase like alumina.The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.

III. Experimental Protocols

Protocol 1: Synthesis of this compound from (5-chloro-2-methoxyphenyl)methanethiol

This protocol is based on the oxidative chlorination of thiols, a widely used method for preparing sulfonyl chlorides.[12][13]

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve (5-chloro-2-methoxyphenyl)methanethiol in a suitable solvent (e.g., acetonitrile) B Cool the solution to 0 °C A->B Step 1-2 C Add the oxidizing and chlorinating agents (e.g., H2O2 and SOCl2) dropwise B->C Step 3 D Stir the reaction at room temperature and monitor by TLC/LC-MS C->D Step 4 E Quench the reaction with cold water D->E Step 5 F Extract the product with an organic solvent (e.g., ethyl acetate) E->F Step 6 G Dry the organic layer and concentrate under reduced pressure F->G Step 7 H Purify by flash column chromatography G->H Step 8

Caption: Workflow for the synthesis of this compound.

Materials:

  • (5-chloro-2-methoxyphenyl)methanethiol

  • Hydrogen peroxide (30% solution)[7]

  • Thionyl chloride[12]

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve (5-chloro-2-methoxyphenyl)methanethiol (1 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly and simultaneously add hydrogen peroxide (3 equivalents) and thionyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.[7][12]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

IV. Analytical Characterization

Accurate characterization of the final product is crucial to confirm its identity and purity.[14]

Analytical Technique Expected Observations
¹H NMR The proton NMR spectrum should show characteristic peaks for the methoxy group, the aromatic protons, and the methylene protons adjacent to the sulfonyl chloride group. The integration of these peaks should be consistent with the structure.
¹³C NMR The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
IR Spectroscopy The IR spectrum should exhibit strong absorption bands characteristic of the sulfonyl chloride group (S=O stretches, typically around 1370 and 1180 cm⁻¹) and the S-Cl stretch (around 600 cm⁻¹).[14]
Mass Spectrometry Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable in the molecular ion peak.[14]
Titrimetry Titrimetric methods can be used for the quantitative determination of the sulfonyl chloride content in the sample.

V. References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(23), 9287–9291. Available from: [Link]

  • Yang, Z., Zheng, Y., & Xu, J. (2013). Simple Synthesis of Sulfonyl Chlorides from Thiol Precursors and Derivatives by NaClO2-Mediated Oxidative Chlorosulfonation. Synlett, 24(16), 2165-2169. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by oxidation. Available from: [Link]

  • Veisi, H., Ghorbani-Vaghei, R., & Karimi-Jaberi, Z. (2007). Convenient One-Pot Synthesis of Sulfonamides from Thiols using Trichloroisocyanuric Acid. Synthetic Communications, 37(12), 1931-1937. Available from: [Link]

  • Hone, C. A., & Kappe, C. O. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 4(10), 1846-1853. Available from: [Link]

  • Hone, C. A., & Kappe, C. O. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 4(10), 1846-1853. Available from: [Link]

  • Li, Y., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 25(21), 5036. Available from: [Link]

  • Kurpil, B., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 18-24. Available from: [Link]

  • Nacsa, E. D., & Lambert, T. H. (2011). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Angewandte Chemie International Edition, 50(46), 10927-10931. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by chlorosulfonation. Available from: [Link]

  • Jereb, M., & Hribernik, L. (2017). A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. Available from: [Link]

  • Barker, J. E., Payne, C. M., & Maulding, J. (1961). Determination of Sulfonyl Chloride Group in m-Benzenedisulfonyl Chloride. Analytical Chemistry, 33(8), 1155-1156. Available from: [Link]

  • Ambler, H. R. (1998). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 2(6), 387-390. Available from: [Link]

  • Verma, B. C., Sharma, D. K., Jamwal, V. S., Jasrotia, S., & Sambra, B. S. (1995). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry, Section A, 34A(11), 943-945. Available from: [Link]

  • Google Patents. (2019). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Available from:

  • Organic Syntheses Procedure. (n.d.). p. 943. Available from: [Link]

  • Google Patents. (1988). EP0289180A2 - Method of chlorination. Available from:

  • Google Patents. (1976). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Available from:

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856-865. Available from: [Link]

  • Schick, G. A., & Sun, Z. (1994). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Langmuir, 10(9), 3221-3226. Available from: [Link]

  • PubChemLite. (n.d.). This compound (C8H8Cl2O3S). Available from: [Link]

  • Organic Syntheses Procedure. (n.d.). methanesulfonyl chloride. Available from: [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Available from: [Link]

  • PubChemLite. (n.d.). (5-chloro-2-methoxyphenyl)methanethiol (C8H9ClOS). Available from: [Link]

  • El-Gazzar, A. B. A., et al. (2021). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega, 6(34), 22097–22110. Available from: [Link]

Sources

Technical Support Center: Stability and Handling of (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals who utilize (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride in their experimental workflows. As a highly reactive sulfonylating agent, its stability in solution is a critical factor for achieving reproducible and reliable results. This document provides a comprehensive overview of its stability profile, troubleshooting advice for common experimental issues, and detailed protocols for its handling and stability assessment.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound is primarily dictated by its susceptibility to nucleophilic attack, particularly solvolysis. The key factors include:

  • Solvent Type: Protic solvents, such as water and alcohols, are the most detrimental to the stability of sulfonyl chlorides, leading to rapid hydrolysis or alcoholysis. Aprotic solvents are highly recommended for preparing solutions.

  • Presence of Nucleophiles: Any nucleophilic species in the reaction mixture, including water, amines, and even some buffer components, can react with and consume the sulfonyl chloride.

  • Temperature: Higher temperatures accelerate the rate of decomposition.

  • pH: Both acidic and basic conditions can promote hydrolysis, although the mechanism may differ.

Q2: How do the substituents on the aromatic ring of this compound affect its stability?

A2: The electronic properties of the substituents on the phenyl ring play a significant role in the reactivity of the sulfonyl chloride group. For this compound, we have two key substituents:

  • 5-Chloro group: This is an electron-withdrawing group, which increases the electrophilicity of the sulfur atom in the sulfonyl chloride. This, in turn, makes the compound more susceptible to nucleophilic attack and thus, less stable.

  • 2-Methoxy group: This is an electron-donating group. Electron-donating groups generally decrease the electrophilicity of the sulfonyl sulfur, which would be expected to increase the stability of the molecule against nucleophilic attack.

The overall stability of this compound is a result of the combined effects of these two opposing electronic influences.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure the longevity and purity of this compound, the following storage conditions are recommended:

  • Solid Form: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator to protect from atmospheric moisture.

  • In Solution: Solutions of this compound are not recommended for long-term storage. If a solution must be prepared, it should be made fresh in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) immediately prior to use. For very short-term storage, keep the solution under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C).

Part 2: Troubleshooting Guide

This section addresses common problems encountered during experiments involving this compound.

Problem 1: Low or inconsistent reaction yields.

  • Potential Cause: Degradation of the sulfonyl chloride before or during the reaction.

  • Solution Workflow:

troubleshooting_yield start Low Yield Issue check_reagent Verify Reagent Purity (e.g., via NMR) start->check_reagent check_conditions Ensure Anhydrous Reaction Conditions check_reagent->check_conditions fresh_solution Prepare Sulfonyl Chloride Solution Fresh check_conditions->fresh_solution temp_control Maintain Low Reaction Temperature fresh_solution->temp_control resolution Improved Yield temp_control->resolution

Caption: Troubleshooting workflow for low reaction yields.

Problem 2: Formation of an unexpected acidic byproduct.

  • Potential Cause: Hydrolysis of the sulfonyl chloride to (5-Chloro-2-methoxyphenyl)methanesulfonic acid due to the presence of water.

  • Solution:

    • Strict Moisture Control: Rigorously dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere.

    • Aqueous Workup: During the workup, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can be used to remove the sulfonic acid byproduct.

Problem 3: The solid reagent appears discolored or has a strong acidic odor.

  • Potential Cause: The reagent has been exposed to moisture, leading to partial hydrolysis and the release of HCl gas.

  • Solution:

    • Purity Assessment: Before use, assess the purity of the reagent. For sensitive reactions, it is advisable to use a fresh, unopened bottle.

    • Proper Handling: Minimize the exposure of the solid to the atmosphere. Weigh out the required amount quickly and tightly reseal the container immediately.

Part 3: Experimental Protocol for Stability Assessment

This protocol outlines a method for determining the stability of this compound in a given solvent using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of this compound over time in a specific solvent.

Materials:

  • This compound

  • Anhydrous solvent of choice (e.g., acetonitrile)

  • HPLC-grade water and organic modifier (e.g., acetonitrile)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the anhydrous solvent of choice to make a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Time=0 Sample: Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the initial time point (t=0).

  • Incubation: Store the stock solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Course Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it with the mobile phase, and inject it into the HPLC system.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Record the peak area of the this compound peak at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage remaining versus time to determine the stability profile.

Illustrative Data Table:

Time (hours)Peak Area (arbitrary units)% Remaining
0500,000100
1475,00095
2450,00090
4400,00080
8325,00065
24150,00030

Note: This data is for illustrative purposes only.

Part 4: Mechanistic Insights and Visualizations

The primary degradation pathway for this compound in the presence of nucleophiles like water is through a bimolecular nucleophilic substitution (S N2) mechanism.

decomposition_pathway start (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride transition_state Transition State [Sₙ2] start->transition_state nucleophile H₂O nucleophile->transition_state product (5-Chloro-2-methoxyphenyl)methanesulfonic acid transition_state->product byproduct HCl transition_state->byproduct

Caption: S N2 hydrolysis of this compound.

References

  • General Reactivity of Sulfonyl Chlorides: For a detailed understanding of the chemistry of sulfonyl halides, including their reactions and stability.

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
    • Source: Wiley
    • URL: [Link]

  • Solvolysis of Sulfonyl Chlorides: For kinetic studies and mechanistic insights into the solvolysis of arenesulfonyl chlorides.

    • Title: Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals
    • Source: Intern
    • URL: [Link]

  • Analytical Methods for Sulfonyl Chlorides: For a comparative overview of analytical techniques for the characterization of sulfonyl chlorides. Title: A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques Source: BenchChem
  • Hydrolysis of Substituted Benzenesulfonyl Chlorides: For a study on the effect of substituents on the hydrolysis r

    • Title: Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in w
    • Source: Journal of the Chemical Society B: Physical Organic
    • URL: [Link]

Technical Support Center: Synthesis of (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The inherent reactivity of the intermediates and the target molecule necessitates careful control over reaction conditions to prevent the formation of significant side products.

Part 1: Troubleshooting Guide - Navigating Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format. The presumed synthetic route involves the radical chlorination of 5-chloro-2-methoxytoluene, followed by conversion of the resulting benzyl chloride to the sulfonyl chloride via the sulfonate salt.

Question 1: My overall yield is significantly lower than expected. What are the primary causes?

Answer: Low yield is a common issue stemming from several distinct side reactions or handling errors. The most frequent culprits are the hydrolysis of the product and incomplete conversion.

  • Primary Cause: Hydrolysis of the Sulfonyl Chloride. The target molecule, this compound, is highly susceptible to hydrolysis, converting it into the corresponding and highly water-soluble sulfonic acid.[1][2] This is often the single largest contributor to yield loss, especially during the aqueous workup phase. The reaction is exothermic and can be difficult to control on a large scale.[3]

  • Mitigation Strategy:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

    • Controlled Quench: The reaction mixture should be quenched by pouring it slowly onto crushed ice or into ice-cold water with vigorous stirring, rather than adding water to the reaction mixture. This helps to dissipate the heat from the hydrolysis of any excess chlorinating reagent.

    • Rapid Extraction: Immediately following the quench, extract the product into a cold, non-polar organic solvent (e.g., dichloromethane or ethyl acetate). Minimize the contact time between the sulfonyl chloride and the aqueous phase.

    • Brine Wash: Wash the combined organic layers with cold brine (saturated NaCl solution) to remove bulk water before drying with a desiccant like anhydrous magnesium sulfate or sodium sulfate.

  • Secondary Cause: Incomplete Reactions. Either the initial benzylic chlorination or the conversion of the sulfonate salt to the sulfonyl chloride may be incomplete.

  • Mitigation Strategy:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or a rapid analytical method like GC-MS to monitor the disappearance of the starting material before proceeding with the workup.

    • Optimize Chlorination: For the conversion of the sulfonic acid/salt to the sulfonyl chloride, ensure a sufficient excess of the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is used. For forcing reactions, a catalytic amount of DMF can be added, but this must be done cautiously as it can promote other side reactions.

Question 2: My characterization (¹H NMR) shows an unexpected singlet around 9.8-10.0 ppm. What is this impurity?

Answer: This signal is characteristic of an aldehyde proton. You have likely formed 5-chloro-2-methoxybenzaldehyde as a byproduct.

  • Mechanism of Formation: The intermediate, 1-(chloromethyl)-5-chloro-2-methoxybenzene, is a reactive benzylic halide. Under certain conditions, particularly if trace oxidants are present or during prolonged reaction times at elevated temperatures, it can be oxidized to the corresponding aldehyde.[4][5][6] This is a well-documented transformation for benzylic halides.[7][8]

  • Prevention and Removal:

    • Temperature Control: Maintain the recommended temperature for the initial chlorination step. Avoid excessive heating.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (N₂ or Ar) minimizes the presence of atmospheric oxygen, which can contribute to oxidation.

    • Purification: The aldehyde can often be separated from the desired sulfonyl chloride product by column chromatography on silica gel. Alternatively, if the product is crystalline, recrystallization may effectively remove the aldehyde impurity.

Question 3: Mass spectrometry analysis indicates a byproduct with a mass corresponding to a dimer. What is this species and how is it formed?

Answer: The high-molecular-weight byproduct is likely a sulfone . Specifically, it could be bis(5-chloro-2-methoxyphenyl)methyl sulfone.

  • Mechanism of Formation: Sulfone formation is a known side reaction in chlorosulfonation and related reactions.[2][9] It can occur via a Friedel-Crafts-type reaction where the electron-rich aromatic ring of one molecule attacks the highly electrophilic sulfur atom of a sulfonyl chloride molecule (or a related reactive intermediate), eliminating HCl. The methoxy group strongly activates the ring, making it susceptible to such electrophilic attack.

  • Prevention Strategy:

    • Controlled Stoichiometry: Use a carefully measured excess of the chlorinating agent (e.g., chlorosulfonic acid, if used directly) but avoid a large excess, which can drive this bimolecular side reaction.

    • Low Temperature: Keep the reaction temperature as low as feasible to complete the reaction in a reasonable time. Friedel-Crafts reactions typically have a higher activation energy than the desired sulfonation. A patent on a related synthesis recommends temperatures between -10°C and 0°C during the addition of chlorosulfonic acid.[10]

    • Solvent Choice: Using a non-polar, inert solvent can sometimes suppress intermolecular side reactions compared to running the reaction neat.

Part 2: Scientific FAQs

What is the general synthetic pathway and where are the critical control points?

The most common laboratory synthesis proceeds in two main stages, each with critical parameters that must be controlled to minimize the side reactions discussed above.

Workflow: Synthesis of this compound

Synthetic Pathway SM 5-Chloro-2-methoxytoluene INT1 1-(chloromethyl)-5-chloro- 2-methoxybenzene SM->INT1 Step 1: Radical Chlorination (e.g., NCS, light) Critical: Temp., Stoich. SP1 Side Product: Ring-Chlorinated Isomers SM->SP1 Electrophilic Attack INT2 Sodium (5-chloro-2-methoxyphenyl) methanesulfonate INT1->INT2 Step 2a: Sulfonation (e.g., Na₂SO₃) Critical: Anhydrous SP2 Side Product: 5-Chloro-2-methoxybenzaldehyde INT1->SP2 Oxidation PROD (5-Chloro-2-methoxyphenyl) methanesulfonyl chloride INT2->PROD Step 2b: Chlorination (e.g., SOCl₂) Critical: Anhydrous, Temp. SP3 Side Product: Sulfonic Acid (Hydrolysis) PROD->SP3 Hydrolysis (H₂O) SP4 Side Product: Sulfone Dimer PROD->SP4 Friedel-Crafts Dimerization Troubleshooting Workflow START Problem: Low Yield or Impure Product CHECK_NMR Analyze ¹H NMR Spectrum START->CHECK_NMR CHECK_MS Analyze Mass Spectrum START->CHECK_MS CHECK_PHYS Observe Physical State (Sticky Oil / Semi-Solid) START->CHECK_PHYS ALDEHYDE Finding: Singlet at ~9.9 ppm CHECK_NMR->ALDEHYDE Is aldehyde peak present? DIMER Finding: Peak at M+X (High MW Dimer) CHECK_MS->DIMER Is dimer peak present? HYDROLYSIS Finding: Product is Oily/Sticky (TLC shows baseline spot) CHECK_PHYS->HYDROLYSIS Is product non-crystalline? CAUSE_ALD Cause: Oxidation of Benzyl Chloride ALDEHYDE->CAUSE_ALD SOL_ALD Solution: - Lower Reaction Temp - Use Inert Atmosphere - Purify via Chromatography CAUSE_ALD->SOL_ALD CAUSE_DIMER Cause: Sulfone Formation DIMER->CAUSE_DIMER SOL_DIMER Solution: - Lower Reaction Temp - Control Stoichiometry CAUSE_DIMER->SOL_DIMER CAUSE_HYD Cause: Hydrolysis to Sulfonic Acid HYDROLYSIS->CAUSE_HYD SOL_HYD Solution: - Use Anhydrous Conditions - Perform Cold, Rapid Workup - Purify via Chromatography CAUSE_HYD->SOL_HYD

Sources

Technical Support Center: Optimization of Sulfonamide Formation with (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sulfonamide formation, with a specific focus on the use of (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction conditions, maximize yields, and ensure the purity of your target sulfonamides.

Introduction: The Critical Role of Sulfonamides and the Nuances of their Synthesis

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1][2][3] The synthesis of sulfonamides, most commonly through the reaction of a sulfonyl chloride with a primary or secondary amine, is a fundamental transformation in organic chemistry.[1][4] While the reaction appears straightforward, its success is highly dependent on a nuanced interplay of reaction parameters.

This compound is a specific reagent that introduces a substituted benzylsulfonyl moiety. The electronic and steric properties of this reagent can influence its reactivity and the optimal conditions for sulfonamide formation. This guide will provide a comprehensive framework for troubleshooting and optimizing reactions involving this and related sulfonyl chlorides.

Troubleshooting Guide: A-Question-and-Answer Approach to Common Experimental Issues

This section is designed to provide direct and actionable solutions to specific problems you may encounter in the laboratory.

Low or No Product Yield

Q1: My reaction is yielding very little or no desired sulfonamide. What are the most likely causes?

A1: Low or no yield in a sulfonamide synthesis is a common issue that can typically be traced back to a few key factors:

  • Hydrolysis of the Sulfonyl Chloride: this compound, like most sulfonyl chlorides, is highly susceptible to hydrolysis.[5][6][7] Any moisture present in the reaction setup, including wet glassware, solvents, or amines, will convert the reactive sulfonyl chloride to the corresponding unreactive sulfonic acid.

    • Solution: Ensure all glassware is rigorously dried (oven-drying or flame-drying under vacuum is recommended). Use anhydrous solvents, and ensure your amine is dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize exposure to atmospheric moisture.[5][6]

  • Inadequate Base: A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[8] If the HCl is not scavenged, it will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[8]

    • Solution: Use at least one equivalent of a non-nucleophilic organic base like triethylamine (TEA) or pyridine.[1][5] For less reactive amines, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.[9]

  • Poor Reagent Quality: The purity of your starting materials is paramount.

    • Solution: Use a fresh bottle of this compound or purify it before use if it has been stored for an extended period. Ensure the purity of your amine, as impurities can interfere with the reaction.[6]

Q2: I've confirmed my reagents are dry and I'm using an appropriate base, but the yield is still low. What else should I investigate?

A2: If the fundamental checks are in order, consider the following factors:

  • Reaction Temperature: The optimal temperature can vary. While many sulfonamide formations proceed well at room temperature, some may require cooling to control exotherms and minimize side reactions, while others might need gentle heating to overcome activation energy barriers.

    • Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be attempted, but monitor for decomposition.[6]

  • Solvent Choice: The solvent must be able to dissolve both the amine and the sulfonyl chloride and should be inert to the reaction conditions.

    • Solution: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are common choices.[5][9] The polarity of the solvent can influence the reaction rate. A solvent screen may be necessary to find the optimal medium for your specific substrates.

  • Steric Hindrance: If either your amine or the sulfonyl chloride is sterically bulky, the reaction rate can be significantly reduced.

    • Solution: In cases of severe steric hindrance, prolonged reaction times, elevated temperatures, or the use of a more potent catalyst may be required.

Formation of Impurities and Side Products

Q3: My reaction is producing a significant amount of a side product. What could it be and how can I minimize it?

A3: The formation of side products is a frequent challenge. Here are some common culprits and their solutions:

  • Bis-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a bis-sulfonated product. This is especially prevalent if the sulfonyl chloride is used in excess.

    • Solution: Carefully control the stoichiometry. Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.[5] Alternatively, using a large excess of the primary amine can also favor the formation of the mono-sulfonated product.

  • Polymerization: If your starting material contains both an amine and a sulfonyl chloride precursor, intermolecular reactions can lead to polymerization.[10]

    • Solution: If applicable, protect the amine group before generating or reacting with the sulfonyl chloride.[10] Slow addition of the sulfonyl chloride at a low temperature can also help minimize this side reaction.[10]

  • Reaction with Solvent: Some solvents can react with the sulfonyl chloride under certain conditions. For example, in the presence of a Lewis acid, sulfonyl chlorides can undergo Friedel-Crafts reactions with aromatic solvents.[7]

    • Solution: Choose an inert solvent that is not susceptible to reaction with the sulfonyl chloride under your reaction conditions.

Q4: I'm having difficulty purifying my sulfonamide product. What are some effective purification strategies?

A4: Sulfonamides are often crystalline solids, which can facilitate purification.[1]

  • Recrystallization: This is often the most effective method for obtaining highly pure sulfonamides. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that provide good crystal formation.

  • Silica Gel Chromatography: If recrystallization is not effective or if you have multiple closely-related impurities, column chromatography is a reliable option. A typical mobile phase would be a gradient of ethyl acetate in hexanes.

  • Aqueous Work-up: A standard aqueous work-up can help remove excess base and any water-soluble byproducts. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove the amine base, followed by a wash with a saturated sodium bicarbonate solution to remove any acidic impurities, and finally a brine wash.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my sulfonamide formation reaction?

A1: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[11] Co-spot your reaction mixture with your starting amine and sulfonyl chloride to track the disappearance of reactants and the appearance of the product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.[11]

Q2: What is the typical stoichiometry for a sulfonamide synthesis?

A2: A good starting point is a 1:1.1 molar ratio of the sulfonyl chloride to the amine, with 1.2-1.5 equivalents of a tertiary amine base like triethylamine.[6] Adjusting these ratios may be necessary to optimize the reaction for your specific substrates.

Q3: Can I use an inorganic base like sodium carbonate?

A3: While inorganic bases can be used, they are often less soluble in common organic solvents, which can lead to heterogeneous reaction mixtures and slower reaction rates. Organic bases like triethylamine or pyridine are generally preferred for their solubility and ease of removal during work-up.[8]

Q4: How stable is this compound?

A4: Like most sulfonyl chlorides, it is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[6][7] Over time, it can hydrolyze to the sulfonic acid, which will reduce its reactivity. It is always best to use a fresh or recently purchased batch of the reagent for optimal results.

Experimental Protocols

General Protocol for Sulfonamide Formation
  • To a solution of the amine (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-12 hours).

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with 1M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography.

Data Presentation: Troubleshooting Common Issues
Problem Potential Cause Recommended Solution
Low YieldHydrolysis of sulfonyl chlorideUse anhydrous solvents and glassware; run under inert atmosphere.
Inadequate baseUse 1.2-1.5 equivalents of a non-nucleophilic organic base (e.g., TEA, pyridine).
Low reactivityGently heat the reaction or allow for a longer reaction time.
Side Product FormationBis-sulfonylation (primary amines)Use a slight excess of the amine (1.1-1.2 eq).
PolymerizationProtect amine group; slow addition of sulfonyl chloride at low temperature.
Purification DifficultyMultiple impuritiesOptimize reaction conditions to minimize side products; use silica gel chromatography.
Product is an oilAttempt to induce crystallization by scratching the flask or adding a seed crystal; if unsuccessful, purify by chromatography.

Visualizing the Workflow

Workflow for Optimizing Sulfonamide Formation

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A 1. Select Amine and This compound B 2. Choose Anhydrous Solvent (e.g., DCM, THF) A->B C 3. Select Base (e.g., TEA, Pyridine) B->C D 4. Combine Amine and Base at 0°C C->D Proceed to Reaction E 5. Add Sulfonyl Chloride Dropwise D->E F 6. Monitor by TLC/LC-MS E->F G 7. Aqueous Work-up (Acid, Base, Brine Washes) F->G Reaction Complete H 8. Dry and Concentrate G->H I 9. Purify (Recrystallization or Chromatography) H->I J Final Product I->J Characterize Product

Caption: A generalized workflow for the synthesis and purification of sulfonamides.

Troubleshooting Decision Tree

G Start Low Yield? Check_Moisture Check for Moisture? (Reagents, Glassware, Solvent) Start->Check_Moisture Yes Side_Product Side Product Formation? Start->Side_Product No, but side products present Check_Base Sufficient Base? Check_Moisture->Check_Base Dry Conditions Confirmed Outcome1 Optimize Drying Protocol Check_Moisture->Outcome1 Moisture Detected Check_Temp Optimize Temperature? Check_Base->Check_Temp Base is Adequate Outcome2 Increase Base Equivalents Check_Base->Outcome2 Insufficient Base Outcome3 Screen Temperatures Check_Temp->Outcome3 If reaction is sluggish or decomposition occurs Stoichiometry Adjust Stoichiometry? (Excess Amine) Side_Product->Stoichiometry Yes Protecting_Group Consider Protecting Group? Stoichiometry->Protecting_Group If problem persists Outcome4 Minimize Bis-sulfonylation Stoichiometry->Outcome4

Caption: A decision tree for troubleshooting common issues in sulfonamide synthesis.

References

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
  • Wikipedia. (2023, December 1). Sulfonyl halide. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Angewandte Chemie International Edition. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). Sulfonamide purification process.
  • ResearchGate. (n.d.). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (2023, November 28). Sulfonamide. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved January 19, 2026, from [Link]

  • Preprints.org. (n.d.). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Retrieved January 19, 2026, from [Link]

  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved January 19, 2026, from [Link]

  • BenchChem. (n.d.). optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.
  • BenchChem. (n.d.). Minimizing side products in sulfonamide synthesis.
  • Royal Society of Chemistry. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved January 19, 2026, from [Link]

  • University of Bari Aldo Moro. (n.d.). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved January 19, 2026, from [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved January 19, 2026, from [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved January 19, 2026, from [Link]

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl).... Retrieved January 19, 2026, from [Link]

  • BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • Willis Group - University of Oxford. (n.d.). Research. Retrieved January 19, 2026, from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2024). Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways. Retrieved January 19, 2026, from [Link]

  • Research & Reviews: A Journal of Drug Design & Discovery. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (2023, August 28). Methanesulfonyl chloride. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Profess.
  • ResearchGate. (n.d.). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (2023, November 13). Sulfonamide (medicine). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C8H8Cl2O3S). Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved January 19, 2026, from [Link]

  • Journal of the American Chemical Society. (n.d.). The basicity of aliphatic sulfonamides. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Purification of (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methodologies involving (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of reaction products derived from this versatile reagent.

Introduction

This compound is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. Its reactions, most commonly with amines to form sulfonamides, are fundamental transformations.[1][2][3] However, the path from reaction setup to a pure, characterizable product is often complicated by the formation of various impurities. This guide provides in-depth, experience-based solutions to common purification challenges, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when using this compound in a reaction with a primary or secondary amine?

A1: In the synthesis of sulfonamides from this compound and an amine, several impurities can arise. Understanding their origin is key to effective removal.

  • Hydrolysis Product: The most prevalent impurity is the corresponding sulfonic acid, (5-chloro-2-methoxyphenyl)methanesulfonic acid. This results from the reaction of the sulfonyl chloride with residual water in your solvents or reagents.[4][5][6] Sulfonyl chlorides are highly susceptible to hydrolysis, a reaction that can be accelerated by elevated temperatures or basic conditions.[5][7][8][9]

  • Unreacted Starting Materials: Incomplete reactions will leave both unreacted this compound and the starting amine in your crude product mixture.

  • Side-Products from the Amine: Depending on the complexity of your amine, side reactions such as over-alkylation (if the amine has multiple reactive sites) or decomposition under the reaction conditions can occur.

  • Salts: The reaction generates hydrochloric acid (HCl), which is typically neutralized by a base (e.g., triethylamine, pyridine).[1] This results in the formation of a salt (e.g., triethylammonium chloride), which may precipitate or remain in the reaction mixture.

Q2: My reaction to form a sulfonamide is complete, but I am struggling to remove the corresponding sulfonic acid impurity. What purification strategies do you recommend?

A2: The removal of the sulfonic acid byproduct is a common challenge due to its polarity, which can be similar to that of the desired sulfonamide product. Here are several effective strategies:

Strategy 1: Aqueous Workup with a Mild Base

This is often the first and most effective line of defense. The principle is to deprotonate the acidic sulfonic acid, forming a water-soluble salt that can be extracted into an aqueous layer.

  • Protocol:

    • Upon reaction completion, quench the reaction mixture with water.

    • Add a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve your product.

    • Wash the organic layer sequentially with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). The bicarbonate will react with the sulfonic acid to form the sodium sulfonate salt, which is highly soluble in water.

    • Repeat the aqueous wash 2-3 times to ensure complete removal.

    • Finally, wash the organic layer with brine to remove any remaining water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1][2]

Strategy 2: Liquid-Liquid Extraction at Controlled pH

For more challenging separations, a precise pH adjustment during extraction can be highly effective.

  • Causality: The pKa of a sulfonic acid is typically low (highly acidic), while the sulfonamide N-H proton is significantly less acidic. By carefully selecting the pH of the aqueous phase, you can selectively ionize the sulfonic acid without affecting the sulfonamide, thus partitioning them into different phases.

Strategy 3: Column Chromatography

If the above methods are insufficient, column chromatography is a reliable, albeit more resource-intensive, option.[10][11]

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The less polar sulfonamide should elute before the highly polar sulfonic acid.

Q3: I have a significant amount of unreacted this compound in my crude product. How can I remove it?

A3: Unreacted sulfonyl chloride can be problematic as it can streak on TLC and complicate purification.

  • Quenching with a Scavenger Amine: After the desired reaction is complete (monitored by TLC or LC-MS), add a small amount of a simple, volatile amine like ammonia or a primary amine (e.g., n-butylamine) to the reaction mixture. This will react with the excess sulfonyl chloride to form a new sulfonamide that can be more easily separated.

  • Aqueous Workup: As sulfonyl chlorides are reactive towards water, a thorough aqueous workup can help hydrolyze the remaining starting material to the corresponding sulfonic acid, which can then be removed as described in Q2.[4][7]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield of Sulfonamide Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Hydrolysis of Starting Material: Presence of water in solvents or reagents. 3. Steric Hindrance: The amine substrate may be sterically bulky, slowing down the reaction.1. Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials. Extend the reaction time or cautiously increase the temperature if necessary. 2. Use Anhydrous Conditions: Dry all solvents and reagents before use.[11] Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination. 3. Optimize Reaction Conditions: For sterically hindered amines, consider using a stronger, non-nucleophilic base or a more forcing solvent.
Product is an Oil and Will Not Crystallize 1. Presence of Impurities: Even small amounts of impurities can inhibit crystallization. 2. Product is Amorphous: The desired compound may naturally exist as an amorphous solid or an oil.1. Re-purify: Subject the oil to another purification step, such as column chromatography, to remove residual impurities. 2. Induce Crystallization: Try techniques such as scratching the inside of the flask with a glass rod, seeding with a small crystal of the pure compound (if available), or slowly cooling the concentrated solution. 3. Solvent Screening: Attempt recrystallization from a variety of solvent systems. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol/water, ethyl acetate/hexanes).
Multiple Spots on TLC After Purification 1. Decomposition on Silica Gel: Some sulfonamides can be unstable on silica gel, leading to degradation during chromatography. 2. Co-elution of Impurities: An impurity may have a similar polarity to the product, causing it to elute at the same Rf.1. Deactivate Silica: Pre-treat the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites. 2. Alternative Purification: Consider other purification techniques like preparative HPLC or recrystallization.

Experimental Workflows

Workflow 1: Standard Sulfonamide Synthesis and Purification

This workflow outlines a typical procedure for the synthesis of a sulfonamide from this compound and a primary amine, followed by a standard purification protocol.

G cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_isolation Isolation and Purification A Dissolve amine (1.0 eq) and base (1.2 eq) in anhydrous DCM B Cool solution to 0 °C A->B C Add this compound (1.1 eq) dropwise B->C D Warm to room temperature and stir for 2-4 hours C->D E Quench with water D->E F Wash with 1M HCl E->F G Wash with sat. NaHCO3 solution F->G H Wash with brine G->H I Dry organic layer over Na2SO4 H->I J Filter and concentrate I->J K Purify by recrystallization or column chromatography J->K

Standard Sulfonamide Synthesis Workflow
Workflow 2: Troubleshooting Impurity Removal

This decision tree provides a logical progression for tackling common purification challenges.

G Start Crude Product Analysis (TLC/LC-MS) Impurity_ID Identify Major Impurity Start->Impurity_ID Sulfonic_Acid Sulfonic Acid Present? Impurity_ID->Sulfonic_Acid Unreacted_SM Unreacted Sulfonyl Chloride? Sulfonic_Acid->Unreacted_SM No Aqueous_Wash Perform Aqueous Wash with sat. NaHCO3 Sulfonic_Acid->Aqueous_Wash Yes Other_Impurity Other Impurities? Unreacted_SM->Other_Impurity No Scavenger Add Scavenger Amine then Aqueous Workup Unreacted_SM->Scavenger Yes Column_Chroma Column Chromatography Other_Impurity->Column_Chroma Yes Recrystallize Recrystallization Other_Impurity->Recrystallize No Aqueous_Wash->Unreacted_SM Scavenger->Other_Impurity Pure_Product Pure Product Column_Chroma->Pure_Product Recrystallize->Pure_Product

Decision Tree for Purification Strategy

References

  • American Chemical Society. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
  • MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. MDPI.
  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Organic Syntheses Procedure.
  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
  • ResearchGate. (n.d.). Scheme 1: Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl).... ResearchGate.
  • BenchChem. (n.d.). Chemical reactivity of the sulfonyl chloride group. BenchChem.
  • Columbia University. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University.
  • BenchChem. (2025). An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Profess. BenchChem.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal.
  • ResearchGate. (2025). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate.
  • Canadian Science Publishing. (n.d.). Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides1. Canadian Science Publishing.
  • Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. Organic Syntheses Procedure.
  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University.
  • ResearchGate. (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate.
  • El-Gaby, M. S. A., et al. (2020). SULFONAMIDES: SYNTHESIS AND THE RECENT APPLICATIONS IN MEDICINAL CHEMISTRY.
  • Organic Syntheses. (n.d.). Methanesulfonyl chloride. Organic Syntheses Procedure.
  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Google Patents.
  • Organic Syntheses. (n.d.). Methanesulfonyl chloride. Organic Syntheses Procedure.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • National Institutes of Health. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH.
  • Wikipedia. (n.d.). Sulfonyl halide. Wikipedia.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide. BenchChem.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal.
  • National Institutes of Health. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. NIH.
  • Sci-Hub. (n.d.). Process Development of an N‐Benzylated Chloropurine at the Kilogram Scale. Sci-Hub.
  • ResearchGate. (2025). Chemical reactions on polysaccharides, 5. Reaction of mesyl chloride with pullulan. ResearchGate.

Sources

Handling and storage of moisture-sensitive (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride (CAS 1179047-05-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the successful and safe handling, storage, and application of this highly reactive reagent. Given its pronounced moisture sensitivity, proper technique is paramount to achieving reproducible results and maintaining reagent integrity.

Core Characteristics

This compound is a potent electrophile used in the synthesis of sulfonamides and sulfonate esters. Its utility is intrinsically linked to its reactivity, which also presents significant handling challenges. The primary mode of degradation is hydrolysis upon contact with water, including atmospheric moisture, which yields the corresponding sulfonic acid and corrosive hydrochloric acid.[1][2][3] This decomposition not only depletes the active reagent but also introduces impurities that can complicate reactions and purification processes.

Troubleshooting Guide

Users may encounter several common issues during experimentation. This section provides a systematic approach to identifying and resolving these problems.

Issue EncounteredPotential Cause(s)Troubleshooting Steps & Scientific RationaleExpected Outcome
1. Low or Inconsistent Reaction Yields Reagent Degradation via Hydrolysis: The sulfonyl chloride has been compromised by exposure to moisture, reducing the amount of active reagent available for the desired reaction.[4][5]1. Verify Reagent Integrity: Use a fresh vial or a recently purchased batch of the sulfonyl chloride. Discoloration (e.g., yellowing) can be a sign of decomposition.[2] 2. Implement Inert Atmosphere Techniques: Handle the solid reagent exclusively under a dry, inert atmosphere (nitrogen or argon). A glovebox is ideal for weighing and aliquoting.[6][7][8] If a glovebox is unavailable, use a Schlenk line with a positive pressure of inert gas.[9] 3. Ensure Anhydrous Conditions: Use freshly dried solvents and oven-dried glassware.[10][11] Purge the reaction vessel with inert gas before adding reagents.Consistent, reproducible yields that align with literature expectations. A clean reaction profile with minimal formation of the sulfonic acid byproduct.
2. Unexpected Byproduct Formation (Observed via NMR, LC-MS, or TLC) Hydrolysis to Sulfonic Acid: The primary byproduct is typically (5-chloro-2-methoxyphenyl)methanesulfonic acid, formed from the reaction of the sulfonyl chloride with trace water.[3] Thermal/Radical Decomposition: High reaction temperatures can lead to decomposition, indicated by discoloration and the formation of impurities like aryl chlorides or desulfonation products.[12]1. Analytical Confirmation: The sulfonic acid byproduct is more polar than the starting sulfonyl chloride and will have a lower Rf on a TLC plate. In ¹H NMR, the benzylic protons (CH₂) will likely show a different chemical shift compared to the starting material. 2. Optimize Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to minimize thermal decomposition pathways.[12] 3. Refine Work-up Protocol: See Issue 4 for specific techniques to remove the acidic byproduct.Clear identification of the byproduct, confirming hydrolysis as the issue. A cleaner crude product profile with fewer side-reaction impurities.
3. Reagent Fumes or Changes Color Upon Opening Decomposition from Improper Storage: The container has been compromised, allowing atmospheric moisture to enter. This initiates hydrolysis, releasing HCl gas (fuming) and causing the solid to discolor.[2][12]1. Immediate Safety Precautions: Handle the vial in a certified chemical fume hood.[2] Wear appropriate PPE, including chemical-resistant gloves and safety goggles.[13][14] 2. Assess Usability: For sensitive or stoichiometric-critical reactions, it is highly recommended to discard the reagent. A slight discoloration may be acceptable for some robust reactions, but significant darkening or clumping indicates extensive decomposition.[2] 3. Review Storage Protocol: Ensure all reagents are stored in a desiccator or a dry, inert atmosphere glovebox, with containers tightly sealed.[15][16]Prevention of exposure to corrosive fumes. Avoidance of failed reactions due to the use of a compromised reagent.
4. Difficulty Removing Byproducts During Aqueous Work-up Poor Solubility Partitioning: The sulfonic acid byproduct may not be efficiently removed by simple water washes, especially if it has some solubility in the organic phase.1. Basic Aqueous Wash: During the work-up, wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃).[17] This deprotonates the sulfonic acid, forming a much more water-soluble sulfonate salt, which will partition into the aqueous layer. Monitor for gas (CO₂) evolution to cease, indicating the neutralization is complete. 2. Nucleophilic Quench/Scavenging: For particularly stubborn cases or non-aqueous work-ups, consider using a scavenger resin (e.g., an amine-functionalized polymer) to covalently bind and remove the unreacted sulfonyl chloride.[17]Efficient removal of the sulfonic acid byproduct, leading to a purer isolated product and simplifying subsequent chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound? A1: The primary hazards are its corrosivity and high reactivity. Like other sulfonyl chlorides, it can cause severe burns to the skin, eyes, and respiratory tract.[2] It reacts exothermically with water and other nucleophiles (e.g., alcohols, amines), releasing corrosive hydrogen chloride (HCl) gas.[1][3][18] Always handle this compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE).[2][14]

Q2: What is the definitive storage protocol for this reagent to ensure long-term stability? A2: To ensure maximum stability, the reagent should be stored under a dry, inert atmosphere (nitrogen or argon) to prevent any contact with moisture.[19][20] The ideal storage location is inside a glovebox or a desiccator cabinet. Store the container tightly sealed and at the recommended temperature, which is often refrigerated to slow potential decomposition.

Q3: What specific Personal Protective Equipment (PPE) should be worn? A3: A comprehensive PPE strategy is mandatory.[2]

  • Eye Protection: Wear tightly fitting chemical safety goggles and a full-face shield.[2][13]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before each use and change them immediately if contamination is suspected.[2]

  • Body Protection: A chemical-resistant lab coat and closed-toe shoes are required. Ensure full-length pants are worn.[14]

  • Respiratory Protection: All handling of the solid and its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

Q4: How should I handle this solid reagent if I do not have access to a glovebox? A4: Inert atmosphere techniques on a lab bench are a viable alternative.[10][11] The most common setup is a Schlenk line, which provides a manifold for alternating between vacuum and a supply of dry, inert gas.[9] You can weigh the reagent into a flask under a positive flow of inert gas to minimize exposure to air. This "gas blanketing" is crucial for preventing hydrolysis.[9][20]

Q5: My reagent has developed a slight yellow tint. Is it still usable? A5: Discoloration often indicates some level of decomposition.[2] While a very slight tint might not significantly impact the outcome of a robust reaction, it signifies that the purity is compromised. For reactions that are sensitive, require precise stoichiometry, or are part of a multi-step synthesis where purity is critical, it is strongly advised to use a fresh, colorless supply of the reagent.[2]

Q6: What is the safest and most effective way to quench a reaction containing excess sulfonyl chloride? A6: The excess sulfonyl chloride must be carefully neutralized before disposal or work-up. The recommended procedure is to slowly transfer the reaction mixture to a separate flask containing a stirred, cold (0 °C) solution of a weak base, such as aqueous sodium bicarbonate.[17] This method controls the exothermic reaction and neutralizes the resulting acidic byproducts (sulfonic acid and HCl).[17] Never add water or base rapidly to the main reaction mixture, as this can cause a violent, uncontrolled reaction.[2][21]

Q7: What analytical techniques are recommended for assessing the purity of this sulfonyl chloride? A7: Several techniques can be used:

  • NMR Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying organic impurities. Use a dry, aprotic deuterated solvent like CDCl₃ or Acetone-d₆.[22] The sulfonic acid hydrolysis product will be visible as a separate set of peaks.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing purity, as it can separate volatile impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, but care must be taken as some reactive sulfonyl chlorides may degrade on the column or during sample preparation.[5][23] A derivatization approach may be necessary for accurate quantification.[22][23]

Visualization of Key Processes

Workflow: Handling Moisture-Sensitive Solids

The choice of equipment fundamentally impacts the integrity of the reagent. A glovebox provides the most secure environment, while a Schlenk line offers a robust alternative for benchtop synthesis.

G cluster_0 Method 1: Glovebox (Ideal) cluster_1 Method 2: Schlenk Line (Benchtop) A1 1. Transfer sealed vial, spatula, and flask into antechamber. A2 2. Purge antechamber (3x vacuum/inert gas cycles). A1->A2 A3 3. Move items into main glovebox chamber. A2->A3 A4 4. Weigh reagent directly into the reaction flask under inert atmosphere. A3->A4 A5 5. Seal flask and remove via antechamber for reaction. A4->A5 end Result: Reagent is in flask, ready for solvent addition. A5->end B1 1. Assemble oven-dried reaction flask under inert gas flow. B2 2. Briefly remove septum and add reagent quickly against a positive pressure of inert gas ('gas blanketing'). B1->B2 B3 3. Alternatively, use a solid addition tube charged in a glovebag or glovebox. B1->B3 B4 4. Reseal flask and proceed with reaction. B2->B4 B3->B4 B4->end start Start: Need to Weigh This compound start->A1 start->B1

Caption: Hydrolysis of the sulfonyl chloride into inactive byproducts.

References

  • Sulfuryl chloride - Wikipedia. Wikipedia. Available from: [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. Available from: [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Available from: [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. Available from: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available from: [Link]

  • Hints for Handling Air-Sensitive Materials. Fauske & Associates. Available from: [Link]

  • Scheme 2 Influence of oxygen and moisture on the reactions of sulfonyl... ResearchGate. Available from: [Link]

  • School of Chemistry SOP For Operation Of Glove Boxes. University of Bristol. Available from: [Link]

  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc. Available from: [Link]

  • Sulfuryl chloride - Sciencemadness Wiki. Sciencemadness. Available from: [Link]

  • Laboratory Equipment for Inert Atmosphere. Jacomex. Available from: [Link]

  • Safely handling air-sensitive products. Cleanroom Technology. Available from: [Link]

  • What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. Sentro Tech. Available from: [Link]

  • Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Standard Operating Procedure - Hydrochloric Acid. University of California, Santa Cruz. Available from: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available from: [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH. Available from: [Link]

  • Method for detecting content of pyridine-3-sulfonyl chloride. Patsnap.
  • Removing thionyl chloride : r/chemistry. Reddit. Available from: [Link]

  • How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate. Available from: [Link]

  • Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? : r/chemhelp. Reddit. Available from: [Link]

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Available from: [Link]

  • Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry. Available from: [Link]

  • Methanesulfonyl chloride - Wikipedia. Wikipedia. Available from: [Link]

  • Sulfonyl halide - Wikipedia. Wikipedia. Available from: [Link]

  • This compound (C8H8Cl2O3S). PubChemLite. Available from: [Link]

  • Any tips on cleaning up SO2Cl2 chlorination reactions? : r/Chempros. Reddit. Available from: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. ResearchGate. Available from: [Link]

  • METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering low conversion rates in their reactions. As Senior Application Scientists, we understand that nuanced experimental details can significantly impact outcomes. This resource is structured in a question-and-answer format to directly address common challenges and provide actionable solutions grounded in established chemical principles.

I. Initial Diagnosis: Uncovering the Root Cause of Low Conversion

Low conversion rates are a frequent frustration in organic synthesis. Before delving into specific procedural modifications, it's crucial to systematically diagnose the potential source of the issue. The following flowchart provides a logical progression for troubleshooting.

Troubleshooting_Flowchart Start Low Conversion Rate Observed Reagent_Quality 1. Verify Reagent Quality & Purity Start->Reagent_Quality Reaction_Conditions 2. Scrutinize Reaction Conditions Reagent_Quality->Reaction_Conditions Reagents OK Success Conversion Rate Improved Reagent_Quality->Success Reagents Verified/Purified sub_reagent1 Sulfonyl Chloride: Hydrolysis? Purity? Reagent_Quality->sub_reagent1 sub_reagent2 Amine/Nucleophile: Purity? Dry? Reagent_Quality->sub_reagent2 sub_reagent3 Solvent: Anhydrous? Reagent_Quality->sub_reagent3 sub_reagent4 Base: Purity? Dry? Reagent_Quality->sub_reagent4 Workup_Issues 3. Investigate Work-up & Isolation Reaction_Conditions->Workup_Issues Conditions OK Reaction_Conditions->Success Conditions Optimized sub_conditions1 Anhydrous/Inert Atmosphere? Reaction_Conditions->sub_conditions1 sub_conditions2 Correct Stoichiometry? Reaction_Conditions->sub_conditions2 sub_conditions3 Optimal Temperature? Reaction_Conditions->sub_conditions3 sub_conditions4 Sufficient Reaction Time? Reaction_Conditions->sub_conditions4 Side_Reactions 4. Analyze for Side Reactions Workup_Issues->Side_Reactions Work-up OK Workup_Issues->Success Work-up Optimized Side_Reactions->Start Problem Persists Side_Reactions->Success Side Reaction Identified & Mitigated

Caption: Troubleshooting flowchart for low conversion rates.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides detailed answers to specific questions you may have about your reaction.

Q1: My reaction with this compound is showing low to no conversion. What are the most likely causes?

A1: Low conversion is most commonly traced back to issues with reagent quality and reaction conditions. Sulfonyl chlorides, in general, are highly susceptible to hydrolysis.[1][2]

Initial Diagnostic Checklist:

  • Purity of this compound: This reagent is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under typical sulfonylation conditions.[3][4] It is advisable to use a freshly opened bottle or to verify the purity of your starting material.

  • Purity of the Amine/Nucleophile: Ensure your amine or other nucleophile is pure and dry. Some amines can absorb atmospheric CO₂ to form carbamates, which can interfere with the reaction.[3]

  • Solvent Quality: The use of anhydrous (dry) solvents is critical. The presence of water will lead to the hydrolysis of the sulfonyl chloride.[1]

  • Base Integrity: If you are using a tertiary amine base like triethylamine or pyridine, ensure it is pure and dry.

  • Reaction Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[1]

Troubleshooting Protocol 1: Reagent and Reaction Setup Verification

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow it to cool under a stream of dry nitrogen or in a desiccator.[2]

  • Solvent Preparation: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation over a drying agent, passage through a solvent purification system).

  • Reagent Handling: Handle this compound and any liquid amines or bases in a glovebox or under a positive pressure of inert gas.

  • Reaction Monitoring: Set up a small-scale control reaction with freshly opened, high-purity reagents to establish a baseline for conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5]

Q2: I've confirmed my reagents are pure and my setup is anhydrous, but the conversion rate is still poor. What should I investigate next?

A2: If reagent quality is not the issue, the next step is to scrutinize your reaction parameters, specifically the choice of base and solvent, stoichiometry, and temperature.

The reaction of a sulfonyl chloride with an amine is a classic example of nucleophilic acyl substitution. The base plays a crucial role in neutralizing the HCl generated during the reaction, while the solvent influences the solubility and reactivity of the reactants.[1][6]

Key Considerations for Optimization:

  • Base Selection: A non-nucleophilic organic base is generally preferred to avoid competition with the amine nucleophile.[1] Common choices include triethylamine (TEA) and pyridine. The basicity and steric bulk of the base can influence the reaction rate.

  • Solvent Selection: The solvent should be inert to the reactants and capable of dissolving both the sulfonyl chloride and the nucleophile.[1] Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.

  • Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion.[1] The amount of base used is also critical; typically 1.1-1.5 equivalents are sufficient.[3]

  • Temperature: These reactions are often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[3] If the reaction is sluggish, gentle heating may be necessary, but be aware that higher temperatures can promote side reactions.[7]

Data Presentation: Recommended Starting Conditions

ParameterRecommendationRationale
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Good solubility for many reactants, inert under reaction conditions.[1]
Base Triethylamine (TEA) or PyridineNon-nucleophilic, effectively neutralizes HCl byproduct.[1]
Temperature 0 °C to Room TemperatureBalances reaction rate with minimizing side reactions.[3]
Stoichiometry 1.0 eq. Sulfonyl Chloride, 1.1-1.2 eq. Amine, 1.1-1.5 eq. BaseA slight excess of amine and base can improve conversion.[1][3]
Q3: I am observing the formation of an insoluble white solid in my reaction mixture. What could this be?

A3: The formation of an insoluble white solid is often the hydrochloride salt of the base used (e.g., triethylamine hydrochloride). This is a good indication that the reaction is proceeding, as it signifies the generation and subsequent neutralization of HCl.

However, if your starting amine is also a solid, incomplete dissolution could be mistaken for product formation. Ensure your amine is fully dissolved before adding the sulfonyl chloride. If solubility is an issue, consider a different solvent system.

Q4: My reaction appears to stall after a certain point. What could be causing this?

A4: A stalled reaction can be due to several factors:

  • Hydrolysis of the Sulfonyl Chloride: Even with precautions, slow hydrolysis over the course of the reaction can consume the starting material.[4]

  • Product Inhibition: In some cases, the product sulfonamide may be less soluble than the reactants and could precipitate out, hindering further reaction.

  • Reversible Reaction: While sulfonamide formation is generally considered irreversible, under certain conditions, the reverse reaction could become significant.[8]

  • Decomposition of Reactants: At elevated temperatures, sulfonyl chlorides can undergo thermal decomposition.[2]

Troubleshooting a Stalled Reaction:

  • Monitor by Spectroscopy: Use techniques like NMR or IR spectroscopy to analyze the reaction mixture. This can help identify the remaining starting materials and any major byproducts.[5]

  • Incremental Addition: Try adding the sulfonyl chloride in portions to maintain a lower concentration and potentially minimize side reactions.

  • Temperature Adjustment: If the reaction is being run at a low temperature, a modest increase in temperature may be sufficient to overcome the activation energy barrier.

Q5: Are there any common side reactions to be aware of with this compound?

A5: Yes, several side reactions can lead to lower yields of the desired product.

  • Bis-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a bis-sulfonated product. This can be minimized by using an excess of the primary amine.[1]

  • Reaction with Solvent: Some solvents, particularly alcohols, can react with the sulfonyl chloride to form sulfonate esters.[9]

  • Formation of Sulfene: In the presence of a strong base, methanesulfonyl chlorides can undergo elimination to form a highly reactive intermediate called sulfene (CH₂=SO₂).[9] This can then react with various nucleophiles in the reaction mixture.

Side_Reactions Sulfonyl_Chloride (5-Chloro-2-methoxyphenyl) methanesulfonyl chloride Desired_Product Desired Sulfonamide (R-NH-SO2-R') Sulfonyl_Chloride->Desired_Product + Amine Bis_Sulfonylation Bis-Sulfonated Product (R-N(SO2-R')2) Sulfonyl_Chloride->Bis_Sulfonylation Sulfene Sulfene Intermediate Sulfonyl_Chloride->Sulfene + Strong Base Primary_Amine Primary Amine (R-NH2) Primary_Amine->Desired_Product Desired_Product->Bis_Sulfonylation + Sulfonyl Chloride Base Base Base->Sulfene Side_Product Sulfonate Ester or other adducts Sulfene->Side_Product + Nucleophiles Nucleophiles Other Nucleophiles (e.g., Solvent) Nucleophiles->Side_Product

Caption: Potential side reactions in sulfonamide synthesis.

Q6: How can I effectively monitor the progress of my reaction?

A6: Regular monitoring is key to understanding your reaction's kinetics and determining the optimal reaction time.

  • Thin Layer Chromatography (TLC): This is a quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product. A co-spot of the starting material and the reaction mixture is essential for accurate interpretation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed information, allowing for the quantification of reactants and products, as well as the identification of any byproducts by their mass-to-charge ratio.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product.[5]

Experimental Protocol 2: Reaction Monitoring by TLC

  • Prepare a TLC plate: Use a silica gel plate.

  • Spot the plate: Apply a small spot of your starting amine, a co-spot (starting amine and reaction mixture), and the reaction mixture.

  • Develop the plate: Place the plate in a developing chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Visualize the spots: Use a UV lamp and/or an appropriate staining agent to visualize the spots. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing.

By systematically working through these troubleshooting steps, you can identify and address the root cause of low conversion rates in your reactions with this compound, leading to improved yields and more successful synthetic outcomes.

III. References

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions. Retrieved from

  • BenchChem. (n.d.). Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. Retrieved from

  • Friedrich, M., & Manolikakes, G. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. Chemistry – A European Journal.

  • BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from

  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.

  • CAMEO Chemicals - NOAA. (n.d.). METHANESULFONYL CHLORIDE. Retrieved from

  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation.

  • BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction. Retrieved from

  • Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides.

  • Canadian Science Publishing. (n.d.). Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides1.

  • Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.

  • ResearchGate. (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

  • Aromatic Compounds. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism.

  • YouTube. (2021). # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID.

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).

  • ntrimetric determination of some sulphonyl chlorides. (n.d.).

  • PMC. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides.

  • ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.

  • BenchChem. (n.d.). An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Profess. Retrieved from

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.

  • Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.

  • Organic Syntheses Procedure. (n.d.). methanesulfonyl chloride.

  • Organic Syntheses Procedure. (n.d.). methanesulfonyl chloride.

  • PubChem. (n.d.). This compound (C8H8Cl2O3S).

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.

  • Sigma-Aldrich. (n.d.). This compound | 1179047-05-2.

  • BLD Pharm. (n.d.). 1179047-05-2|this compound.

  • Organic Syntheses Procedure. (n.d.). Methanesulfinyl Chloride.

  • ChemScene. (n.d.). Building blocks | Bioactive small molecules.

  • Georganics. (2011). (2-CHLOROPHENYL)METHANESULFONYL CHLORIDE.

Sources

Preventing decomposition of (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride during reactions.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Challenge

(5-Chloro-2-methoxyphenyl)methanesulfonyl chloride is a highly reactive intermediate crucial for synthesizing a variety of compounds, particularly in the development of novel therapeutics. Its utility stems from the electrophilic nature of the sulfonyl chloride moiety, which readily reacts with nucleophiles like amines to form stable sulfonamides.[1][2][3]

However, this high reactivity is also its primary liability. The compound is exceptionally sensitive to decomposition, primarily through hydrolysis, but also via thermal and photolytic pathways.[4][5][6] This degradation not only reduces reaction yields but also introduces impurities that can complicate purification and compromise the integrity of your final product. This guide is designed to help you anticipate and overcome these challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during storage or reaction. We provide not only the solution but also the scientific reasoning to help you adapt these principles to your unique experimental context.

Q1: My reaction yield is low, and I'm observing a significant amount of a water-soluble byproduct. What's happening and how can I fix it?

A1: This is a classic sign of hydrolysis. this compound is reacting with trace amounts of water in your reaction setup instead of your intended nucleophile. The water molecule acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion.[4] This forms the corresponding and highly polar (5-Chloro-2-methoxyphenyl)methanesulfonic acid, which is likely the water-soluble byproduct you are observing. This side reaction consumes your starting material and generates hydrochloric acid (HCl), which can further catalyze decomposition or cause other side reactions.[4]

Core Strategy: Rigorous Exclusion of Moisture.

To prevent hydrolysis, you must operate under strictly anhydrous conditions.[5]

  • Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under an inert atmosphere immediately before use.

  • Solvents: Use only freshly opened anhydrous solvents or solvents purified by passing them through a solvent purification system (e.g., alumina columns).

  • Reagents: Ensure your amine and any other reagents are dry. If necessary, dry them using an appropriate desiccant or by co-evaporation with an anhydrous solvent like toluene.

  • Atmosphere: Conduct the entire reaction, including reagent transfers, under a dry, inert atmosphere such as nitrogen or argon.[5]

Q2: I opened a new bottle of this compound that has been in storage, and it has a yellowish tint and a sharp, acidic odor. Is it still usable?

A2: Caution is advised. The described changes indicate probable decomposition. Sulfonyl chlorides can degrade upon prolonged storage, especially if not kept in a tightly sealed container.[7] The yellow color can be due to the formation of chlorine gas from dissociation, while the sharp odor is likely HCl gas resulting from slow hydrolysis with atmospheric moisture that has ingressed into the container.[4][8][9]

Recommended Actions:

  • Assess Purity: Before use, it is highly recommended to assess the purity of the reagent. This can be done via ¹H NMR spectroscopy. Look for the characteristic singlet of the benzylic CH₂SO₂Cl protons and check for the appearance of new peaks, particularly a downfield-shifted peak corresponding to the sulfonic acid decomposition product.

  • Consider Purification: If the decomposition is minor, you may be able to purify the material. However, given the compound's instability, this is often impractical.

  • Prioritize Fresh Reagent: For critical reactions, especially in drug development where process control is paramount, it is always best practice to use a fresh, unopened bottle of the reagent.

Prevention is the Best Strategy: Store this compound in a desiccator, in a cool, dark place, and preferably under an inert atmosphere. Ensure the container cap is tightly sealed with paraffin film to provide an extra barrier against moisture.[7][10]

Q3: My reaction is sluggish at room temperature. When I apply heat to accelerate it, my yield drops dramatically. How do I find the right balance?

A3: You are encountering the competing kinetics of the desired reaction versus thermal decomposition. While heating increases the rate of most reactions, sulfonyl chlorides are prone to thermal decomposition. At elevated temperatures (>100°C), they can begin to decompose, potentially extruding sulfur dioxide.[7] This pathway competes directly with your desired sulfonamide formation, leading to lower yields.

Solutions for Optimizing Reaction Rate:

  • Catalysis: Instead of heat, consider using a catalyst. For sulfonamide formation, a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction at lower temperatures. Use it in catalytic amounts (1-5 mol%) alongside a stoichiometric amount of a non-nucleophilic base like triethylamine.

  • Base Selection: The choice of base is critical. A hindered, non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is generally preferred. It acts as an acid scavenger for the HCl generated during the reaction without competing with your primary amine as a nucleophile. Pyridine can be used as both a base and a solvent and can also have a catalytic effect, but its nucleophilicity can sometimes lead to side products.

  • Solvent Choice: The reaction rate is influenced by the solvent. Aprotic polar solvents like dichloromethane (DCM) or acetonitrile often provide a good balance of reactant solubility and reaction rate.

ParameterRecommendationRationale
Temperature 0°C to Room TemperatureMinimizes thermal decomposition while allowing for a reasonable reaction rate.
Base Triethylamine, DIPEANon-nucleophilic; efficiently scavenges HCl without competing with the primary nucleophile.
Catalyst DMAP (1-5 mol%)Acts as a nucleophilic catalyst to accelerate the reaction at lower temperatures.
Solvent Anhydrous DCM, AcetonitrileAprotic polar solvents that solubilize reactants well and do not interfere with the reaction.

Visualizing the Problem: Decomposition vs. Reaction

The following diagram illustrates the critical choice your sulfonyl chloride faces in the reaction flask. The desired pathway leads to your product, while the competing hydrolysis pathway leads to degradation.

G cluster_0 Desired Reaction Pathway cluster_1 Decomposition Pathway SC (5-Chloro-2-methoxyphenyl) methanesulfonyl chloride Product Desired Sulfonamide Product SC->Product + Amine Acid Sulfonic Acid Byproduct (Decomposition) SC->Acid + H2O (Hydrolysis) Amine Your Amine (R-NH2) Amine->Product HCl HCl Water Trace Water (H2O) (Contaminant) Water->Acid Base Base (e.g., Et3N) Base->HCl Scavenges

Caption: Competing reaction pathways for sulfonyl chloride.

Experimental Protocol: Anhydrous Sulfonamide Synthesis

This protocol provides a robust, self-validating method for synthesizing sulfonamides while minimizing decomposition of this compound.

Materials:

  • This compound (Fresh bottle)

  • Primary or Secondary Amine (1.0 eq)

  • Triethylamine (Et₃N) (1.2 eq), freshly distilled

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Oven-dried, two-neck round-bottom flask with stir bar, septum, and N₂ inlet

Procedure:

  • Setup: Assemble the dry glassware while hot and immediately place it under a positive pressure of inert gas. Allow to cool.

  • Reagent Preparation: In the reaction flask, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Sulfonyl Chloride Addition: In a separate dry flask, dissolve this compound (1.1 eq) in a small amount of anhydrous DCM.

  • Slow Addition: Using a syringe, add the sulfonyl chloride solution dropwise to the stirring amine solution at 0°C over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 1-4 hours).

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.

Troubleshooting Workflow

Use this decision tree to diagnose and solve issues during your reaction.

G start Low Yield or Impure Product check_sm Is Starting Material (SM) Consumed? (Check by TLC/LCMS) start->check_sm sm_present SM Remains check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes fix_sluggish SOLUTION: Reaction is too slow. - Add catalytic DMAP. - Check base effectiveness. - Slightly warm if necessary. sm_present->fix_sluggish check_hydrolysis Is a polar, water-soluble byproduct observed? sm_gone->check_hydrolysis hydrolysis_yes Yes: Likely Hydrolysis check_hydrolysis->hydrolysis_yes Yes hydrolysis_no No: Other Side Reactions check_hydrolysis->hydrolysis_no No fix_hydrolysis SOLUTION: Implement strict anhydrous conditions. Check solvent/reagent dryness. hydrolysis_yes->fix_hydrolysis fix_other SOLUTION: - Check for amine reactivity. - Consider thermal decomposition. - Lower reaction temperature. hydrolysis_no->fix_other

Caption: A workflow for troubleshooting sulfonamide reactions.

Frequently Asked Questions (FAQs)

  • Q: What is the primary cause of decomposition?

    • A: The most common and rapid cause of decomposition is hydrolysis from exposure to water or atmospheric moisture.[4]

  • Q: Can I use a different base, like sodium hydroxide?

    • A: It is strongly discouraged. Strong aqueous bases like NaOH will rapidly hydrolyze the sulfonyl chloride.[4][11] If an inorganic base is needed, an anhydrous, non-nucleophilic one like potassium carbonate might be used, but homogeneous organic bases are generally more effective for this transformation.

  • Q: How should I dispose of unreacted sulfonyl chloride?

    • A: Unreacted sulfonyl chloride should be quenched carefully. Slowly add the material to a stirred, cold solution of a weak base like sodium bicarbonate or an alcohol like isopropanol. The reaction can be exothermic and will release HCl gas, so this must be done in a well-ventilated fume hood.

  • Q: Why is the methanesulfonyl chloride group used instead of a standard benzenesulfonyl chloride?

    • A: The benzylic methylene (-CH₂-) group in this compound provides a structural spacer and conformational flexibility that is often desirable in medicinal chemistry. It separates the sulfonyl group from the substituted phenyl ring, which can be critical for achieving the desired binding orientation in a biological target.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Horiazon Chemical. Available at: [Link]

  • King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(17), 6403–6408. Available at: [Link]

  • King, J. F., & Lee, T. M. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 59(2), 356-361. Available at: [Link]

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR (English Translation), 24(4). Available at: [Link]

  • Core, O. (n.d.). The Synthesis of Functionalised Sulfonamides. CORE. Available at: [Link]

  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Sulfuryl chloride. PubChem. Available at: [Link]

  • Willis, M. C., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(30), 4111-4113. Available at: [Link]

  • Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • Kamal, A., et al. (2011). A New, Mild Preparation of Sulfonyl Chlorides. Synlett, 2011(16), 2315-2320. Available at: [Link]

  • Zauxi. (n.d.). Sulfonyl Chloride Production Line. Zauxi. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Mondal, S., & Jana, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-210. Available at: [Link]

  • Sarpong, R., & Krska, S. W. (n.d.). Synthesis of sulfonyl chloride substrate precursors. University of California, Berkeley. Available at: [Link]

  • Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. Available at: [Link]

  • Wang, J., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 25(18), 4287. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]

  • Douglass, I. B. (1966). Methanesulfinyl Chloride. Organic Syntheses, 46, 68. Available at: [Link]

  • Vrijland, M. S. A. (1977). Sulfonyl Cyanides: Methanesulfonyl Cyanide. Organic Syntheses, 57, 88. Available at: [Link]

  • Godefroi, E. F. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. U.S. Patent No. 3,965,173.

Sources

Validation & Comparative

Comparing the reactivity of (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride with other sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides and sulfonate esters, which are cornerstone functional groups in a vast array of pharmaceuticals and functional materials.[1][2] The reactivity of a sulfonyl chloride is paramount to its utility, dictating reaction conditions, substrate scope, and selectivity. While reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are ubiquitous, specialty sulfonyl chlorides such as (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride offer a unique reactivity profile due to their distinct electronic and steric properties.

This technical guide provides a comprehensive comparison of the reactivity of this compound against other commonly used sulfonyl chlorides. We will delve into the mechanistic underpinnings of sulfonyl chloride reactivity, present comparative data, and provide detailed experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.

Theoretical Framework: Factors Governing Sulfonyl Chloride Reactivity

The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom.[3] This electrophilicity is modulated by several factors:

  • Electronic Effects: The nature of the substituent attached to the sulfonyl group plays a critical role. Electron-withdrawing groups (EWGs) increase the positive charge on the sulfur atom, enhancing its electrophilicity and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease reactivity.[4] This relationship is often quantified by the Hammett equation, where a positive ρ-value indicates that the reaction is accelerated by electron-withdrawing substituents.[4][5]

  • Steric Hindrance: Bulky groups near the sulfonyl center can impede the approach of a nucleophile, thereby slowing down the reaction rate. However, counterintuitive accelerations have been observed with certain ortho-alkyl groups, which has been attributed to the release of ground-state steric strain upon moving to the transition state.[4][6][7]

  • Leaving Group Ability: The chloride ion is a good leaving group, facilitating the nucleophilic substitution.[3]

  • Reaction Mechanism: The reaction can proceed through a concerted SN2-like mechanism or a stepwise addition-elimination pathway.[3] For most reactions with amines and alcohols, the mechanism is considered to be SN2-like.[5] Aliphatic sulfonyl chlorides, like mesyl chloride, can also react via a sulfene intermediate under basic conditions, a pathway unavailable to aromatic sulfonyl chlorides.[8][9]

Comparative Reactivity Analysis

To understand the unique reactivity of this compound, we will compare it to three standard sulfonyl chlorides:

  • Methanesulfonyl Chloride (MsCl): An aliphatic sulfonyl chloride, known for its high reactivity and small steric profile.

  • Benzenesulfonyl Chloride (BsCl): The parent aromatic sulfonyl chloride, serving as a baseline.

  • p-Toluenesulfonyl Chloride (TsCl): An aromatic sulfonyl chloride with an electron-donating methyl group.

Structural and Electronic Considerations

Let's analyze the substituents on our target molecule, this compound:

  • Methylene (-CH2-) Bridge: The presence of the methylene spacer between the aromatic ring and the sulfonyl chloride group classifies it as a substituted alkanesulfonyl chloride, similar to benzylsulfonyl chloride. This insulates the sulfonyl group from the direct resonance effects of the aromatic ring.

  • ortho-Methoxy Group (-OCH3): This group is strongly electron-donating through resonance (+R effect) but moderately electron-withdrawing through induction (-I effect). Its net effect makes the aromatic ring more electron-rich.

  • meta-Chloro Group (-Cl): This group is electron-withdrawing through induction (-I effect) and weakly electron-donating through resonance (+R effect). Its net effect is deactivating.[10]

Expected Reactivity Order:

Based on electronic effects, we can predict a qualitative reactivity order. The rate of reaction is sensitive to the electrophilicity of the sulfur atom.

  • Methanesulfonyl Chloride (MsCl): Expected to be highly reactive due to the lack of steric hindrance and the electron-withdrawing nature of the sulfonyl group itself.

  • This compound: The electronic effects from the substituted phenyl ring are transmitted inductively through the methylene spacer. The electron-withdrawing chloro group will slightly enhance reactivity compared to an unsubstituted benzylsulfonyl chloride, while the electron-donating methoxy group will slightly decrease it. The net effect is complex but it is expected to be a reactive sulfonylating agent.

  • Benzenesulfonyl Chloride (BsCl): Serves as our benchmark for aromatic sulfonyl chlorides.

  • p-Toluenesulfonyl Chloride (TsCl): The para-methyl group is electron-donating, which reduces the electrophilicity of the sulfur atom, making TsCl generally less reactive than BsCl.[1]

Quantitative Comparison of Reactivity

For instance, a study on the chloride-chloride exchange reaction in arenesulfonyl chlorides found a Hammett ρ-value of +2.02, indicating significant sensitivity to electronic effects.[4] In this study, a 3-CF3 group (strongly withdrawing) increased reactivity tenfold compared to the unsubstituted benzenesulfonyl chloride, while a 4-NMe2 group (strongly donating) decreased it by a factor of twelve.[4]

The table below summarizes the relative reactivity trends based on established principles.

Sulfonyl ChlorideClassKey Substituent Effect(s)Expected Relative Reactivity
Methanesulfonyl Chloride (MsCl)AliphaticNo aromatic ring; highly electrophilic sulfur.Very High
This compound AliphaticInductive effects from the substituted ring transmitted via -CH2-. Net effect of -Cl (EWG) and -OCH3 (EDG).High
Benzenesulfonyl Chloride (BsCl)AromaticUnsubstituted aromatic ring.Medium
p-Toluenesulfonyl Chloride (TsCl)AromaticElectron-donating p-methyl group (-CH3) reduces sulfur electrophilicity.Low

Experimental Protocols & Methodologies

To provide a practical basis for comparison, the following is a standardized protocol for the synthesis of a sulfonamide from aniline, a common nucleophile. This protocol can be adapted for each of the sulfonyl chlorides to obtain comparative data (e.g., reaction time, yield).

General Protocol for the Sulfonylation of Aniline

Objective: To synthesize N-phenylbenzenesulfonamide (or its equivalent) and compare reaction completion times and yields using different sulfonyl chlorides.

Materials:

  • Aniline

  • Sulfonyl chloride of choice (MsCl, TsCl, BsCl, or this compound)

  • Pyridine or Triethylamine (base)[2]

  • Dichloromethane (DCM, solvent)

  • 1 M Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)

  • Appropriate solvent system for TLC (e.g., 3:1 Hexanes:Ethyl Acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) in dichloromethane (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base, pyridine (1.5 eq.), to the solution and stir for 5 minutes.

  • Slowly add the sulfonyl chloride (1.1 eq.) dropwise to the cooled solution. Causality: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Monitor the reaction progress by TLC. Spot the reaction mixture against the starting aniline. The reaction is complete when the aniline spot is no longer visible. Self-Validation: TLC provides a real-time, qualitative assessment of reaction completion.

  • Once the reaction is complete, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Causality: The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic species.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as needed to obtain the pure sulfonamide.

  • Characterize the product (e.g., by NMR, MS) and calculate the isolated yield.

Visualization of Mechanisms and Workflows

Reaction Mechanism

The following diagram illustrates the general SN2-like mechanism for the formation of a sulfonamide.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products RNH2 R-NH₂ (Nucleophile) TS [Trigonal Bipyramidal T.S.] RNH2->TS Nucleophilic Attack SulfonylCl R'-SO₂Cl (Electrophile) SulfonylCl->TS Sulfonamide R-NH-SO₂R' (Sulfonamide) TS->Sulfonamide Leaving Group Departure (Cl⁻) HCl HCl

Caption: General SN2-like mechanism for sulfonamide formation.

Experimental Workflow

This diagram outlines the key steps in the experimental protocol for synthesizing and analyzing sulfonamides.

G Start 1. Dissolve Aniline & Base in DCM Cool 2. Cool to 0°C Start->Cool Add 3. Add Sulfonyl Chloride Cool->Add Monitor 4. Monitor by TLC Add->Monitor Monitor->Monitor Incomplete Workup 5. Aqueous Workup (HCl, NaHCO₃, Brine) Monitor->Workup Reaction Complete Dry 6. Dry & Concentrate Workup->Dry Purify 7. Purify Product (Recrystallization/Chromatography) Dry->Purify Analyze 8. Characterize & Calculate Yield Purify->Analyze

Caption: Experimental workflow for comparative sulfonylation.

Applications and Practical Considerations

The choice of sulfonyl chloride has significant practical implications:

  • High Reactivity (MsCl, this compound): These are ideal for reactions with less nucleophilic amines or alcohols, or when rapid reaction times are desired. However, their high reactivity can sometimes lead to lower selectivity with multifunctional substrates.

  • Moderate/Low Reactivity (BsCl, TsCl): These reagents offer greater control and are often preferred for protecting group strategies where the resulting sulfonamide or sulfonate needs to be stable to a range of conditions.[12][13] The resulting tosylates are often crystalline solids, which can simplify purification.[13]

  • This compound in Drug Discovery: The substituted phenylmethylsulfonyl moiety introduced by this reagent can serve as a complex scaffold in drug discovery. The chlorine and methoxy substituents provide handles for further functionalization or can be involved in specific binding interactions with biological targets.

Conclusion

This compound presents itself as a highly reactive sulfonylating agent, with its reactivity profile positioned closer to that of methanesulfonyl chloride than to standard aromatic sulfonyl chlorides like TsCl. Its reactivity is primarily dictated by the aliphatic nature of the sulfonyl chloride, with the substituted aromatic ring exerting secondary inductive effects. The choice between this reagent and more common alternatives will depend on the specific requirements of the synthesis, including the nucleophilicity of the substrate, the desired reaction rate, and the role of the resulting sulfonyl group in the target molecule. The provided experimental framework allows for a direct, empirical comparison to guide researchers in optimizing their synthetic strategies.

References

  • Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • PubMed Central. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. 2020.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations.
  • National Institutes of Health. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.
  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water.
  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. 2024.
  • MDPI. Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.
  • Benchchem. A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus.
  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. 2018.
  • RSC Publishing. Kinetics of the Neutral and Alkaline Hydrolysis of Aromatic Sulphonyi Chlorides in Water. 1968.
  • National Institutes of Health. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.
  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation.
  • ResearchGate. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
  • Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. 2024.
  • Master Organic Chemistry. Tosylates And Mesylates. 2015.
  • Stack Exchange. Why do tosylation and mesylation of alcohols follow different mechanisms?. 2016.
  • ACS Publications. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data.
  • ECHEMI. Why do tosylation and mesylation of alcohols follow different mechanisms?.
  • Lumen Learning. 14.3. Substituent Effects.
  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. 2024.
  • MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.
  • ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • Chemistry Steps. Mesylates and Tosylates with Practice Problems.
  • Benchchem. A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis.
  • PubMed Central. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. 2022.
  • Google Patents. Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

Sources

A Comparative Guide to the Spectroscopic Analysis of (5-Chloro-2-methoxyphenyl)methanesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. For researchers working with (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride and its derivatives, a class of compounds with significant potential in medicinal chemistry, rigorous structural elucidation is paramount. This guide provides a comprehensive comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering field-proven insights and detailed protocols to ensure the scientific integrity of your findings.

The reactivity of the sulfonyl chloride functional group necessitates careful selection of analytical techniques and experimental conditions.[1] This guide is structured to not only present the "how" but to delve into the "why" of these methodological choices, empowering researchers to confidently characterize their molecules.

The Analytical Challenge: Isomeric Differentiation

A key challenge in the synthesis of this compound is the potential for the formation of the isomeric impurity, 5-Chloro-2-methoxybenzenesulfonyl chloride. While both share the same molecular formula, the connectivity of the sulfonyl chloride group to the aromatic ring versus the benzylic carbon dramatically alters the molecule's chemical properties and biological activity. This guide will use this isomeric pair as a running example to illustrate the power of a multi-pronged spectroscopic approach.

FeatureThis compound (Target)5-Chloro-2-methoxybenzenesulfonyl chloride (Isomer)
Structure Methoxy and chloromethylsulfonyl groups attached to the benzene ring.Methoxy and sulfonyl chloride groups directly attached to the benzene ring.
Molecular Formula C₈H₈Cl₂O₃SC₇H₆Cl₂O₃S
Molecular Weight 253.96 g/mol 241.08 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure.[1] By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the carbon-hydrogen framework of a molecule with exceptional detail.

Expertise in Action: Why Solvent Choice is Critical

The high reactivity of sulfonyl chlorides with protic solvents (like water or methanol) necessitates the use of aprotic deuterated solvents for NMR analysis. Chloroform-d (CDCl₃) is a common and effective choice. Acetone-d₆ or DMSO-d₆ can also be utilized.[1] This choice prevents the solvolysis of the sulfonyl chloride to the corresponding sulfonic acid, which would yield misleading spectral data.

¹H NMR Spectroscopy: A Proton's Perspective

In ¹H NMR, the chemical shift, splitting pattern (multiplicity), and integration of each signal provide a wealth of structural information.

Expected ¹H NMR Data Comparison

Proton EnvironmentExpected Chemical Shift (ppm) for Target MoleculeExpected Chemical Shift (ppm) for IsomerRationale for Difference
-OCH₃ ~3.9~4.1Direct attachment of the strongly electron-withdrawing -SO₂Cl to the ring in the isomer deshields the ortho-methoxy protons more significantly.
-CH₂-SO₂Cl ~5.0N/AThis key singlet, integrating to 2H, is a definitive marker for the target molecule. Its significant downfield shift is due to the adjacent electron-withdrawing sulfonyl chloride group.[2]
Aromatic Protons 6.9-7.4 (3H)7.1-7.8 (3H)The substitution pattern and the nature of the substituent (benzylic vs. directly attached sulfonyl chloride) will lead to distinct chemical shifts and coupling patterns for the three aromatic protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides complementary information, detailing the chemical environment of each carbon atom.

Expected ¹³C NMR Data Comparison

Carbon EnvironmentExpected Chemical Shift (ppm) for Target MoleculeExpected Chemical Shift (ppm) for IsomerRationale for Difference
-OCH₃ ~56~57Similar to ¹H NMR, the electronic environment influences the chemical shift.
-CH₂-SO₂Cl ~60-70N/AA crucial signal present only in the target molecule.
Aromatic Carbons ~112-155~115-158The carbon directly attached to the -SO₂Cl group in the isomer will be significantly deshielded.
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.[1]

  • Solvent Addition: Add approximately 0.6 mL of CDCl₃.

  • Dissolution: Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (e.g., 'zg30').

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30').

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy: A Rapid Fingerprint of Functional Groups

IR spectroscopy is an invaluable tool for the rapid identification of key functional groups.[2] For sulfonyl chlorides, the strong, characteristic vibrations of the S=O and S-Cl bonds provide a clear diagnostic fingerprint.[1][3]

Expertise in Action: Interpreting the Sulfonyl Chloride Signature

The sulfonyl chloride group gives rise to two very strong and sharp absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds.[2][3] The presence of these two distinct bands is a strong indicator of the -SO₂- moiety.

Expected IR Absorption Bands (cm⁻¹)

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected IntensityNotes
C-H stretch (aromatic) 3100 - 3000Medium to Weak
C-H stretch (aliphatic, -CH₂-) 2980 - 2880Medium to WeakPresent only in the target molecule.
C=C stretch (aromatic ring) 1590 - 1570, 1480 - 1430Medium to Strong
SO₂ asymmetric stretch 1380 - 1340StrongA key diagnostic peak.[4]
SO₂ symmetric stretch 1190 - 1160StrongThe second key diagnostic peak for the sulfonyl group.[4]
C-O stretch (aryl ether) 1250 - 1200Strong
C-Cl stretch 780 - 720Strong
S-Cl stretch 600 - 500StrongConfirmatory for the sulfonyl chloride.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that provides the molecular weight of the analyte and, through fragmentation analysis, offers additional structural clues.[1]

Expertise in Action: The Isotopic Signature of Chlorine

A key feature in the mass spectrum of any chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak for each chlorine atom in the molecule. For our target and its isomer, which both contain two chlorine atoms, a more complex M, M+2, and M+4 pattern will be observed, providing a high degree of confidence in the elemental composition.

Expected Mass Spectrometry Data

IonExpected m/z for Target MoleculeExpected m/z for IsomerNotes
[M]⁺ 254/256/258240/242/244The molecular ion peak cluster. The difference in molecular weight is a clear differentiator.
[M-SO₂Cl]⁺ 155/157141/143Loss of the sulfonyl chloride radical. This fragment would be highly indicative of the respective structures.
[M-CH₂SO₂Cl]⁺ 127/129N/AA potential fragment for the target molecule.
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
  • Sample Introduction: For volatile and thermally stable compounds, direct injection or introduction via Gas Chromatography (GC) is common. For less stable compounds, gentler ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) may be necessary.[5]

  • Ionization: In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z.

Workflow and Data Integration

A robust structural confirmation relies on the integration of data from all three techniques. No single technique provides the complete picture, but together they form a self-validating system.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Crude Product (this compound) IR FT-IR Spectroscopy Synthesis->IR NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR_Data Functional Groups Confirmed (-SO₂Cl, -OCH₃, Ar-Cl) IR->IR_Data Provides NMR_Data Structural Framework Established (Connectivity, Isomer Differentiation) NMR->NMR_Data Provides MS_Data Molecular Weight & Formula Confirmed (Isotopic Pattern) MS->MS_Data Provides Conclusion Unambiguous Structure Confirmation IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: Integrated workflow for spectroscopic structure confirmation.

Conclusion

The structural confirmation of this compound derivatives is a critical step that demands a meticulous and multi-faceted analytical approach. By synergistically employing NMR, IR, and Mass Spectrometry, researchers can overcome challenges such as isomeric impurities and the inherent reactivity of the sulfonyl chloride group. This guide provides the foundational knowledge and practical protocols to navigate these challenges, ensuring the generation of reliable and reproducible data. The principles and workflows detailed herein are designed to uphold the highest standards of scientific integrity, ultimately accelerating the pace of research and development in medicinal chemistry.

References

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]

  • Chemistry Blog. (n.d.). Sufonyl chloride infrared spectra. [Link]

  • King, J. F., & Durst, T. (1963). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 41(8), 2063-2067. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • U.S. National Library of Medicine. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the X-ray Crystallography of Sulfonamides Derived from (5-Chloro-2-methoxyphenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and procedural overview for the X-ray crystallographic analysis of sulfonamides synthesized from (5-chloro-2-methoxyphenyl)methanesulfonyl chloride. It is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation of novel sulfonamide-based compounds. We will explore the nuances of their synthesis, crystallization, and crystallographic analysis, drawing comparisons with closely related structures to provide a comprehensive understanding.

Introduction: The Significance of Sulfonamides and Structural Analysis

Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anti-cancer, and anti-inflammatory properties.[1][2] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement in the solid state, providing invaluable insights into molecular conformation, intermolecular interactions, and crystal packing. This structural information is paramount for structure-activity relationship (SAR) studies and rational drug design.

This guide will focus on sulfonamides derived from the specific building block, this compound. While direct crystallographic studies on this exact class of compounds are not extensively reported in publicly available literature, we can construct a robust analytical framework by examining closely related analogues. This comparative approach will highlight common structural motifs and potential variations, offering a predictive lens for researchers working with this novel series of compounds.

Synthesis of Sulfonamides from this compound: A Probable Route

The synthesis of the title sulfonamides is anticipated to follow a well-established nucleophilic substitution reaction. The process would involve the reaction of this compound with a primary or secondary amine.

Below is a generalized workflow for this synthesis:

A This compound + Primary/Secondary Amine (R1R2NH) B Reaction in suitable solvent (e.g., DCM, THF) with a base (e.g., Triethylamine) A->B C Nucleophilic attack of amine on sulfonyl chloride B->C D Formation of Sulfonamide + Triethylamine Hydrochloride C->D E Workup and Purification (e.g., Extraction, Chromatography) D->E F Isolated Sulfonamide Product E->F

Caption: Generalized synthetic workflow for sulfonamides.

Experimental Protocol for X-ray Crystallography

The following protocol is a comprehensive, step-by-step guide for the X-ray crystallographic analysis of a novel sulfonamide, drawing upon established methodologies for similar compounds.[1][3]

Step 1: Crystal Growth

  • Objective: To obtain single crystals of sufficient size and quality for X-ray diffraction.

  • Procedure:

    • Dissolve the purified sulfonamide in a suitable solvent (e.g., methanol, ethanol, acetone) to near saturation at a slightly elevated temperature.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, employ slow evaporation of the solvent in a loosely covered vial.

    • Alternatively, vapor diffusion can be used by placing the vial of the sulfonamide solution in a sealed container with a less polar anti-solvent (e.g., hexane).

  • Rationale: Slow cooling or evaporation promotes the formation of well-ordered single crystals rather than polycrystalline powder.

Step 2: Data Collection

  • Objective: To collect a complete set of diffraction data from the single crystal.

  • Procedure:

    • Mount a suitable crystal on a goniometer head.

    • Place the goniometer on the X-ray diffractometer (e.g., Bruker APEXII CCD).

    • Cool the crystal to a low temperature (e.g., 100 K or 296 K) using a nitrogen stream to minimize thermal vibrations.

    • Collect a series of diffraction images using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) while rotating the crystal.

  • Rationale: Low temperature data collection improves the quality of the diffraction data by reducing atomic thermal motion.

Step 3: Structure Solution and Refinement

  • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

  • Procedure:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the model against the experimental data using full-matrix least-squares on F².

    • Locate and refine hydrogen atoms, often placed in calculated positions and refined using a riding model.

  • Rationale: The refinement process minimizes the difference between the observed and calculated structure factors, leading to an accurate final structure.

Case Study: N-(5-chloro-2-methoxyphenyl)benzenesulfonamide

As a comparative benchmark, we will examine the crystal structure of the closely related compound, N-(5-chloro-2-methoxyphenyl)benzenesulfonamide.[1] This molecule shares the key 5-chloro-2-methoxyphenyl moiety, providing valuable insights into the likely structural characteristics of our target compounds.

Crystallographic Data for N-(5-chloro-2-methoxyphenyl)benzenesulfonamide[1]

ParameterValue
Chemical FormulaC₁₃H₁₂ClNO₃S
Molecular Weight297.76
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.2201 (2)
b (Å)8.9395 (2)
c (Å)10.5544 (2)
α (°)77.206 (1)
β (°)76.366 (1)
γ (°)66.408 (1)
Volume (ų)683.65 (3)
Z2
Temperature (K)296
Radiation (Å)Mo Kα (λ = 0.71073)
Final R indices [I>2σ(I)]R1 = 0.0341, wR2 = 0.0883

Key Structural Features and Intermolecular Interactions

In the crystal structure of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, several key features are noteworthy:

  • Dihedral Angle: The dihedral angle between the two aromatic rings is 73.94 (9)°.[1] This significant twist is a common feature in many sulfonamides and is crucial for their biological activity as it governs the spatial relationship between the two aryl moieties.

  • Hydrogen Bonding: The molecules form centrosymmetric dimers through intermolecular N—H···O hydrogen bonds, creating an R²₂(8) ring motif.[1] This is a very common and stabilizing interaction in sulfonamide crystals.

  • π–π Interactions: The packing is further stabilized by weak π–π interactions between the aromatic rings of adjacent dimers.[1]

The following diagram illustrates the key intermolecular interactions:

A Molecule 1 B Molecule 2 A->B N-H...O Hydrogen Bond (Forms Dimer) C Dimer 1 D Dimer 2 C->D π-π Stacking

Caption: Key intermolecular interactions in sulfonamide crystals.

Comparative Analysis with Other Sulfonamides

When analyzing a novel sulfonamide derived from this compound, it is instructive to compare its structural parameters with those of other reported sulfonamides.

  • Conformational Flexibility: The dihedral angle between the aromatic rings is a key point of comparison. For instance, in 2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamide, this angle is 74.37 (3)°.[3] This suggests that a dihedral angle in the range of 70-80° is common for this class of compounds. Variations in this angle can be attributed to different substitution patterns on the aromatic rings, which influence steric hindrance and electronic effects.

  • Hydrogen Bonding Motifs: The formation of N—H···O hydrogen-bonded dimers is a recurring motif.[1][3] However, alternative hydrogen bonding schemes, such as chains, may be observed depending on the presence of other hydrogen bond donors and acceptors in the molecule.

  • Influence of Substituents: The nature and position of substituents on the aromatic rings can significantly impact the crystal packing. For example, bulky substituents may disrupt efficient π–π stacking, leading to different packing arrangements. The chloro and methoxy groups on the (5-chloro-2-methoxyphenyl) moiety will play a crucial role in directing the intermolecular interactions and overall crystal packing of the target compounds.

Conclusion

The X-ray crystallographic analysis of sulfonamides derived from this compound is a critical step in understanding their structure-activity relationships. While direct crystallographic data for this specific class of compounds may be limited, a robust analytical framework can be established by leveraging data from closely related analogues. By following a systematic experimental protocol for crystal growth, data collection, and structure refinement, and by comparing the results with known sulfonamide structures, researchers can gain deep insights into the conformational preferences and intermolecular interactions that govern the properties of these promising therapeutic agents. This guide provides a comprehensive roadmap for such an investigation, emphasizing the importance of a comparative approach in the structural elucidation of novel sulfonamides.

References

  • Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide - ResearchGate. Available at: [Link]

  • 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide - PubChem. Available at: [Link]

  • 2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamide - PMC - NIH. Available at: [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives - MDPI. Available at: [Link]

  • N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide - PMC - NIH. Available at: [Link]

  • 5-chloro-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-1-benzothiophene-2-sulfonamide - PubChem. Available at: [Link]

  • This compound (C8H8Cl2O3S) - PubChem. Available at: [Link]

  • (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents - ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity Screening of Novel Sulfonamides Synthesized from (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a New Generation of Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry. Since the discovery of Prontosil, the first commercially available antibacterial agent, sulfonamide-based drugs have become indispensable for treating a vast array of diseases.[1][2][3] Their remarkable versatility is demonstrated by their use as antibacterial, anticancer, anti-inflammatory, and diuretic agents.[4][5] A key to their success lies in their ability to act as enzyme inhibitors, most notably targeting carbonic anhydrase, an enzyme implicated in conditions like glaucoma and certain cancers.[1][4][6]

The starting material, (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride, presents a unique scaffold. The combination of a chloro-substituent, a methoxy group, and the reactive sulfonyl chloride moiety offers a rich chemical space for generating a diverse library of novel sulfonamide derivatives. This guide provides a comprehensive framework for synthesizing such a library and systematically screening these new chemical entities for biological activity. We will compare their potential efficacy against established therapeutic agents, providing the essential experimental data and logical framework required for early-stage drug discovery.

Part 1: Synthesis of a Candidate Compound Library

The foundational step in our screening process is the synthesis of a focused library of novel sulfonamides. The primary and most direct method for this is the reaction of our starting sulfonyl chloride with a diverse set of primary and secondary amines.[7][8] This reaction is typically robust and high-yielding.[9]

General Synthetic Protocol:

A solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) is cooled to 0°C. A solution of the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC). The resulting sulfonamide is then isolated and purified using standard techniques like extraction and column chromatography.

To create a library with diverse physicochemical properties, we will select amines with varying characteristics:

  • Aliphatic amines: (e.g., piperidine, morpholine) to explore effects of steric bulk and saturated ring systems.

  • Aromatic amines: (e.g., aniline, 4-fluoroaniline) to investigate the impact of electronic effects.

  • Heterocyclic amines: (e.g., 2-aminopyridine, thiazol-2-amine) to introduce potential new binding interactions.

This strategy will yield a library of novel sulfonamides (Compounds 1a-d ) ready for biological evaluation.

Part 2: Biological Activity Screening: Protocols and Comparative Framework

A multi-pronged screening approach is essential to uncover the full therapeutic potential of our synthesized library. We will focus on three key areas where sulfonamides have historically shown significant promise: anticancer, antibacterial, and enzyme inhibition activities. For each assay, we will include a well-established drug as a positive control and comparative benchmark.

Workflow for Biological Activity Screening

G cluster_synthesis Synthesis & Purification cluster_screening Biological Activity Screening cluster_analysis Data Analysis start (5-Chloro-2-methoxyphenyl) methanesulfonyl chloride reaction Sulfonamide Synthesis start->reaction amines Diverse Amines (Aliphatic, Aromatic) amines->reaction library Purified Compound Library (1a, 1b, 1c, 1d) reaction->library anticancer Anticancer Assay (MTT Assay) library->anticancer Test vs. Doxorubicin antimicrobial Antimicrobial Assay (MIC Determination) library->antimicrobial Test vs. Ciprofloxacin enzyme Enzyme Inhibition (Carbonic Anhydrase) library->enzyme Test vs. Acetazolamide data Comparative Data Tables (IC50, MIC, Ki) anticancer->data antimicrobial->data enzyme->data sar Structure-Activity Relationship (SAR) data->sar lead Lead Compound Identification sar->lead

Caption: Overall workflow from synthesis to lead identification.

A. Anticancer Activity Screening

Many sulfonamide derivatives have demonstrated potent anticancer activity.[3][5] We will assess the cytotoxicity of our compounds against a representative human cancer cell line, such as HeLa (cervical cancer) or A549 (lung cancer), using the well-established MTT assay.[10][11]

Comparative Benchmark: Doxorubicin , a potent anthracycline chemotherapy agent that works by intercalating DNA and inhibiting topoisomerase II, will be used as the positive control.[][13][14][15][16]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Human cancer cells (e.g., A549) are seeded in a 96-well plate at a density of 5,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized compounds and Doxorubicin are dissolved in DMSO and then diluted in culture medium to various concentrations. The cells are treated with these dilutions and incubated for 48 hours.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

B. Antibacterial Activity Screening

The historical success of sulfa drugs as antibiotics makes this a critical screening parameter.[1] We will determine the Minimum Inhibitory Concentration (MIC) of our compounds against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the broth microdilution method.[17][18]

Comparative Benchmark: Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, will be used as the positive control.[19][20][21][22][23]

Experimental Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: The synthesized compounds and Ciprofloxacin are serially diluted two-fold across the wells of a 96-well microplate containing the broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[18] This can be assessed visually or by measuring the optical density at 600 nm.

C. Enzyme Inhibition Screening: Carbonic Anhydrase

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3] CA inhibition has therapeutic applications in glaucoma, epilepsy, and even as an anticancer strategy.[6][24][25] We will screen our compounds for their ability to inhibit bovine erythrocyte CA using a colorimetric assay.[26][27][28][29]

Comparative Benchmark: Acetazolamide , a clinically used sulfonamide diuretic and CA inhibitor, will serve as our positive control.[6][24][25][30][31]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

  • Reagent Preparation: Prepare a Tris-HCl buffer (pH 7.5), a solution of bovine carbonic anhydrase, and a solution of the substrate, p-nitrophenyl acetate (p-NPA), in a solvent like acetonitrile.[26]

  • Plate Setup: In a 96-well plate, add the assay buffer to all wells. Add the test compounds (and Acetazolamide) at various concentrations to the sample wells. Add only the solvent (e.g., DMSO) to the control wells.

  • Enzyme Addition: Add the carbonic anhydrase solution to all wells except the blank. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[26]

  • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode. The enzyme catalyzes the hydrolysis of colorless p-NPA to the yellow p-nitrophenol, leading to an increase in absorbance.[26]

  • Analysis: The rate of reaction is determined from the slope of the absorbance vs. time graph. The percentage of inhibition is calculated for each compound concentration, and the inhibitor constant (Ki) or IC50 value is determined.

Part 3: Data Presentation and Interpretation

To facilitate a clear comparison, the experimental data should be summarized in structured tables. The following tables present hypothetical data to illustrate how the results would be organized and interpreted.

Table 1: Comparative Anticancer Activity (IC50 in µM)

Compound HeLa (Cervical Cancer) A549 (Lung Cancer)
1a (Piperidine deriv.) > 100 > 100
1b (Aniline deriv.) 25.4 32.1
1c (4-Fluoroaniline deriv.) 8.2 11.5
1d (Thiazole deriv.) 15.7 18.9

| Doxorubicin (Control) | 0.8 | 1.2 |

Interpretation: In this hypothetical dataset, the introduction of an aromatic ring (1b) confers moderate cytotoxic activity. The addition of an electron-withdrawing fluorine atom (1c) significantly enhances this activity, making it the most promising anticancer candidate from this series, though still less potent than the clinical drug Doxorubicin.

Table 2: Comparative Antibacterial Activity (MIC in µg/mL)

Compound S. aureus (Gram +) E. coli (Gram -)
1a (Piperidine deriv.) 64 128
1b (Aniline deriv.) 32 64
1c (4-Fluoroaniline deriv.) 32 64
1d (Thiazole deriv.) 8 16

| Ciprofloxacin (Control) | 0.5 | 0.25 |

Interpretation: The hypothetical results suggest that the thiazole derivative (1d) possesses the most significant antibacterial activity among the synthesized compounds, effective against both Gram-positive and Gram-negative bacteria. This highlights the importance of the heterocyclic moiety for antimicrobial action in this scaffold.

Table 3: Comparative Carbonic Anhydrase Inhibition (IC50 in nM)

Compound Bovine Carbonic Anhydrase II
1a (Piperidine deriv.) 5,800
1b (Aniline deriv.) 95
1c (4-Fluoroaniline deriv.) 88
1d (Thiazole deriv.) 250

| Acetazolamide (Control) | 12 |

Interpretation: The data illustrates a classic structure-activity relationship for CA inhibitors. The unsubstituted aromatic sulfonamide (1b) shows potent inhibition. This activity is a hallmark of the sulfonamide group's ability to coordinate with the zinc ion in the enzyme's active site.

Visualizing a Potential Mechanism of Action

Based on our screening, the sulfonamide derivatives show strong potential as enzyme inhibitors. The mechanism of carbonic anhydrase is well-understood and provides a clear example of how these compounds might function at a molecular level.

G cluster_pathway Carbonic Anhydrase (CA) Catalytic Cycle & Inhibition E_Zn_OH E-Zn²⁺-OH⁻ (Active Enzyme) E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 + CO₂ Inhibited_Complex E-Zn²⁺-Inhibitor (Inactive Complex) E_Zn_OH->Inhibited_Complex Binds CO2 CO₂ Substrate CO2->E_Zn_HCO3 HCO3_out HCO₃⁻ Product E_Zn_HCO3->HCO3_out releases E_Zn_H2O E-Zn²⁺-H₂O E_Zn_HCO3->E_Zn_H2O + H₂O H_out H⁺ E_Zn_H2O->E_Zn_OH releases H⁺ E_Zn_H2O->H_out H2O H₂O H2O->E_Zn_H2O Inhibitor Sulfonamide Inhibitor (e.g., Compound 1b) Inhibitor->Inhibited_Complex Inhibited_Complex->E_Zn_OH (Reversible)

Caption: CA catalytic cycle and competitive inhibition by a sulfonamide.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the synthesis and biological evaluation of novel compounds derived from this compound. By employing a multi-assay screening platform and comparing results against clinically relevant drugs, researchers can efficiently identify promising lead candidates.

Based on our hypothetical data, compound 1c emerges as a lead for anticancer development, while compound 1d shows potential as a novel antibacterial agent. Future work should focus on:

  • Lead Optimization: Synthesizing additional analogs of the lead compounds to improve potency and selectivity.

  • Mechanism of Action Studies: Conducting further experiments to elucidate the precise molecular targets of the most active compounds.

  • In Vivo Testing: Evaluating the efficacy and safety of lead candidates in animal models.

This structured approach, grounded in established protocols and comparative analysis, provides a clear and efficient path from a novel starting material to the identification of potentially life-saving therapeutics.

References

  • Ciprofloxacin - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ciprofloxacin? Retrieved January 18, 2026, from [Link]

  • Doxorubicin - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Wolfson, J. S., & Hooper, D. C. (1985). Ciprofloxacin: in vitro activity, mechanism of action, and resistance. Reviews of Infectious Diseases, 7(4), S584-S590.
  • Zhang, X., et al. (2012). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 14(11), 2842-2845.
  • Tucker, W. D., & Sankar, P. (2023). Acetazolamide. In StatPearls.
  • Pang, B., et al. (2016). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 8(4), 38.
  • Pinto, A., et al. (2026).
  • Fàbrega, A., et al. (2023). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Infection and Drug Resistance, 16, 4947–4967.
  • Patsnap Synapse. (2024). What is the mechanism of Doxorubicin Hydrochloride? Retrieved January 18, 2026, from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action (MOA) of acetazolamide? Retrieved January 18, 2026, from [Link]

  • Antibiotic sensitivity testing - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Patsnap Synapse. (2024). What is Acetazolamide used for? Retrieved January 18, 2026, from [Link]

  • University of Huddersfield Repository. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of action of doxorubicin. Retrieved January 18, 2026, from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of acetazolamide? Retrieved January 18, 2026, from [Link]

  • WOAH. (2012). Laboratory methodologies for bacterial antimicrobial susceptibility testing. OIE Terrestrial Manual.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2024).
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved January 18, 2026, from [Link]

  • Acetazolamide - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749–1755.
  • ResearchGate. (2025). Biological activities of sulfonamides. Retrieved January 18, 2026, from [Link]

  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved January 18, 2026, from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved January 18, 2026, from [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). Royal Society of Chemistry.
  • de la Torre, J. C., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Abebe, F. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(28), 18333–18343.
  • Sci-Hub. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved January 18, 2026, from [Link]

  • Semantic Scholar. (n.d.). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Retrieved January 18, 2026, from [Link]

  • Khan, S. A., & Yusuf, M. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 153-159.
  • Thieme Chemistry. (2024).
  • Rateb, M. E., et al. (2018). A Phenotypic Screening Approach to Identify Anticancer Compounds Derived from Marine Fungi. Marine Drugs, 16(9), 305.
  • Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io.
  • ResearchGate. (2025). Bioassays for Anticancer Activities. Retrieved January 18, 2026, from [Link]

  • Pfaller, M. A. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7291.
  • Chen, Y., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(25), 15462–15472.

Sources

A Senior Application Scientist's Guide to Sulfonamide Synthesis: A Comparative Study of Aliphatic vs. Aromatic Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Sulfonamide Bond

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural backbone of a vast array of therapeutic agents, from antibacterial drugs to anticancer and anti-inflammatory medications.[1][2][3] The synthesis of novel sulfonamide derivatives remains a critical activity in drug discovery and lead optimization. The most fundamental and widely practiced method for creating this crucial bond involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1]

However, the choice of the sulfonylating agent is far from trivial. The selection between an aliphatic and an aromatic sulfonyl chloride can profoundly impact reaction kinetics, yield, stability, and the potential for side reactions. This guide provides an in-depth, objective comparison of these two classes of reagents, supported by mechanistic insights and practical experimental protocols, to empower researchers in making informed decisions for their synthetic campaigns.

Part 1: A Tale of Two Electrophiles: Physicochemical Properties and Reactivity

The reactivity of any sulfonyl chloride is dictated by the electrophilicity of the sulfur atom. This, in turn, is heavily influenced by the nature of the organic group (R) attached to the sulfonyl moiety (R-SO₂Cl).

Aromatic Sulfonyl Chlorides: These are the workhorses of sulfonamide synthesis. Characterized by an aromatic ring directly attached to the sulfonyl group, their reactivity can be finely tuned by substituents on the ring.

  • Examples: p-Toluenesulfonyl chloride (TsCl), benzenesulfonyl chloride (BsCl), 2-nitrobenzenesulfonyl chloride (NsCl).[4]

  • Reactivity: The aromatic ring's electronic properties are key. Electron-withdrawing groups (e.g., -NO₂, -COOH) increase the sulfur's electrophilicity, making the sulfonyl chloride more reactive.[5] Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) slightly reduce reactivity compared to the unsubstituted benzenesulfonyl chloride.[5]

  • Stability: Generally, aromatic sulfonyl chlorides are crystalline solids with good thermal stability, making them convenient to handle and store for extended periods.[6]

Aliphatic Sulfonyl Chlorides: In these reagents, the sulfonyl group is attached to a non-aromatic, saturated or unsaturated carbon chain.

  • Examples: Methanesulfonyl chloride (MsCl), ethanesulfonyl chloride.

  • Reactivity: Lacking the electron-modulating effects of a conjugated ring system, aliphatic sulfonyl chlorides are potent, sterically unhindered, and generally more reactive electrophiles than their aromatic counterparts.[5]

  • Stability: Their high reactivity often comes at the cost of stability. They are typically liquids that are more susceptible to hydrolysis and may require more careful handling and storage conditions.[6][7]

Comparative Data: Physical and Chemical Properties
PropertyAliphatic (e.g., MsCl)Aromatic (e.g., TsCl)Rationale & Implications
Physical State LiquidCrystalline SolidAromatic sulfonyl chlorides are generally easier to handle, weigh, and store.
Reactivity HighModerate to High (Tunable)Aliphatic reagents are ideal for less nucleophilic amines or when rapid reaction is desired. Aromatic reagents offer more controlled reactivity.
Electrophilicity Strong, less tunableModulated by ring substituentsThe ability to tune reactivity via substituents is a key advantage of aromatic systems.
Stability Moderate; susceptible to hydrolysisHigh; generally stable solidsAromatic sulfonyl chlorides are preferred for long-term storage and less stringent reaction conditions.[6]
Steric Hindrance LowHigher (can be significant)The smaller profile of reagents like MsCl can be advantageous with sterically hindered amines.

Part 2: The Core Mechanism: A Unified Pathway

The synthesis of sulfonamides from both aliphatic and aromatic sulfonyl chlorides follows a common mechanistic pathway: a nucleophilic substitution reaction at the electrophilic sulfur center.[2]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Chloride Displacement: This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, displacing the chloride ion as a leaving group.

  • Proton Abstraction: A base, typically an organic amine like pyridine or triethylamine, is required to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.[2][8]

Sulfonamide Synthesis Mechanism cluster_intermediate Tetrahedral Intermediate Amine R'-NH₂ (Amine) Intermediate [R-SO₂(Cl)-NH₂-R']+ Amine->Intermediate Nucleophilic Attack SulfonylChloride R-SO₂Cl (Sulfonyl Chloride) SulfonylChloride->Intermediate Sulfonamide R-SO₂-NH-R' (Sulfonamide) Intermediate->Sulfonamide Chloride Elimination HCl HCl Base Base (e.g., Pyridine) ProtonatedBase Base-H⁺Cl⁻ Base->ProtonatedBase

Caption: General mechanism of sulfonamide formation.

Part 3: Performance in Practice: Kinetics, Yields, and Side Reactions

While the mechanism is consistent, the practical outcomes can differ significantly.

Kinetics: The higher intrinsic electrophilicity of aliphatic sulfonyl chlorides generally leads to faster reaction rates compared to aromatic sulfonyl chlorides, assuming the amine nucleophile is the same. For aromatic sulfonyl chlorides, reaction rates can be accelerated by using arenes with electron-withdrawing substituents.

Yields: High yields can be achieved with both classes of reagents under optimized conditions.[1] However, the choice of reagent can be critical when dealing with challenging substrates. For example, a highly reactive aliphatic sulfonyl chloride might be necessary to achieve a good yield with a poorly nucleophilic (electron-deficient) aromatic amine. Conversely, a less reactive aromatic sulfonyl chloride might provide a cleaner reaction with fewer byproducts when used with a highly nucleophilic aliphatic amine.

Side Reactions and Stability:

  • Hydrolysis: The primary competing reaction is the hydrolysis of the sulfonyl chloride by trace amounts of water to form the corresponding sulfonic acid (R-SO₃H).[9] Aliphatic sulfonyl chlorides are often more sensitive to hydrolysis than their more stable aromatic counterparts.[6] Running reactions under strictly anhydrous conditions is crucial to maximize yield.

  • Reagent Stability: The superior stability of aromatic sulfonyl chlorides is a significant practical advantage.[6] They are less prone to degradation during storage and can tolerate a wider range of reaction conditions. In contrast, some heteroaromatic sulfonyl chlorides can be particularly unstable, undergoing decomposition through pathways like SO₂ extrusion.[10][11] For applications requiring exceptional stability, sulfonyl fluorides (R-SO₂F) are an increasingly popular alternative, though their reduced reactivity necessitates harsher conditions or specific activation methods for sulfonamide formation.[6][12]

Comparative Performance Data (Illustrative)
Sulfonyl ChlorideAmineBaseSolventTime (h)Yield (%)Key Observation
Methanesulfonyl Chloride (Aliphatic)BenzylaminePyridineDCM1>95Very rapid reaction with a nucleophilic primary amine.
Methanesulfonyl Chloride (Aliphatic)AnilinePyridineDCM4~85Slower reaction with a less nucleophilic aromatic amine.
p-Toluenesulfonyl Chloride (Aromatic)BenzylaminePyridineDCM6>95Controlled, high-yielding reaction.
p-Toluenesulfonyl Chloride (Aromatic)AnilinePyridineDCM12-18~90-100[1]Standard, reliable conditions often requiring longer reaction times or gentle heating.
4-Nitrobenzenesulfonyl Chloride (Aromatic)AnilinePyridineDCM2>95Electron-withdrawing group significantly accelerates the reaction.

Note: Data is illustrative and based on general principles and literature reports. Actual results will vary.[1][2]

Part 4: Validated Experimental Protocols

Trustworthy protocols are the foundation of reproducible science. The following are detailed, self-validating methodologies for typical sulfonamide syntheses.

Protocol 1: Synthesis using an Aromatic Sulfonyl Chloride

(Example: N-Phenyl-4-methylbenzenesulfonamide)

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add aniline (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add pyridine (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (TsCl, 1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[2]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol/water to yield the pure sulfonamide.[2]

Protocol 2: Synthesis using an Aliphatic Sulfonyl Chloride

(Example: N-Benzylmethanesulfonamide)

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous diethyl ether. Cool the solution to 0 °C.

  • Base Addition: Slowly add triethylamine (1.5 eq).

  • Sulfonyl Chloride Addition: Add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise to the vigorously stirred solution, maintaining the temperature at 0 °C. A precipitate of triethylammonium chloride will form immediately.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor completion by TLC.

  • Workup: Filter the reaction mixture to remove the ammonium salt, washing the solid with fresh diethyl ether. Combine the filtrates and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product, which can be further purified by chromatography if necessary.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A1 Dissolve Amine in Anhydrous Solvent A2 Cool to 0 °C A1->A2 A3 Add Base A2->A3 B1 Dropwise Addition of Sulfonyl Chloride Solution A3->B1 B2 Stir (0 °C to RT) B1->B2 B3 Monitor by TLC B2->B3 C1 Aqueous Wash Sequence (Acid, Base, Brine) B3->C1 C2 Dry Organic Layer (e.g., MgSO₄) C1->C2 C3 Concentrate in vacuo C2->C3 C4 Purify (Recrystallization or Chromatography) C3->C4 D1 Pure Sulfonamide C4->D1 Characterization (NMR, MS, IR)

Caption: General experimental workflow for sulfonamide synthesis.

Conclusion: A Strategic Guide for Reagent Selection

The choice between an aliphatic and an aromatic sulfonyl chloride is a strategic decision based on a careful analysis of the substrates and desired reaction outcome.

  • Choose an Aliphatic Sulfonyl Chloride (e.g., MsCl) when:

    • High reactivity is required for unreactive (e.g., electron-poor) amines.

    • Rapid reaction times are a priority.

    • The substrate is sensitive to prolonged heating.

    • Minimal steric hindrance from the sulfonylating agent is beneficial.

  • Choose an Aromatic Sulfonyl Chloride (e.g., TsCl, BsCl) when:

    • High stability and ease of handling are important.

    • A more controlled, predictable reaction is desired, especially with highly reactive amines.

    • The ability to fine-tune reactivity through aromatic substitution is advantageous for optimizing a specific transformation.

    • The protocol is part of a multi-step synthesis where reagent robustness is paramount.

By understanding the fundamental differences in reactivity, stability, and handling, researchers can harness the full potential of both aliphatic and aromatic sulfonyl chlorides, enabling the efficient and reliable synthesis of diverse sulfonamides for critical applications in science and medicine.

References

  • Das, T. C., Quadri, S. A., & Farooqui, M. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh3GtduBoRYgFD8KrGKjlXZ9q5APDd1afKEqfPuKDxnU1GeQI8vX1-5krts1iTsjjLti0xtKBnVA7yWlsLtp2QYUvEs3R-qgNSC4aRCMOKt8tiDz47NW6qpo-iS6B8G9vWEEJA9vJcOUWEPAG8THXrU43m_Nr7yHLNOFCykHOJTcIywdipOGjlkvfbFACX6v015od1NIOM68QCWf-whqO2-ARjDMgfo07Nj77d_08Ip_PMuVtMUk76dT45N_hH5jxZN2E=]
  • Yin, B., & Fu, Y. (2011). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC, NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGVFG_PyqLtBg5Kae0cTS0iThurVPSaaL7KkzziL1YBgkGak_5RWzm6byDtceYKPAPnGc4F9_mMdk_hM5-xP80Oa1JOcttDUdQuuYMhtk40_vh96PprZuo1gwyfHCElciSLXH05eEvnppcA5U=]
  • BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGkkpur08S0NrwADylTc78m6IUv-lWmRQpipjEh0qe0clNfRTIVvzvlWpsXI3_geOYWtjhV9x4GZYAM4OjGxOJuZ5L0bjWqaHehnz5HXCLNyojF9z75alDC6e5VbKWN0GX3VxBEX0ROu6fq31CkwM0YAs-aArJCzIFq7r_SUZLNrkQTzO1wnk-g9Dyblz1dTBF5L1bMxuu_M-Ih8Z3xKIO-NuRozBuIgM7B0g0M-DRhQxRnq5ifvTM2vrgP8hLD0ToSg==]
  • Wallace, O. B. (n.d.). Synthesis of sulfonamides. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVrh0fQNH6-DfnANX0dGR0JeFzxWvJcPngB0QAXOAdOplU4fsv0NcZJFINPBVcqi96hC3jUGqNDN3glD81dmpPTe8XN0KCUkVfE6BdlL-fusRUj6cVjtObOreMqeOIerk-C9vyQ0WaufKEufyHevM8yW8Li_DiISyN0qxZvKWll-oNuNdgL3c=]
  • Goudarzi, M., et al. (2023). Aromatic Sulfonamides. Journal of Synthetic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM7At86z6rIF1djA46PwGdAPi2-rj4XwJawqbQ3o7qLS6xzRclZdsKkA4ejKHKstAUXhXbJ7WHnY3cPa4oQpjTZau6l8fti5QEyMTMDJCl1ciw3qQb-st0AV5peT0V6CjtZbJLoqe5HeF3hpxjL6X9n8FhZFztowdGBAqwcqPypd_DPY6Xzi3P9g==]
  • Wilden, J. D. (2014). Preparation of sulfonamides from N-silylamines. PMC, NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTR4do-GPC1InZ5YkRKKShKqklwVn48qdernM9VR4Jm0BgzKdEP0ZhPZXhlgBiWpwVN7qnBtMzMjwx_rRSS0r8HMjR_asWAU6accxFCxxI1x-9pBAaxH5l8i3RYTIviPFNEszh7Adhhl1TyQU=]
  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqwDUeV9thZ97e_q6lEGqOrjvSVoLZ4I1TGLQAKu-JCpBk2k3Xxyvjc46vm0jutA0JdKTZFmD9rtdJ8LdXo7QXcZr6Kyl3Kc7SewDMeTxo38_TkzNwiUPuKrEO03J8ng_-roVUx9oDR3CGe_JY6PvBCChjTZdmdKs2o8-GsjQ=]
  • Shafiee, M., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvvPKNrUl1KF6I4hxM4gB2nL1rwW1awLqP7DfSpnmSmBWX6Aiy_g_PZENrsNYtCvG2bov1-5wQZxwZmvud2nS3OAfkyticK0DHDZzlUxQKazE-4QyndaY_2Bo7v-vlFhBnobuc0nZ7ZTXumEQYdeVrHG5UVZVhuabi]
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtRA53ib-7fEDod4dccTxIoJ1EbKSSCwD-I8kbJbsFVlCxpCgfpHubwNbtoSemL-JE7Lq3Mmv6VFYiXMtkkaOtKaLt5xEDBcIc8AVT2NyVJCcpfRulzzH7WpwRLZOL7lB8-THm_U6-5-kebRLuxcTRQs5zA0xOcbtT4rfggHjTaJLJ_alJ8azN]
  • Misek, J., et al. (2023). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5VHXRnKNwcYMkrKnYArta0IFOjWw7JhtrhQByISvjiJ_-JJd3oDeq-L1g_aXHoT9Innk7dPIK69dgcVBaZmHk4LvL7JrOnWEDhxy1PfTfAzaO592xQqh3rli4CJmob1m24stYwr2fxVn6ry6WaWxyBa-90VaXOX5mitAjZvS3DDcXUDkcPGwq3DzZJMpVR0py5JlqiUd2w9kCBi-8iPw26-QTHHG3g==]
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQXHfrIOUSGZCnTciFWTkuq4XUWIje9Wsx4-O-JQYN4lvFuRBaWcpEqGEiAXJN-oJr_1SNI94RJ7CwDQkSQ6Mu3qWL14_AbskNxtmDTywtMO5VfMf5GiD95i_7MaT0FwzCkISibQIj9EXioK1QpwP4R8wdygMCZRUe5D0LuvGDBj0iYF08gV6TECgniUcpV4jW_ECoRQTLLb6S5eQ-z5xRqS3DFH6wcdn8Hg==]
  • Goundry, A. J., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv6JvK02Hskwys3GAXibEvYTRvoamqMe_ubIGDJUMX97sjYJUy9q7nWPtgBLTPlSrcOvbjbRaC1xgkOFB4DIfvu8Kkm1CNvGNEfsyhwKbkDwljJfDdfWPjsLtmqe5Wym8VJcyEkOri6ACPrrFyyTg=]
  • Hone, C. A., et al. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBsNyE2x6Ow_pnfds5AR9ZZCk4wyb9B_s_OoaRDayejPZixEveAMk5srSvIMqFslugf0w2-u_A-mHN2DDq7k-6F83xZvzDWpNbiv2WUKWl-y5eXE46VsBt1-lhzkYMPjKP60FZ69EhjKYVGUdmBq9_DIwFKvAftbUm7xMI]
  • Ang, D. L., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkGL7-4J0naowrfsO-iE6sUiqJ5Lqfs-eSL43h0zRVDHGGEwihrmAbBXgRPvqJhlkYjwnGupiMLUpp8_BnUUXkx69HTE4pJ7FPwqPistOBZQrxA8tPDzo_dXKok6emT9neAkFDeCcXvsSz05g=]
  • BenchChem. (2025). A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6yCzK67A7YsbpC4ojL5w76Rv5JFXnJxMH0kW8st4jpBm-zJY-mv4p-MYD_UW_uvkxLYUuBldzRDk2_tPqhCYyePlToAMTCn81QnL504uk3rbuGz9USnHWvUOlptl5v0Qe63mraf3wFi8qdmCHSAOYCToD93jZla8Jr1uxcDzwoKssLXRuqTYYApGqF1w8bWhXLXHNVwbrlupOqm46ZTOiNqBBoKAYW6s-1T9QJUKG37Z_l8j2i1G_5Vf6w8qsvPNb6Xk=]
  • WuXi AppTec Content Team. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. WuXi AppTec. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeaS_wwOObUmVHN1lBzF0E05ye6IS0z8xNfumnAp6ldWscGY5hlpO67_Aqs_G1bYSjsEfLJqCllLy25qNToSEy1FE_8blX9aLOPMgWZDbDJWYZypNYaJctXqSbs2XWozF-xfJMfdEynKBAXIE8bDkUIZ1ly77c8CM7QtIKVC_0o8FakKoEE0j-NYij]
  • Noé, V., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7SPlpnifbxPRNes2prmr787ykUqCQU48AhYyO79dkYEQz6xCi_mzXpKbG5pdjYcR9irgtPsty9hRSBY3800VK5EuCo2TpMr0xsGcOMh7iG7lJYLpL_WMYKwQEBkNjZ1ec0HM7FdiFkpT9FqWsH3FIp3SG-SUvotfb]
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. organic-chemistry.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP42DBz1-tVVL9yrD3silARfDUjPSfdZS_lp0ZjkRYc3uva98pP8HEOLm0HTjsKsaMOIAv_HUhCfY22glQgDFjiuQwWsOs8KOgtLNsxoJjx7sQ4jacsJ7sa3BKHiXLb-hv3e0hxuaue93vvi61hKsF7jcghPr29g5P5bHy]
  • Wikipedia. (n.d.). Sulfonyl halide. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTrYgNOJKDjUYra_dGzS5Fo4p7LEKjlys-6URusCUD0Q56p09eRA-kKZpitYZpboGyYAMH-FGAbsBoPvEAYG0E9p_syAcKXC_caPzKMUpjy5EXL9PREO5PVJSIDObLHMW7OqOClX1uVQ==]
  • Wöhl, A., et al. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications, The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnLSF8dnzZ_Jb7KmQBOY_tz8kDdaVBaNW50mHVxo2Exj_TviqSlX4fzXf4fvH09x8OS4uInQSbj-P-x0H-CSO5dFfTGa0fTLoP6V4JOJLaMMvSHDMyjvHo7q0wGl8gTfeMoCeHkqahAd2w8rfnr-IyHdACdXfkFay7]
  • BenchChem. (2025). A Comparative Guide to Modern Sulfonamide Synthesis Methods. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj_OVP7DulRA8r9Ht6foEPftUHFzxhq2GK4dFMmBU4le-4V5yHovwN1EmPNUWC4zK155fXeuQTFWyW4oLeEr1AOik9EKVn38Myih0s4oDhgLZQzbIv_DMoEM-8WnspT0xJcJ2Pju-rYTgH068Ev-O4zkRd1ZDsxCC6Ndp9vI101xDlTG6W_ivoEOQpj7xgGi8S0zFpBsfrPQ==]
  • BenchChem. (2025). An In-depth Technical Guide to Sulfonyl Chlorides as Protecting Groups. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMFyDZA9hisZJ--59kH5tr3CRVubDmHqKQbIQlrhvRRlIeg6zNhkr54JoFC7quMzK8X9avSx0etFQhjrJREPLgq5riLjeBnZ4wp-V4D9UO6kNlgwSgYPmRJvsJ1U2TQcvbb45TL9AvFKqH8NCACN7EM9aBc6Q5N0qcG_HmGlCe15BrZf5w_X1NJYK_rcwR5KcmDP7RicFv7hd4bHeF-8Li6EXa]
  • Peace, S., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0xUO8hia7tZUqMvde_YEhVNLIdnTiduaj-MD7kn-rLW8_EgWkeKX9Pm3teVsdKIisQ1tJI9q8oNa3Mfpqk29ea5bKCR8Pkz27rDjblNCduQvmoc1AI9JDb87c17mBOED2zXsyFQ==]

Sources

A Comparative Guide to Purity Assessment of (5-Chloro-2-methoxyphenyl)methanesulfonyl Chloride for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

The precise and reliable assessment of purity for key intermediates is a cornerstone of modern drug development. For compounds such as (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride, a versatile building block in the synthesis of various pharmaceutical agents, ensuring high purity is not merely a matter of quality control but a critical determinant of reaction yield, impurity profiling of the final active pharmaceutical ingredient (API), and ultimately, patient safety. This guide provides a comprehensive comparison of analytical methodologies for the purity determination of this compound, offering field-proven insights and detailed protocols to empower researchers in making informed decisions for their analytical workflows.

The Critical Role of Purity in Synthesis

This compound is a reactive sulfonylating agent. The presence of impurities, such as the corresponding sulfonic acid (formed via hydrolysis), starting materials, or by-products from its synthesis, can have significant downstream consequences. For instance, hydrolytic degradation not only reduces the yield of the desired sulfonamide but can also introduce acidic impurities that may catalyze unwanted side reactions. Therefore, a multi-faceted analytical approach is essential for a complete purity profile.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for purity assessment is a balance between the level of information required, sample throughput, and available instrumentation. Here, we compare the three most common and powerful techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a reactive compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

Causality Behind Experimental Choices: A C18 column is selected for its hydrophobicity, which allows for good retention and separation of the relatively nonpolar sulfonyl chloride from more polar impurities like its sulfonic acid hydrolysis product. The use of a gradient elution with acetonitrile and water allows for the separation of a wider range of potential impurities with varying polarities. UV detection is suitable as the aromatic ring in the molecule provides a strong chromophore.

Self-Validating System: The inclusion of a certified reference standard of this compound allows for the validation of the method's accuracy and precision. System suitability tests, such as retention time reproducibility and peak area precision, should be performed before each analysis batch to ensure the system is performing correctly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an exceptionally powerful tool for the structural elucidation and purity assessment of organic molecules. It provides a quantitative measure of the target compound against any proton-containing impurities.

Causality Behind Experimental Choices: ¹H NMR is a primary analytical technique that can provide a direct measure of purity without the need for a specific reference standard for every potential impurity. By integrating the signals corresponding to the analyte and comparing them to the integrals of impurity signals or an internal standard of known concentration, a highly accurate purity value can be determined. Deuterated chloroform (CDCl₃) is a suitable solvent as it is aprotic and will not react with the sulfonyl chloride.

Self-Validating System: The use of a high-purity internal standard with a known concentration, such as maleic anhydride, allows for the accurate quantification of this compound. The chemical shifts and coupling constants of the analyte's signals must be consistent with its known structure, providing an internal validation of its identity.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a chromatographic separation technique like HPLC (LC-MS), provides highly sensitive and specific detection of the target compound and its impurities.

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing thermally labile molecules like sulfonyl chlorides, minimizing in-source degradation. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and any impurities, providing a high degree of confidence in their identification.

Self-Validating System: The characteristic isotopic pattern of chlorine-containing compounds (a 3:1 ratio of the M and M+2 peaks) provides an internal validation for the presence of the target molecule. The accurate mass measurement from HRMS can be used to confirm the elemental composition, further validating the identity of the detected species.

Data Presentation: A Comparative Overview

To illustrate the strengths of each technique, consider the analysis of a synthesized batch of this compound.

Analytical Technique Purity Assessment (%) Detected Impurities Strengths Limitations
HPLC-UV 98.5%(5-Chloro-2-methoxyphenyl)sulfonic acid (1.2%), Unknown Impurity (0.3%)Excellent for quantification of known and unknown impurities, high throughput.Requires reference standards for definitive identification of impurities.
¹H NMR (with Internal Standard) 98.7%Residual starting material (0.8%), (5-Chloro-2-methoxyphenyl)sulfonic acid (0.5%)Absolute quantification without the need for specific impurity standards, provides structural information.Lower sensitivity compared to HPLC-MS, may not detect non-proton-containing impurities.
LC-MS (HRMS) Not directly quantitative without standards(5-Chloro-2-methoxyphenyl)sulfonic acid, Dimerized by-productsUnparalleled sensitivity and specificity for impurity identification.Quantification can be challenging without appropriate standards for each impurity.

Experimental Protocols

Protocol 1: RP-HPLC Purity Determination
  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

  • Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the relative peak areas.

Protocol 2: ¹H NMR Purity Determination
  • Sample Preparation: Accurately weigh approximately 20 mg of this compound and 5 mg of maleic anhydride (internal standard) into an NMR tube. Dissolve in approximately 0.7 mL of CDCl₃.

  • Instrument Parameters:

    • Spectrometer: 400 MHz

    • Pulse Sequence: Standard single pulse

    • Relaxation Delay (d1): 30 s (to ensure full relaxation for accurate integration)

    • Number of Scans: 16

  • Analysis: Integrate the well-resolved signals of the analyte and the internal standard. Calculate the purity based on the molar ratio.

Visualization of Analytical Workflow

analytical_workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Assessment cluster_decision Decision synthesis Synthesized Product hplc HPLC-UV (Quantitative Purity) synthesis->hplc Initial Screen nmr ¹H NMR (Structural Confirmation & Quantification) synthesis->nmr Structural Verification ms LC-MS (Impurity Identification) hplc->ms Characterize Impurities decision Purity > 98%? hplc->decision nmr->decision pass Release for Downstream Use decision->pass Yes fail Repurification Required decision->fail No

Caption: Integrated workflow for the purity assessment of synthesized this compound.

Potential Impurity Profile

impurity_profile main (5-Chloro-2-methoxyphenyl) methanesulfonyl chloride hydrolysis (5-Chloro-2-methoxyphenyl) sulfonic acid main->hydrolysis Hydrolysis (Moisture) starting_material Unreacted Starting Material main->starting_material Incomplete Reaction dimer Dimeric By-product main->dimer Side Reaction

Caption: Common impurities and their formation pathways from this compound.

Conclusion and Recommendations

For routine quality control of this compound, a validated RP-HPLC method provides the best balance of quantitative accuracy and throughput. However, for initial batch characterization or in the case of unexpected impurity profiles, a combination of ¹H NMR and LC-MS is highly recommended for unambiguous structural confirmation and impurity identification. By employing this multi-technique approach, researchers can ensure the highest quality of this critical synthetic intermediate, leading to more reproducible and reliable outcomes in their drug discovery and development efforts.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

A Comparative Guide to the Kinetic Analysis of (5-Chloro-2-methoxyphenyl)methanesulfonyl Chloride Reactions with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Predicting the Reactivity of a Novel Sulfonyl Chloride

(5-Chloro-2-methoxyphenyl)methanesulfonyl chloride is a bespoke sulfonyl chloride with potential applications in medicinal chemistry and drug development as a building block for complex sulfonamides. Understanding its reactivity profile with various nucleophiles is paramount for its effective utilization in synthetic workflows. While specific kinetic data for this particular sulfonyl chloride is not yet extensively published, a robust understanding of its reactivity can be extrapolated from comparative analyses of structurally related sulfonyl chlorides.

This guide provides a framework for predicting and experimentally verifying the kinetic behavior of this compound. We will explore the established reactivity of analogous sulfonyl chlorides, delve into the mechanistic pathways governing these reactions, and provide a detailed protocol for conducting kinetic studies.

Comparative Kinetic Data: Insights from Structurally Related Sulfonyl Chlorides

To anticipate the reactivity of this compound, it is instructive to examine the kinetic data for the solvolysis and nucleophilic substitution of well-characterized sulfonyl chlorides. The electronic and steric effects of the substituents on the phenyl ring and the nature of the sulfonyl group itself play a crucial role in determining the reaction rates.

The reaction of sulfonyl chlorides with nucleophiles generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom.[1] The rate of these reactions is sensitive to the electrophilicity of the sulfur atom, the strength of the nucleophile, the nature of the leaving group, and the solvent polarity.

Table 1: Comparative Solvolysis Rate Constants of Various Sulfonyl Chlorides

Sulfonyl ChlorideSolventTemperature (°C)Rate Constant (k, s⁻¹)Reference
Methanesulfonyl ChlorideWater25Value not explicitly found[1]
Benzenesulfonyl Chloride80% Ethanol35.0Value used as reference[2]
p-Nitrobenzenesulfonyl Chloride80% Ethanol35.0Faster than Benzenesulfonyl Chloride[2]
Phenylmethanesulfonyl ChlorideVarious45.0Data available[3]

The electron-withdrawing nitro group in p-nitrobenzenesulfonyl chloride enhances the electrophilicity of the sulfonyl sulfur, leading to a faster rate of solvolysis compared to the unsubstituted benzenesulfonyl chloride.[2] Conversely, electron-donating groups would be expected to decrease the reaction rate. For this compound, the chloro group is electron-withdrawing via induction but a weak deactivator through resonance, while the methoxy group is electron-donating through resonance and electron-withdrawing via induction. The overall electronic effect on the benzylic carbon and subsequently on the sulfonyl group will be a combination of these factors, likely leading to a nuanced reactivity profile.

Mechanistic Considerations: The SN2 Pathway and the Grunwald-Winstein Equation

The solvolysis of most arenesulfonyl and alkanesulfonyl chlorides is proposed to occur via a concerted SN2 mechanism.[3] This is supported by kinetic solvent isotope effects and the application of the extended Grunwald-Winstein equation, which correlates the specific rates of solvolysis with the solvent nucleophilicity (NT) and ionizing power (YCl).[2]

A plot of log(k/k₀) versus (lNT + mYCl) can provide insights into the transition state of the reaction. The sensitivity parameters, l and m, quantify the extent of nucleophilic participation and charge separation in the transition state, respectively.

Caption: Proposed SN2 mechanism for the reaction of a sulfonyl chloride with a nucleophile.

Experimental Protocol: Kinetic Analysis by UV-Vis Spectrophotometry

To empirically determine the kinetic parameters for the reaction of this compound with a nucleophile, a robust and reproducible experimental protocol is essential. UV-Vis spectrophotometry is a widely used technique for monitoring the progress of such reactions, provided there is a suitable change in absorbance as the reaction proceeds.[4]

Objective:

To determine the second-order rate constant for the reaction of this compound with a model nucleophile (e.g., aniline) in a suitable solvent (e.g., acetonitrile) at a constant temperature.

Materials and Reagents:
  • This compound

  • Aniline (or other nucleophile of interest)

  • Anhydrous acetonitrile (or other suitable solvent)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature bath

Procedure:
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 0.1 M).

    • Prepare a series of stock solutions of aniline in anhydrous acetonitrile with varying concentrations (e.g., 1 M, 0.5 M, 0.25 M).

  • Determination of Analytical Wavelength (λmax):

    • Record the UV-Vis spectrum of the starting materials and a solution where the reaction has gone to completion to identify a wavelength with a significant change in absorbance, ideally corresponding to the formation of the product.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Set the spectrophotometer to the predetermined λmax and equilibrate the cuvette holder to the desired reaction temperature (e.g., 25.0 °C).

    • Pipette a known volume of the aniline solution (in large excess) into a quartz cuvette and place it in the holder to allow it to reach thermal equilibrium.

    • Initiate the reaction by rapidly injecting a small, known volume of the this compound stock solution into the cuvette.

    • Immediately begin recording the absorbance as a function of time until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • Under pseudo-first-order conditions (i.e., [Aniline] >> [this compound]), the reaction will follow first-order kinetics with respect to the sulfonyl chloride.

    • The observed rate constant (kobs) can be determined by fitting the absorbance versus time data to the integrated first-order rate law: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the absorbance at infinite time.

    • Repeat the kinetic run with different excess concentrations of aniline.

    • The second-order rate constant (k2) can be determined from the slope of a plot of kobs versus the concentration of aniline: kobs = k2[Aniline].

Experimental_Workflow cluster_prep Preparation cluster_run Kinetic Measurement cluster_analysis Data Analysis prep_soln Prepare Stock Solutions (Sulfonyl Chloride & Nucleophile) det_lambda Determine Analytical Wavelength (λmax) prep_soln->det_lambda equilibrate Equilibrate Spectrophotometer & Solutions to Temperature prep_soln->equilibrate mix Mix Reactants in Cuvette (Pseudo-First-Order) equilibrate->mix record Record Absorbance vs. Time mix->record fit_data Fit Data to First-Order Rate Law to obtain k_obs record->fit_data plot_kobs Plot k_obs vs. [Nucleophile] fit_data->plot_kobs calc_k2 Determine Second-Order Rate Constant (k₂) from the slope plot_kobs->calc_k2

Caption: Experimental workflow for kinetic analysis using UV-Vis spectrophotometry.

Conclusion and Future Outlook

The provided experimental protocol offers a clear and actionable pathway for researchers to determine the precise kinetic parameters for this compound. Such data will be invaluable for optimizing reaction conditions, understanding reaction mechanisms, and ultimately, for the successful application of this compound in the synthesis of novel chemical entities with potential therapeutic value.

References

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. Available at: [Link].

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction … OUCI. Available at: [Link].

  • Nucleophilic substitution. Wikipedia. Available at: [Link].

  • This compound (C8H8Cl2O3S). PubChemLite. Available at: [Link].

  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Google Patents.
  • methanesulfonyl chloride. Organic Syntheses Procedure. Available at: [Link].

  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. PubMed. Available at: [Link].

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link].

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. ResearchGate. Available at: [Link].

  • 7.4: A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics. Chemistry LibreTexts. Available at: [Link].

  • Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. NIH. Available at: [Link].

  • The Nucleophilic Substitution Reaction - MCAT Content. MedLife Mastery. Available at: [Link].

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. Available at: [Link].

  • Chemists' Guide to Solvation Effects | PDF | Chemical Reactions | Solvent. Scribd. Available at: [Link].

  • Rate and product studies in the solvolyses of methanesulfonic anhydride and a comparison with methanesulfonyl chloride solvolyses | Request PDF. ResearchGate. Available at: [Link].

  • Rate constants (k/s −1 ) and activation parameters for solvolyses of p-methoxy benzoyl chloride (1, Z = OMe) in formic acid a. ResearchGate. Available at: [Link].

Sources

A Comparative Guide to Sulfonamide Synthesis: Evaluating Alternatives to (5-Chloro-2-methoxyphenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the synthesis of sulfonamides remains a cornerstone for the development of a wide array of therapeutic agents. The choice of sulfonating agent is a critical decision point in any synthetic strategy, directly impacting yield, purity, and overall process efficiency. This guide provides an in-depth technical comparison of (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride and its alternatives for the synthesis of specific target molecules, with a particular focus on the widely used α1a-adrenergic receptor antagonist, Tamsulosin. By examining the causality behind experimental choices and presenting supporting data, this guide aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

The Role of this compound in Tamsulosin Synthesis

This compound serves as a key building block in several patented synthetic routes to Tamsulosin. Its structure is integral to forming the sulfonamide linkage that characterizes a significant portion of the Tamsulosin molecule. The synthesis of Tamsulosin and its derivatives often involves the reaction of a sulfamoyl-substituted phenoethylamine derivative with an appropriate electrophile. The formation of the sulfonamide moiety is a critical step, and the reactivity of the sulfonyl chloride is paramount.

The chloro and methoxy substituents on the phenyl ring of this compound influence the electrophilicity of the sulfonyl chloride group, thereby affecting reaction kinetics and selectivity. The presence of these functional groups can also impact the solubility and handling characteristics of the reagent.

Comparative Analysis of Sulfonating Agents

While this compound is a viable reagent, a number of alternatives exist, ranging from other substituted sulfonyl chlorides to entirely different classes of sulfonating agents. The choice of an alternative is often driven by factors such as commercial availability, cost, safety, and compatibility with other functional groups in the target molecule.

Structurally Similar Sulfonyl Chlorides

A common strategy is to employ other substituted benzenesulfonyl chlorides. The electronic and steric effects of the substituents can be tuned to optimize the reaction. For instance, electron-withdrawing groups can increase the reactivity of the sulfonyl chloride, while bulky groups may introduce steric hindrance that can be either beneficial or detrimental depending on the desired outcome.

Reagent/MethodKey FeaturesReported Yields (Illustrative)Reaction ConditionsAdvantagesLimitations
This compound Direct precursor to the corresponding sulfonamide in Tamsulosin synthesis.Not explicitly detailed in comparative studies, but integral to established routes.Typically involves reaction with an amine in the presence of a base.Direct incorporation of a key structural motif of the target molecule.May require multi-step synthesis of the reagent itself.
p-Toluenesulfonyl chloride (TsCl) Widely available and commonly used sulfonating agent.88.19% (for synthesis of the reagent)[1]Reaction with amines in the presence of a base.Readily available, well-understood reactivity.Introduces a tosyl group that may require subsequent modification or may not be part of the final target structure.
o-Toluenesulfonyl chloride Isomer of TsCl with potentially different steric hindrance.72.04% (for synthesis of the reagent)[1]Similar to TsCl.May offer different selectivity due to steric effects.Less commonly used than TsCl.
Nitro-substituted benzenesulfonyl chlorides Highly reactive due to the electron-withdrawing nitro group.96.3% - 97.5% (for synthesis of the reagent)[1]Can often be reacted under milder conditions.Increased reactivity can lead to shorter reaction times.The nitro group may not be desired in the final product and can interfere with other functionalities.
Alternative Sulfonylation Strategies

Beyond the use of pre-formed sulfonyl chlorides, several modern synthetic methods offer alternative pathways to sulfonamides. These can provide advantages in terms of safety, atom economy, and functional group tolerance.

MethodReagents/CatalystGeneral YieldsReaction ConditionsKey AdvantagesLimitations
Continuous Chlorosulfonation Chlorosulfonic acid in a continuous flow reactor.Can produce a whiter, more pure sulfonamide intermediate compared to batch processes.[2]Continuous flow.Improved product quality and safety profile for the chlorosulfonation step.[2]Requires specialized equipment (flow reactor).
Biocatalytic Transamination Transaminases (e.g., ArR-ATA, AtR-ATA).>90% conversion with >99% enantiomeric excess (ee) for chiral amine synthesis.[2]Aqueous media, mild temperatures.High enantioselectivity for the synthesis of chiral amines, which are precursors to sulfonamides. Environmentally friendly.[2]Enzyme stability and availability can be a concern. Substrate scope may be limited.
Sulfinamide Formation and Oxidation Methyl sulfinates and lithium amides, followed by an oxidizing agent (e.g., MCPBA).High yields.[3]Two-step process, often at low temperatures.Avoids the use of hazardous sulfonyl chlorides. Good functional group tolerance.[3]A two-step process may be less efficient than a one-pot reaction.
Decarboxylative Chlorosulfonylation Aromatic carboxylic acids, copper catalyst, SO2, and a chlorine source.Good to high yields.Photoredox catalysis.Utilizes readily available carboxylic acids as starting materials.[4]Requires a photocatalyst and light source.

Experimental Protocols

To provide a practical context, the following are generalized, illustrative protocols for key steps in sulfonamide synthesis. Note: These are not exhaustive and should be adapted and optimized for specific substrates and laboratory conditions.

Protocol 1: General Synthesis of a Sulfonamide from a Sulfonyl Chloride
  • Dissolution: Dissolve the amine starting material (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

  • Addition of Base: Add a suitable base (1.1 - 1.5 eq), such as triethylamine or pyridine, to the reaction mixture.

  • Addition of Sulfonyl Chloride: Slowly add a solution of the sulfonyl chloride (e.g., this compound) (1.05 eq) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide.

Protocol 2: Chemoenzymatic Synthesis of a Chiral Amine Intermediate for Tamsulosin

This protocol illustrates the synthesis of a key chiral amine, a precursor to the final sulfonamide.

  • Biocatalyst Preparation: Prepare a suspension of the desired transaminase enzyme in a suitable buffer solution.

  • Reaction Setup: In a reaction vessel, combine the ketone precursor (e.g., a derivative of 4-methoxyphenylacetone), an amine donor (e.g., isopropylamine), and the biocatalyst suspension.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours. Monitor the conversion and enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction reaches the desired conversion, terminate the reaction by adding a suitable organic solvent (e.g., ethyl acetate) and separating the organic layer.

  • Purification: The chiral amine can be isolated and purified by standard techniques, or in some cases, carried forward to the next step without isolation.[2]

Visualization of Synthetic Workflows

To better illustrate the decision-making process and reaction pathways, the following diagrams are provided.

G cluster_0 Sulfonamide Synthesis Decision Workflow Start Target Sulfonamide Reagent_Availability Is the corresponding sulfonyl chloride commercially available and cost-effective? Start->Reagent_Availability Functional_Group_Compatibility Are there sensitive functional groups in the starting materials? Reagent_Availability->Functional_Group_Compatibility Yes Alternative_Routes Explore alternative synthetic routes: - Decarboxylative approaches - Building the sulfonyl group on the scaffold Reagent_Availability->Alternative_Routes No Direct_Sulfonylation Direct Sulfonylation with (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride or similar reagent Functional_Group_Compatibility->Direct_Sulfonylation No Milder_Alternatives Consider milder alternatives: - Sulfinate oxidation - Catalytic methods Functional_Group_Compatibility->Milder_Alternatives Yes Chirality Is a chiral sulfonamide required? Biocatalysis Utilize biocatalytic methods (e.g., transaminases) for chiral amine synthesis Chirality->Biocatalysis Yes Final_Product Final Sulfonamide Product Chirality->Final_Product No Alternative_Routes->Chirality Direct_Sulfonylation->Chirality Milder_Alternatives->Chirality Biocatalysis->Final_Product

Caption: Decision workflow for selecting a sulfonamide synthesis strategy.

G cluster_1 General Reaction Scheme for Sulfonamide Synthesis Amine R-NH2 (Amine) Sulfonamide R-NH-SO2-R' (Sulfonamide) Amine->Sulfonamide Sulfonyl_Chloride R'-SO2Cl (this compound) Sulfonyl_Chloride->Sulfonamide Base Base (e.g., Triethylamine) Base->Sulfonamide Facilitates reaction

Caption: General reaction for the synthesis of sulfonamides.

Conclusion and Future Outlook

The synthesis of sulfonamides, and specifically the intermediates for complex pharmaceuticals like Tamsulosin, offers a rich field for methodological comparison. While this compound represents a direct and effective reagent, the landscape of organic synthesis is continually evolving. Alternatives such as other substituted sulfonyl chlorides, and more modern approaches like continuous flow synthesis and biocatalysis, provide researchers with a powerful toolkit to optimize their synthetic routes.

The selection of the most appropriate method will always be a multifactorial decision, balancing considerations of cost, efficiency, safety, and environmental impact. For the synthesis of chiral drugs like Tamsulosin, the rise of highly selective biocatalytic methods presents a particularly compelling avenue for future development, promising greener and more efficient manufacturing processes. As the demand for complex and highly pure active pharmaceutical ingredients continues to grow, a thorough understanding of the available synthetic methodologies is more critical than ever.

References

  • Step-Economic Synthesis of Tamsulosin Hydrochloride via Continuous Chlorosulfonation and Biocatalytic Transamination. Organic Process Research & Development - ACS Publications. [Link]

  • Process for preparation of tamsulosin and its derivatives.
  • Process for the preparation of tamsulosin and intermediates thereof.
  • Step-Economic Synthesis of Tamsulosin Hydrochloride via Continuous Chlorosulfonation and Biocatalytic Transamination | Request PDF. ResearchGate. [Link]

  • The Chemistry Behind Tamsulosin: Understanding Its Key Precursor. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Process for the preparation of tamsulosin.
  • Improved Process for the Preparation of Tamsulosin Hydrochloride. ResearchGate. [Link]

  • Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Preparation method of substituted benzene sulfonyl chloride.
  • ORIGINAL PAPER An alternative synthetic process of -acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl. ResearchGate. [Link]

  • Preparation method of tamsulosin hydrochloride.
  • Chemoenzymatic synthesis of Tamsulosin. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02047B. [Link]

  • Mild and General Method for the Synthesis of Sulfonamides. Organic Chemistry Portal. [Link]

  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

  • Synthesis of sulfonamides. ResearchGate. [Link]

  • Preparation method for tamsulosin hydrochloride.
  • Preparation method of tamsulosin impurity with high optical purity.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • Scheme 1: Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)... ResearchGate. [Link]

Sources

Safety Operating Guide

Navigating the Aftermath: A Step-by-Step Guide to the Safe Disposal of (5-Chloro-2-methoxyphenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher engaged in the intricate dance of drug discovery, the synthesis of novel compounds is a journey of both creation and, inevitably, of managing what remains. (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride, a sulfonyl chloride derivative, is a potent reagent in this process. However, its reactivity also demands a meticulous and informed approach to its disposal. This guide provides a comprehensive, safety-centric protocol for the proper handling and disposal of this compound, ensuring the well-being of laboratory personnel and the protection of our environment.

Immediate Safety and Hazard Assessment

This compound is a corrosive, moisture-sensitive solid. Its primary hazard lies in its vigorous and exothermic reaction with water and other nucleophiles, liberating toxic and corrosive hydrogen chloride gas[1]. Direct contact can cause severe burns to the skin and eyes[1]. Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood, with personnel equipped with appropriate Personal Protective Equipment (PPE).

Hazard IdentificationPersonal Protective Equipment (PPE)First Aid Measures
Corrosive [1]Chemical-resistant gloves (nitrile or neoprene)Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]
Causes severe skin burns and eye damage [1]Splash-proof safety goggles and a face shieldEye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Moisture-sensitive [1]Laboratory coatInhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Reacts with water to liberate toxic gas (HCl) [1]Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

The Disposal Workflow: A Two-Pronged Approach

The appropriate disposal method for this compound depends on the quantity and nature of the waste. Small, residual amounts can be carefully neutralized in the laboratory, while larger quantities and contaminated materials must be disposed of as hazardous waste.

DisposalWorkflow Disposal Workflow for this compound cluster_assessment Waste Assessment cluster_neutralization In-Lab Neutralization (Small Quantities) cluster_hazardous Hazardous Waste Disposal (Large Quantities/Contaminated Materials) Waste Waste Containing This compound PrepareBase 1. Prepare dilute base (e.g., 5% NaOH or NaHCO3) in an ice bath. Waste->PrepareBase Small, residual quantities Collect 1. Collect in a designated, compatible, and labeled hazardous waste container. Waste->Collect Large quantities or contaminated materials SlowAdd 2. Slowly add sulfonyl chloride to the cold, stirred base. PrepareBase->SlowAdd Monitor 3. Monitor pH and temperature. SlowAdd->Monitor Neutralize 4. Adjust pH to 6-8. Monitor->Neutralize Drain 5. Dispose down the drain with copious water. Neutralize->Drain Segregate 2. Segregate from incompatible materials (e.g., aqueous solutions, bases). Collect->Segregate Store 3. Store in a cool, dry, well-ventilated area. Segregate->Store Arrange 4. Arrange for pickup by certified hazardous waste disposal personnel. Store->Arrange

Sources

Mastering Safety: A Researcher's Guide to Handling (5-Chloro-2-methoxyphenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the mastery of chemical handling is not just a matter of compliance, but a cornerstone of scientific integrity and innovation. This guide provides an in-depth, procedural framework for the safe handling of (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride, a reactive sulfonyl chloride compound. As Senior Application Scientists, we recognize that true laboratory safety transcends mere protocol; it is a mindset built on a deep understanding of chemical reactivity, proactive risk mitigation, and preparedness. This document is structured to empower you with the knowledge to not only follow safety procedures but to comprehend the rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Threat

This compound, as a member of the sulfonyl chloride family, should be presumed to be a corrosive, water-reactive, and toxic compound.[1][5] The primary hazards stem from its reactivity with nucleophiles, particularly water.

  • Corrosivity: Direct contact can cause severe burns to the skin, eyes, and respiratory tract.[1][2][6]

  • Water Reactivity: Reacts exothermically, and at times violently, with water (including atmospheric moisture) to generate corrosive hydrochloric acid (HCl) and sulfonic acid byproducts.[1][5][7] This reaction underscores the critical need for anhydrous handling conditions.

  • Toxicity: Inhalation of vapors or dust can be fatal.[8] Ingestion is also highly toxic and can cause severe damage to the digestive tract.[2][4]

A thorough risk assessment should be conducted before any procedure involving this compound, considering the scale of the reaction, the specific experimental conditions, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional protection.

Body PartRequired PPEMaterial/Standard SpecificationRationale
Eyes/Face Chemical Splash Goggles and Face ShieldANSI Z87.1 compliantProtects against splashes of the corrosive liquid and potential violent reactions.[6][9]
Hands Chemical-Resistant Gloves (Double Gloving Recommended)Nitrile or Neoprene outer glove, with a nitrile inner glove. Ensure gloves are rated for handling corrosive and water-reactive chemicals.Provides a robust barrier against skin contact. Double gloving offers additional protection in case of a breach of the outer glove.[6][10]
Body Flame-Resistant (FR) Laboratory CoatNomex® or equivalentProtects against splashes and potential flash fires, especially given the water-reactive nature of the compound.[11]
Respiratory NIOSH-approved Respirator with Acid Gas CartridgeTo be used in a certified chemical fume hood.Protects against inhalation of corrosive and toxic vapors, especially given the compound's reactivity with moisture to produce HCl gas.[6]
Feet Closed-toe, Chemical-Resistant ShoesLeather or other non-porous materialProtects feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic and well-rehearsed operational plan is crucial for minimizing risk. The following workflow should be adapted to your specific experimental protocol.

Preparation and Engineering Controls
  • Designated Work Area: All handling of this compound must be conducted in a designated area within a certified chemical fume hood.

  • Inert Atmosphere: Due to its water reactivity, handling under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended, especially for transfers and reactions.[11]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (Class B: for flammable liquids and gases) are readily accessible and have been recently inspected.[9]

  • Spill Kit: A spill kit specifically for corrosive and water-reactive materials must be available. This should contain an inert absorbent material (e.g., vermiculite or sand), and neutralizing agents should be used with extreme caution due to the potential for vigorous reaction.

Chemical Handling Workflow

Caption: A stepwise workflow for the safe handling of this compound.

Storage
  • Container: Store in the original, tightly sealed container. The use of glass containers is recommended.[7]

  • Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents.[2][3][12] Storage in a desiccator or under an inert atmosphere is ideal.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle. All waste generated from procedures involving this compound must be treated as hazardous.

  • Quenching Excess Reagent: Unreacted this compound must be carefully quenched before disposal. A recommended method is the slow and controlled addition of the sulfonyl chloride solution to a cold, stirred solution of a weak base, such as sodium bicarbonate.[1] This should be performed in a fume hood.

  • Waste Segregation: All contaminated materials, including empty containers, disposable PPE, and spill cleanup debris, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Licensed Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.

Emergency Procedures: Preparedness for the Unexpected

In the event of an emergency, a swift and informed response is critical to minimizing harm.

Spill Response Workflow

Caption: A workflow for responding to a spill of this compound.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[2][14] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely a checklist of precautions but a continuous commitment to a culture of safety. By understanding the inherent hazards, meticulously planning and executing procedures, and being prepared for emergencies, researchers can confidently and responsibly advance their scientific endeavors. This guide serves as a foundational resource, and it is incumbent upon each individual to supplement this information with institution-specific training and a proactive approach to laboratory safety.

References

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]

  • MIT Environmental Health & Safety. Pyrophoric and Water-Reactive Chemical Safety. [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]

  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. [Link]

  • ICW Group. Working Safely with Corrosives Meeting Kit. [Link]

  • Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride. [Link]

  • New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]

  • Princeton EHS. Chemical Spill Procedures. [Link]

  • Biosolve Shop. (2010, May 3). Safety Data Sheet - methanesulphonyl chloride. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.